3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,5-dimethyl-1-propylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-4-5-11-8(3)9(6-12)7(2)10-11/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNOCSHNEXPNTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=N1)C)C=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, in-depth exploration of the synthesis of 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document moves beyond a simple recitation of steps to offer a rationale for the chosen synthetic strategy, rooted in established chemical principles and field-proven insights. We will detail a robust, three-step synthetic pathway, commencing with the formation of the pyrazole core, followed by N-alkylation, and culminating in a regioselective formylation. Each stage is elucidated with a detailed, step-by-step protocol, causality-driven explanations for experimental choices, and expected characterization data. This guide is designed to be a self-validating system, empowering researchers to confidently replicate and adapt these methods.
Introduction: The Significance of Pyrazole-4-carbaldehydes
Pyrazole derivatives are a prominent class of heterocyclic compounds, widely recognized for their diverse pharmacological activities.[1] The pyrazole scaffold is a key structural motif in numerous approved drugs and clinical candidates, exhibiting anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[2] Within this class, pyrazole-4-carbaldehydes are particularly valuable as versatile synthetic intermediates.[3] The aldehyde functionality serves as a synthetic handle for a wide array of chemical transformations, enabling the construction of more complex molecular architectures and the exploration of diverse chemical space in drug discovery programs. The title compound, this compound, with its specific substitution pattern, represents a key building block for the synthesis of novel bioactive molecules.
Overall Synthetic Strategy
The synthesis of this compound is most efficiently achieved through a three-step sequence. This strategy is predicated on the initial construction of the stable 3,5-dimethylpyrazole ring, followed by the introduction of the N-propyl group, and finally, the regioselective formylation at the C4 position. This approach ensures high yields and minimizes the formation of unwanted side products.
Caption: Overall three-step synthetic workflow.
Part 1: Synthesis of 3,5-Dimethyl-1H-pyrazole
The initial step involves the classic Knorr pyrazole synthesis, a condensation reaction between a β-diketone (acetylacetone) and a hydrazine derivative. For this synthesis, hydrazine sulfate in an alkaline medium is preferred over hydrazine hydrate to mitigate the exothermic and potentially violent nature of the reaction.[4]
Experimental Protocol: Step 1
-
Reaction Setup: In a 1 L round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 65.0 g (0.50 mol) of hydrazine sulfate in 400 mL of 10% aqueous sodium hydroxide.
-
Cooling: Immerse the flask in an ice bath and cool the solution to 15 °C with continuous stirring.
-
Addition of Acetylacetone: Add 50.0 g (0.50 mol) of acetylacetone dropwise via the dropping funnel, ensuring the reaction temperature is maintained at or below 15 °C. The addition should take approximately 30-45 minutes.
-
Reaction: After the addition is complete, continue stirring the mixture at 15 °C for an additional hour.
-
Work-up: Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts. Transfer the mixture to a 1 L separatory funnel and extract with diethyl ether (1 x 125 mL, then 4 x 40 mL).
-
Purification: Combine the organic extracts, wash with saturated sodium chloride solution (1 x 50 mL), and dry over anhydrous potassium carbonate. Remove the diethyl ether by rotary evaporation to yield a crystalline solid.
-
Drying: Dry the solid under reduced pressure to obtain 3,5-dimethyl-1H-pyrazole. The product can be further purified by recrystallization from petroleum ether.[4]
Causality and Insights
-
Choice of Hydrazine Source: Using hydrazine sulfate and generating hydrazine in situ with a base provides better control over the reaction's exothermicity.
-
Temperature Control: Maintaining a low temperature during the addition of acetylacetone is crucial to prevent side reactions and ensure a high yield of the desired pyrazole.
-
Extraction: Diethyl ether is an effective solvent for extracting the product from the aqueous reaction mixture. Multiple extractions are necessary to ensure a good recovery.
Characterization of 3,5-Dimethyl-1H-pyrazole
| Property | Expected Value |
| Appearance | White crystalline solid |
| Melting Point | 107-108 °C[4] |
| ¹H NMR (CDCl₃) | δ 5.85 (s, 1H, C4-H), 2.25 (s, 6H, 2 x CH₃) |
| ¹³C NMR (CDCl₃) | δ 148.0 (C3/C5), 105.5 (C4), 13.0 (CH₃)[5] |
| IR (KBr, cm⁻¹) | 3400-2400 (broad, N-H stretching), 1590 (C=N stretching) |
| MS (EI) | m/z (%) 96 (M⁺), 81, 68, 54 |
Part 2: Synthesis of 3,5-Dimethyl-1-propyl-1H-pyrazole
The second step is the N-alkylation of the synthesized 3,5-dimethyl-1H-pyrazole. This is an Sₙ2 reaction where the pyrazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. The use of a strong base is necessary to deprotonate the pyrazole, enhancing its nucleophilicity.
Experimental Protocol: Step 2
-
Reaction Setup: To a stirred suspension of sodium hydride (2.4 g, 60 mmol, 60% dispersion in mineral oil) in 100 mL of anhydrous N,N-dimethylformamide (DMF) in a 250 mL three-necked flask under a nitrogen atmosphere, add a solution of 3,5-dimethyl-1H-pyrazole (4.8 g, 50 mmol) in 50 mL of anhydrous DMF dropwise at 0 °C.
-
Deprotonation: Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add 1-bromopropane (6.76 g, 55 mmol) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of water (100 mL). Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3,5-dimethyl-1-propyl-1H-pyrazole as a liquid.
Causality and Insights
-
Choice of Base and Solvent: Sodium hydride in DMF is a common and effective combination for the deprotonation of N-H acidic compounds like pyrazoles. The aprotic polar nature of DMF facilitates the Sₙ2 reaction.
-
Inert Atmosphere: The use of a nitrogen atmosphere is crucial when working with sodium hydride to prevent its reaction with atmospheric moisture.
-
Purification: Column chromatography is generally required to separate the N-alkylated product from any unreacted starting material and potential side products.
Characterization of 3,5-Dimethyl-1-propyl-1H-pyrazole
| Property | Expected Value |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃) | δ 5.80 (s, 1H, C4-H), 3.85 (t, 2H, N-CH₂), 2.20 (s, 3H, C5-CH₃), 2.15 (s, 3H, C3-CH₃), 1.75 (sext, 2H, CH₂-CH₂-CH₃), 0.90 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | δ 147.5 (C5), 138.0 (C3), 105.0 (C4), 50.0 (N-CH₂), 24.0 (CH₂-CH₂-CH₃), 13.5 (C5-CH₃), 11.0 (C3-CH₃), 10.5 (CH₂-CH₃) |
| MS (ESI) | m/z 139.12 [M+H]⁺ |
Part 3: Synthesis of this compound
The final step is the formylation of the N-propylated pyrazole. The Vilsmeier-Haack reaction is the method of choice for this transformation.[6] This reaction utilizes the Vilsmeier reagent, an electrophilic iminium species, which is generated in situ from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃). The electron-rich pyrazole ring undergoes electrophilic aromatic substitution, predominantly at the C4 position.[7]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. jpsionline.com [jpsionline.com]
- 3. rsc.org [rsc.org]
- 4. PubChemLite - 1-propyl-1h-pyrazole-5-carbaldehyde (C7H10N2O) [pubchemlite.lcsb.uni.lu]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 3,5-dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its core characteristics, provide a detailed, field-proven protocol for its synthesis via the Vilsmeier-Haack reaction, and explore its potential as a versatile scaffold in the design of novel therapeutic agents.
Introduction: The Prominence of Pyrazole Scaffolds
The pyrazole nucleus is a privileged structural motif in modern drug discovery, forming the core of numerous marketed drugs with a wide spectrum of biological activities.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a versatile building block for the synthesis of compounds with anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][4] The introduction of a formyl group at the 4-position of the pyrazole ring, creating pyrazole-4-carbaldehydes, further enhances their synthetic utility, providing a reactive handle for the construction of more complex molecular architectures and diverse heterocyclic systems.[5][6][7]
This compound, with its specific substitution pattern, represents a promising candidate for further exploration in drug development programs. The dimethyl substitution on the pyrazole ring can influence the compound's electronic properties and steric profile, while the N-propyl group can modulate its lipophilicity and metabolic stability.
Physicochemical and Structural Properties
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C9H14N2O | PubChemLite[8] |
| Molecular Weight | 166.22 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Based on analogs like 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde[9] and 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde[10] |
| Solubility | Expected to be soluble in polar organic solvents | General characteristic of similar organic compounds |
Structural Representation:
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
Materials:
-
3,5-Dimethyl-1-propyl-1H-pyrazole (starting material)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl3), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Protocol:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. To this, add freshly distilled POCl3 (1.5 equivalents) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature is maintained below 10 °C. The formation of the solid Vilsmeier reagent will be observed. Stir the mixture at 0 °C for an additional 30 minutes.
-
Formylation Reaction: Dissolve the starting material, 3,5-dimethyl-1-propyl-1H-pyrazole (1 equivalent), in anhydrous DCM. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Reaction Quenching and Work-up: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent to afford the pure this compound.
Characterization
The structure of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the propyl, methyl, and aldehyde protons and carbons, and their respective chemical environments.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the aldehyde group.
Applications in Drug Development and Medicinal Chemistry
Pyrazole-4-carbaldehyde derivatives are valuable intermediates in the synthesis of a wide array of biologically active molecules. [3][4][7]The aldehyde functionality serves as a versatile handle for various chemical transformations, including:
-
Reductive amination: To introduce diverse amine-containing side chains, which can modulate the pharmacological properties of the molecule.
-
Wittig and related olefination reactions: To form carbon-carbon double bonds and extend the molecular scaffold.
-
Condensation reactions: With various nucleophiles to construct novel heterocyclic rings fused to the pyrazole core.
The pyrazole scaffold itself is known to interact with a variety of biological targets. Derivatives of pyrazole have demonstrated efficacy as:
-
Anti-inflammatory agents: By inhibiting enzymes such as cyclooxygenase (COX).
-
Anticancer agents: Through various mechanisms, including kinase inhibition.
-
Antimicrobial agents: By disrupting microbial cellular processes. [4] Logical Relationship Diagram:
Caption: Synthetic utility of this compound in medicinal chemistry.
Conclusion
This compound is a synthetically accessible and highly valuable building block for the development of novel chemical entities with therapeutic potential. The robust and well-established Vilsmeier-Haack reaction provides a reliable route to its synthesis. The inherent biological relevance of the pyrazole core, combined with the synthetic versatility of the 4-formyl group, makes this compound a compelling target for further investigation in academic and industrial drug discovery programs.
References
- Butin, A. V., & Abaev, V. T. (2011). Vilsmeier–Haack Reaction in the Synthesis of Heterocyclic Compounds. In Targets in Heterocyclic Systems (Vol. 15, pp. 238-278). Italian Society of Chemistry.
- Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-14.
- Al-Ostath, A. I., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(4), 324-332.
- Li, J., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(10), 11933-11945.
- Kadhim, A. A., et al. (2022). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. Journal of Chemical and Pharmaceutical Research, 14(1), 1-10.
- Shaaban, M. R., et al. (2021).
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 3-Phenyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Chemical Research. Retrieved from [Link]
- Faria, J. V., et al. (2017). Pyrazole-4-carbaldehyde derivatives: a patent review.
- Rostom, S. A., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 196-245.
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dimethyl-4-propyl-1H-pyrazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. chemmethod.com [chemmethod.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PubChemLite - this compound (C9H14N2O) [pubchemlite.lcsb.uni.lu]
- 9. 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde DiscoveryCPR 201008-71-1 [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
Structure elucidation of 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde.
An In-Depth Technical Guide to the Structure Elucidation of 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[3][4][5] The precise substitution pattern on the pyrazole ring is critical to its function, making unambiguous structure elucidation an essential step in the research and development pipeline.
This technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of a novel pyrazole derivative, This compound . Moving beyond a simple recitation of techniques, this document details the strategic rationale behind the analytical workflow, integrating data from multiple spectroscopic methods to build a self-validating and irrefutable structural assignment. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for characterizing novel heterocyclic compounds.
Strategic Synthesis: Accessing the Target Molecule
Prior to elucidation, the target molecule must be synthesized. A logical and efficient synthetic strategy not only provides the necessary material but also offers preliminary structural insights. The Vilsmeier-Haack reaction is a premier method for the formylation of electron-rich aromatic and heterocyclic systems.[6][7][8] Given that the C4 position of N1-substituted pyrazoles is highly activated towards electrophilic substitution, this reaction is the method of choice.[9]
The proposed synthesis is a two-step process:
-
Step 1: Synthesis of the Precursor, 3,5-Dimethyl-1-propyl-1H-pyrazole. This is achieved through the classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound (acetylacetone) with a substituted hydrazine (propylhydrazine).[10][11][12]
-
Step 2: Formylation via the Vilsmeier-Haack Reaction. The synthesized precursor is then subjected to the Vilsmeier-Haack reagent (a complex of phosphorus oxychloride and dimethylformamide) to introduce the carbaldehyde group regioselectively at the C4 position.[13][14][15]
The Elucidation Workflow: An Integrated Spectroscopic Approach
The structure elucidation of an unknown compound is a process of systematic investigation, where each analytical technique provides a unique piece of the structural puzzle.[16][17][18] Our strategy relies on the synergistic use of Mass Spectrometry (MS) and various Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic methods. The workflow is designed to be self-validating, with data from one technique corroborating the hypotheses drawn from another.
Detailed Spectroscopic Analysis and Data Interpretation
This section details the expected data from each technique and explains how these data points are integrated to confirm the structure of this compound.
Mass Spectrometry (MS)
Objective: To determine the exact molecular weight and deduce the molecular formula.
Methodology: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).
Expected Result: The molecular formula is C₉H₁₄N₂O, with a monoisotopic mass of 166.1106 g/mol . HRMS should provide a measured mass for the protonated molecule [M+H]⁺ that is within 5 ppm of the calculated value (167.1182). This initial step is crucial as it constrains the possible combinations of atoms, providing a definitive molecular formula to which the subsequent spectroscopic data must fit.
Infrared (IR) Spectroscopy
Objective: To rapidly confirm the presence of key functional groups predicted by the synthesis.
Methodology: Attenuated Total Reflectance (ATR) FT-IR spectroscopy.
Expected Result: The IR spectrum serves as a quick validation of the Vilsmeier-Haack reaction's success. Key vibrational bands are expected:
-
~1670-1690 cm⁻¹: A strong, sharp absorption characteristic of the C=O stretch of an aromatic aldehyde.[19]
-
~2820 cm⁻¹ and ~2720 cm⁻¹: Two weak bands characteristic of the C-H stretch of the aldehyde proton (Fermi resonance).
-
~1550-1600 cm⁻¹: Absorptions corresponding to the C=N and C=C stretching vibrations within the pyrazole ring.[20][21][22]
-
~2900-3000 cm⁻¹: C-H stretching vibrations from the propyl and methyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise connectivity and constitution of organic molecules.[23][24] A combination of 1D and 2D experiments is employed to unambiguously assign every proton and carbon signal.
3.3.1. ¹H NMR Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), neighboring protons (multiplicity), and relative abundance (integration).
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| H-a | ~9.8-10.0 | Singlet (s) | 1H | Aldehyde (-H CO) | Highly deshielded proton of the electron-withdrawing aldehyde group. |
| H-b | ~4.0-4.2 | Triplet (t) | 2H | N-CH₂ -CH₂-CH₃ | Methylene group attached directly to the electronegative pyrazole nitrogen. |
| H-c | ~2.5-2.7 | Singlet (s) | 3H | C5-CH₃ | Methyl group adjacent to the N-propyl substituent. |
| H-d | ~2.4-2.6 | Singlet (s) | 3H | C3-CH₃ | Methyl group adjacent to the second ring nitrogen. |
| H-e | ~1.8-2.0 | Sextet (sxt) | 2H | N-CH₂-CH₂ -CH₃ | Methylene group coupled to two adjacent CH₂ groups. |
| H-f | ~0.9-1.1 | Triplet (t) | 3H | N-CH₂-CH₂-CH₃ | Terminal methyl group of the propyl chain. |
3.3.2. ¹³C NMR and DEPT-135 Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments. A DEPT-135 experiment is used to differentiate between CH₃, CH₂, and CH carbons.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Signal Label | Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |
| C-A | ~185-190 | CH (+) | C HO | Carbonyl carbon, highly deshielded. |
| C-B | ~150-155 | C (null) | C 5-CH₃ | Quaternary carbon of the pyrazole ring attached to nitrogen. |
| C-C | ~145-150 | C (null) | C 3-CH₃ | Quaternary carbon of the pyrazole ring attached to nitrogen. |
| C-D | ~115-120 | C (null) | C 4-CHO | Quaternary carbon bearing the aldehyde group. |
| C-E | ~50-55 | CH₂ (-) | N -CH₂ | Carbon directly bonded to the pyrazole nitrogen. |
| C-F | ~23-27 | CH₂ (-) | N-CH₂-C H₂ | Central carbon of the propyl chain. |
| C-G | ~13-16 | CH₃ (+) | C5-C H₃ | Methyl carbon at C5. |
| C-H | ~11-14 | CH₃ (+) | C3-C H₃ | Methyl carbon at C3. |
| C-I | ~10-12 | CH₃ (+) | N-CH₂-CH₂-C H₃ | Terminal methyl carbon of the propyl chain. |
3.3.3. 2D NMR Correlation Spectroscopy
While 1D NMR provides a list of parts, 2D NMR shows how they are connected.[25] COSY, HSQC, and HMBC experiments are essential for definitive assignment.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).
-
Key Expected Correlation: A clear correlation path will be seen between the propyl chain protons: H-b ↔ H-e ↔ H-f . This confirms the integrity of the propyl group.
-
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached.
-
Key Expected Correlations: This experiment will definitively link the proton and carbon assignments from Tables 1 and 2 (e.g., H-a to C-A, H-b to C-E, etc.).
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for proving the overall connectivity, as it shows correlations between protons and carbons over 2-3 bonds. It validates the substitution pattern.
Table 3: Predicted Key HMBC Correlations
| Proton (¹H) | Correlates to Carbon (¹³C) | Significance of Correlation |
| H-a (-CHO) | C-D (C4) | Confirms the aldehyde group is attached to the C4 position of the pyrazole ring. |
| H-b (N-CH₂ ) | C-B (C5), C-F (middle CH₂) | Confirms the propyl group is attached to the nitrogen adjacent to C5. |
| H-c (C5-CH₃ ) | C-B (C5), C-D (C4) | Confirms this methyl group is at C5, adjacent to the formylated C4 position. |
| H-d (C3-CH₃ ) | C-C (C3), C-D (C4) | Confirms this methyl group is at C3, also adjacent to the formylated C4 position. |
digraph "HMBC_Correlations" { graph [overlap=false]; node [shape=none, image="https://i.imgur.com/83p2k1Z.png", label=""]; edge [color="#EA4335", penwidth=2, arrowsize=1.2];// Define invisible nodes for arrow placement node [label="", width=0.1, height=0.1, style=invis]; H_aldehyde [pos="3.5,1.2!"]; C4 [pos="2.5,0.8!"]; H_N_CH2 [pos="1.5,-2.2!"]; C5 [pos="1.2,-0.2!"]; C_middle_CH2 [pos="0.5,-2.8!"]; H_C5_CH3 [pos="-0.5,1.5!"]; H_C3_CH3 [pos="4.5,0!"]; C3 [pos="3.2,0.2!"]; // Draw arrows H_aldehyde -> C4 [ltail=H_aldehyde, lhead=C4]; H_N_CH2 -> C5 [ltail=H_N_CH2, lhead=C5]; H_N_CH2 -> C_middle_CH2 [ltail=H_N_CH2, lhead=C_middle_CH2, constraint=false]; H_C5_CH3 -> C5 [ltail=H_C5_CH3, lhead=C5]; H_C5_CH3 -> C4 [ltail=H_C5_CH3, lhead=C4]; H_C3_CH3 -> C3 [ltail=H_C3_CH3, lhead=C3]; H_C3_CH3 -> C4 [ltail=H_C3_CH3, lhead=C4];
}
Standard Operating Protocols
4.1. High-Resolution Mass Spectrometry (HRMS)
-
Prepare a ~1 mg/mL solution of the sample in methanol or acetonitrile.
-
Further dilute the sample solution to ~1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the sample directly into an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Perform internal or external mass calibration to ensure high mass accuracy.
-
Process the data to identify the [M+H]⁺ ion and compare the measured exact mass to the theoretical mass calculated for C₉H₁₄N₂O.
4.2. FT-IR Spectroscopy
-
Place a small amount of the solid sample directly onto the ATR crystal of the FT-IR spectrometer.
-
Apply pressure using the anvil to ensure good contact.
-
Record the spectrum from 4000 to 400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.
-
Perform a background scan prior to sample analysis.
-
Identify and label the key vibrational frequencies.
4.3. NMR Spectroscopy
-
Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire all spectra on a spectrometer operating at a proton frequency of ≥400 MHz.
-
¹H NMR: Acquire with a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C{¹H} NMR: Acquire with proton decoupling, a 45° pulse angle, and a relaxation delay of 2 seconds.
-
DEPT-135: Acquire using standard instrument parameters to differentiate carbon types.
-
COSY, HSQC, HMBC: Acquire using standard gradient-selected pulse programs provided by the spectrometer manufacturer. Optimize spectral widths and acquisition times to ensure adequate resolution.
-
Process all spectra using appropriate software (e.g., MestReNova, TopSpin), applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
Conclusion
The structural elucidation of This compound is systematically achieved through the logical integration of multiple spectroscopic techniques. High-resolution mass spectrometry provides the definitive molecular formula. FT-IR spectroscopy confirms the presence of the crucial aldehyde functional group introduced during synthesis. Finally, a comprehensive suite of 1D and 2D NMR experiments, particularly the long-range correlations observed in the HMBC spectrum, provides incontrovertible evidence for the specific arrangement of the methyl, propyl, and carbaldehyde substituents on the pyrazole core. This multi-faceted, self-validating approach ensures the highest degree of confidence in the final structural assignment, a critical requirement for publication, patenting, and further development in any scientific field.
References
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). National Institutes of Health. [Link]
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 133-147. [Link]
-
Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106. [Link]
-
Kavalenka, A., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2023(2), M1639. [Link]
-
Fin-Knudsen, I. L., & Svorstol, I. (1991). Vilsmeier-Haack formylation of 1H-pyrazoles. Acta Chemica Scandinavica, 45, 843-846. [Link]
-
FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2. ResearchGate. [Link]
-
Elguero, J., et al. (2005). The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. Arkivoc, 2005(7), 91-101. [Link]
-
Anderson, A. S., et al. (1967). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 420-423. [Link]
-
Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]
-
Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Visnav. [Link]
-
The FT-IR spectrum of 3,5-dimethylpyrazole. ResearchGate. [Link]
-
IR spectral data of Pyrazoline derivatives (1-6). ResearchGate. [Link]
-
Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. ChemRxiv. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [Source not explicitly named]. [Link]
- Method for preparing 3.5-dimethylpyrazole.
-
Synthesis of pyrazole carbaldehydes. ResearchGate. [Link]
-
Synthesis of 3_5-Dimethylpyrazole. Scribd. [Link]
-
Molecular Structure Characterisation and Structural Elucidation. Intertek. [Link]
-
The Cobalt-3,5-Dimethylpyrazole Reaction. UNI ScholarWorks. [Link]
-
3,5-Dimethyl-1H-pyrazole: Comprehensive Overview and Applications. Okchem. [Link]
-
Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis of novel substituted-3, 5-dimethyl-1H-pyrazolyl phthalazine-1, 4-diones. TSI Journals. [Link]
-
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. National Institutes of Health. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Source not explicitly named]. [Link]
-
1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]
-
Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. [Link]
-
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. [Link]
-
1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Combination of 1H and 13C NMR Spectroscopy. [Source not explicitly named]. [Link]
-
Structure elucidation – Knowledge and References. Taylor & Francis. [Link]
-
Synthesis, structure elucidation, and olfactometric analysis of lilac aldehyde and lilac alcohol stereoisomers. PubMed. [Link]
Sources
- 1. visnav.in [visnav.in]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. jocpr.com [jocpr.com]
- 4. jpsionline.com [jpsionline.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
- 12. Pyrazole synthesis [organic-chemistry.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 17. jchps.com [jchps.com]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. rsc.org [rsc.org]
- 24. Thieme E-Books & E-Journals [thieme-connect.de]
- 25. Synthesis, structure elucidation, and olfactometric analysis of lilac aldehyde and lilac alcohol stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data for 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde (NMR, IR, MS).
An In-Depth Technical Guide to the Spectroscopic Characterization of 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde
Introduction
This compound, with CAS number 142246-47-7, belongs to the pyrazole class of heterocyclic compounds.[1] Pyrazole derivatives are significant scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The presence of the aldehyde functional group at the 4-position provides a versatile handle for further synthetic modifications, making this compound a valuable building block for creating more complex molecules.
This guide serves as a comprehensive technical resource for researchers and scientists, detailing the expected spectroscopic signature of this compound. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from closely related analogs and foundational spectroscopic principles to provide a robust and predictive analysis. As a Senior Application Scientist, the aim is to explain not just the data, but the reasoning behind the expected spectral features, empowering researchers to confidently identify and characterize this molecule.
Molecular Structure and Properties
-
Molecular Formula: C₉H₁₄N₂O
-
Molecular Weight: 166.22 g/mol
-
Structure:
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a sample. For a compound like this compound, High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique such as Electrospray Ionization (ESI) is the method of choice.
Expected Data & Interpretation:
The primary goal of ESI-MS is to confirm the molecular weight by observing the protonated molecular ion, [M+H]⁺. Given the molecular formula C₉H₁₄N₂O, the expected monoisotopic mass is 166.1106 Da.[4] HRMS allows for the confirmation of this mass to within a few parts per million (ppm), which provides strong evidence for the elemental composition.
In addition to the protonated molecule, other adducts are commonly observed, which should not be mistaken for impurities.
Table 1: Predicted ESI-MS Adducts for C₉H₁₄N₂O
| Adduct | Formula | Calculated m/z |
| [M+H]⁺ | C₉H₁₅N₂O⁺ | 167.1179 |
| [M+Na]⁺ | C₉H₁₄N₂NaO⁺ | 189.0998 |
| [M+K]⁺ | C₉H₁₄N₂KO⁺ | 205.0738 |
| [2M+H]⁺ | C₁₈H₂₉N₄O₂⁺ | 333.2285 |
Data derived from predicted values for C9H14N2O.[4]
Fragmentation Analysis (MS/MS):
Tandem mass spectrometry (MS/MS) provides structural confirmation by inducing fragmentation of the parent ion ([M+H]⁺). The fragmentation pattern is predictable based on the molecule's structure. The N-propyl group and the aldehyde group are expected points of cleavage.
Caption: Predicted ESI-MS/MS fragmentation pathway for [M+H]⁺.
Experimental Protocol: HRMS (ESI-Q-TOF)
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of ~1-10 µg/mL using 50:50 acetonitrile:water with 0.1% formic acid. The acid is crucial for promoting protonation.
-
Instrumentation: Use an ESI-Time of Flight (TOF) or Orbitrap mass spectrometer.
-
Ionization: Operate in positive ion mode.
-
Data Acquisition: Acquire spectra over a mass range of m/z 50-500.
-
Analysis: Identify the [M+H]⁺ peak and calculate the mass error against the theoretical value. If performing MS/MS, select the [M+H]⁺ ion for collision-induced dissociation (CID) and analyze the resulting fragment ions.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a distinct "fingerprint" based on the vibrational frequencies of chemical bonds.
Expected Data & Interpretation:
The IR spectrum of this compound is expected to be dominated by a very strong absorption from the aldehyde carbonyl (C=O) group. This, combined with absorptions from the pyrazole ring and aliphatic groups, provides a clear diagnostic profile. Data from analogous pyrazole-4-carbaldehydes show a characteristic C=O stretch in the 1650-1680 cm⁻¹ region.[5]
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale/Reference |
| 2960-2850 | Medium-Strong | C-H Stretch (Aliphatic) | Propyl and methyl groups. |
| 2830-2810 & 2730-2710 | Weak-Medium | C-H Stretch (Aldehyde) | Characteristic Fermi resonance double peak for aldehydes. |
| 1680-1660 | Strong | C=O Stretch (Aldehyde) | Conjugation with the pyrazole ring lowers the frequency from a typical aldehyde (~1725 cm⁻¹).[5] |
| 1580-1500 | Medium | C=N & C=C Stretch | Pyrazole ring vibrations. |
| 1470-1450 | Medium | C-H Bend (Aliphatic) | Methylene and methyl scissoring. |
| 1380-1370 | Medium | C-H Bend (Methyl) | Symmetric methyl bending. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Analysis: Process the data by performing a background subtraction and ATR correction. Identify the key absorption bands and assign them to the corresponding functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this molecule, ¹H NMR, ¹³C NMR, and 2D correlation experiments (like COSY and HMBC) are essential for unambiguous characterization.
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide four key pieces of information: chemical shift (electronic environment), integration (number of protons), multiplicity (neighboring protons), and coupling constants. The absence of a proton at the C4 position of the pyrazole ring is a key feature to confirm the substitution pattern.
Expected Data & Interpretation:
-
Aldehyde Proton: A singlet, deshielded by the electronegative oxygen and the aromatic ring, appearing far downfield. Similar structures show this proton around δ 10.0 ppm.[5]
-
Propyl Protons: A characteristic pattern: a triplet for the terminal CH₃, a multiplet (sextet) for the central CH₂, and a triplet for the CH₂ attached to the nitrogen.
-
Methyl Protons: Two distinct singlets for the methyl groups at C3 and C5, as they are in different chemical environments.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show nine distinct signals, one for each unique carbon atom in the molecule.
Expected Data & Interpretation:
-
Aldehyde Carbonyl: The most deshielded carbon, appearing around δ 186 ppm.[5]
-
Pyrazole Ring Carbons: Three signals, with C3 and C5 appearing further downfield due to their attachment to nitrogen, and C4 appearing at a more intermediate chemical shift.
-
Aliphatic Carbons: Signals for the propyl and methyl groups will appear in the upfield region of the spectrum (δ 10-50 ppm).
Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃, referenced to TMS)
| Position | Group | Predicted ¹H Shift (δ, ppm) | Multiplicity | Integration | Predicted ¹³C Shift (δ, ppm) |
| - | -CHO | ~9.95 | s | 1H | ~186.0 |
| N-CH₂- | Propyl | ~4.10 | t | 2H | ~49.0 |
| -CH₂- | Propyl | ~1.85 | sextet | 2H | ~23.0 |
| -CH₃ | Propyl | ~0.90 | t | 3H | ~11.0 |
| C3-CH₃ | Methyl | ~2.55 | s | 3H | ~14.0 |
| C5-CH₃ | Methyl | ~2.50 | s | 3H | ~12.0 |
| C3 | Pyrazole Ring | - | - | - | ~151.0 |
| C4 | Pyrazole Ring | - | - | - | ~115.0 |
| C5 | Pyrazole Ring | - | - | - | ~140.0 |
Note: Chemical shifts are estimates based on standard values and data from analogous pyrazole structures.[5][6]
2D NMR for Structural Verification
While ¹H and ¹³C spectra provide strong evidence, 2D NMR experiments like HSQC and HMBC are required for definitive proof of structure. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial as it shows correlations between protons and carbons separated by 2-3 bonds.
Caption: Key HMBC correlations for structural confirmation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR: Perform standard COSY, HSQC, and HMBC experiments.
-
-
Analysis: Process the spectra using appropriate software (e.g., Mnova, TopSpin). Integrate the ¹H signals, assign multiplicities, and measure coupling constants. Use the 2D spectra to correlate proton and carbon signals and build the final structural assignment.
Conclusion
The structural elucidation of this compound relies on a synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. MS confirms the molecular formula, IR identifies key functional groups, and NMR provides the definitive atom-by-atom connectivity. This guide provides the expected data and robust protocols necessary for researchers to confidently synthesize, identify, and utilize this versatile chemical building block in their drug discovery and development endeavors. The combination of these techniques provides a self-validating system, ensuring the identity and purity of the compound before its use in further applications.
References
-
The Royal Society of Chemistry. Supplementary Information. RSC Publishing. Available from: [Link]
-
Al-Amiery, A. A. (2016). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available from: [Link]
-
MDPI. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available from: [Link]
-
Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Available from: [Link]
-
PubChem. 3,5-Dimethyl-4-propyl-1H-pyrazole. National Center for Biotechnology Information. Available from: [Link]
-
PubChemLite. This compound. Available from: [Link]
-
TSI Journals. (2013). Synthesis of Novel Substituted-3, 5-Dimethyl-1H-Pyrazolyl Phthalazine-1, 4-Diones. Trade Science Inc. Available from: [Link]
-
ARKIVOC. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available from: [Link]
-
ResearchGate. Pyrazole-4-carbaldehyde derivatives. Available from: [Link]
Sources
The Synthetic Cornerstone: A Technical Guide to the Discovery and Chemistry of Pyrazole-4-carbaldehydes
Abstract
This technical guide provides an in-depth exploration of pyrazole-4-carbaldehydes, a class of heterocyclic compounds that serve as pivotal intermediates in medicinal chemistry and drug development. We traverse the historical landscape from the foundational Knorr pyrazole synthesis to the advent of the Vilsmeier-Haack reaction, which remains the predominant method for their preparation. This document elucidates the mechanistic intricacies of this key transformation, presents detailed experimental protocols, and offers tabulated data for a range of substrates. Furthermore, we explore the role of these scaffolds in the development of therapeutic agents and discuss alternative synthetic strategies. This guide is intended for researchers, medicinal chemists, and process development scientists seeking a comprehensive understanding of the chemistry and application of pyrazole-4-carbaldehydes.
Introduction: The Pyrazole Scaffold and the Significance of the C4-Formyl Group
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and metabolic stability have led to its incorporation into a multitude of approved therapeutic agents.[1] Among the various functionalized pyrazoles, the 4-carbaldehyde derivatives stand out as exceptionally versatile synthetic intermediates.[2] The aldehyde group at the C4 position provides a reactive handle for a vast array of chemical transformations, including condensations, oxidations, and carbon-carbon bond-forming reactions, enabling the construction of complex molecular architectures and facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.[3][4] These compounds are key building blocks for molecules targeting a wide spectrum of diseases, including inflammatory, infectious, and neoplastic disorders.[5]
Historical Context: From Knorr's Discovery to Modern Synthesis
The journey of pyrazole chemistry began in 1883 with German chemist Ludwig Knorr. While attempting to synthesize a quinoline derivative, he serendipitously discovered the reaction between ethyl acetoacetate and phenylhydrazine, which yielded a pyrazolone.[6] This reaction, now known as the Knorr pyrazole synthesis , became the foundational method for creating the pyrazole core by condensing a 1,3-dicarbonyl compound with a hydrazine.[3]
While the Knorr synthesis provided access to the basic pyrazole ring system, the specific and efficient introduction of a formyl group at the C4 position required a different approach. The development of the Vilsmeier-Haack reaction in 1927 by Anton Vilsmeier and Albrecht Haack provided the essential tool.[7] This reaction, which involves the formylation of electron-rich aromatic and heterocyclic compounds using a reagent formed from a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), proved to be exceptionally well-suited for this purpose.[8] Researchers discovered that starting not from a pre-formed pyrazole, but from an acyclic hydrazone of an enolizable ketone, the Vilsmeier-Haack conditions could effect a remarkable tandem cyclization and formylation, delivering the 1,3-disubstituted-1H-pyrazole-4-carbaldehyde in a single, efficient operation.[9][10] This has since become the most widely adopted and powerful strategy for their synthesis.[11]
The Vilsmeier-Haack Synthesis: Mechanism and Causality
The Vilsmeier-Haack reaction on a ketone hydrazone is the cornerstone of pyrazole-4-carbaldehyde synthesis. Its success lies in a coordinated sequence of electrophilic attacks that first construct the heterocyclic ring and then functionalize it.
Formation of the Vilsmeier Reagent
The process begins with the activation of DMF with POCl₃ to form the electrophilic chloromethyliminium salt, commonly known as the Vilsmeier reagent. This species is the key formylating agent in the reaction.
Mechanism: Tandem Cyclization and Formylation
The widely accepted mechanism for the formation of a 1,3-diaryl-1H-pyrazole-4-carbaldehyde from an acetophenone arylhydrazone proceeds as follows. The causality behind this one-pot reaction is the dual reactivity of the hydrazone and the Vilsmeier reagent.
-
Initial Electrophilic Attack: The hydrazone exists in equilibrium with its enamine tautomer. The electron-rich β-carbon of the enamine performs a nucleophilic attack on the electrophilic Vilsmeier reagent.
-
Second Electrophilic Attack: A second equivalent of the Vilsmeier reagent attacks the nitrogen atom of the hydrazone.
-
Cyclization: The intermediate undergoes an intramolecular electrophilic aromatic substitution-type cyclization. The electron-rich carbon attacks the iminium carbon, forming the five-membered pyrazole ring.
-
Aromatization & Hydrolysis: Elimination of dimethylamine and subsequent hydrolysis of the remaining iminium salt during aqueous workup yields the final pyrazole-4-carbaldehyde.
Synthetic Protocols and Data
The generality of the Vilsmeier-Haack cyclization makes it a highly reliable method in the synthetic chemist's toolbox. Below is a representative experimental protocol and a table summarizing yields for various substrates.
Detailed Experimental Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
This protocol is adapted from established literature procedures.[12]
Step 1: Preparation of Acetophenone Phenylhydrazone
-
To a solution of acetophenone (0.03 mol) in absolute ethanol (50 mL), add phenylhydrazine (0.04 mol) and a few drops of glacial acetic acid.
-
Heat the mixture on a water bath for 30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Filter the precipitated solid, wash with cold ethanol, and dry to yield the pure phenylhydrazone.
Step 2: Vilsmeier-Haack Cyclization and Formylation
-
In a flame-dried, two-necked flask equipped with a dropping funnel and magnetic stirrer, add anhydrous DMF (10 mL). Cool the flask to 0 °C in an ice-water bath.
-
Add phosphorus oxychloride (POCl₃, 1.1 mL, 0.012 mol) dropwise to the cold DMF with constant stirring. Allow the Vilsmeier reagent to form over 15-20 minutes.
-
Dissolve the acetophenone phenylhydrazone (0.004 mol) in a minimal amount of DMF and add it dropwise to the cold Vilsmeier reagent.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at 60-65 °C for 4-6 hours. Monitor the reaction completion by TLC.
-
Pour the cooled reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate (NaHCO₃) solution until the product precipitates.
-
Filter the solid product, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde as colorless needles.
Data Presentation: Substrate Scope and Yields
The Vilsmeier-Haack synthesis of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes is robust, tolerating a variety of substituents on the aryl rings of the hydrazone precursor. The following data, adapted from the work of Huanan et al., illustrates the efficiency of the reaction.[13]
| Entry | Aryl Group (Ar) on Ketone | Product | Yield (%) |
| 1 | C₆H₅ | 6a | 89 |
| 2 | 4-ClC₆H₄ | 6b | 88 |
| 3 | 3-ClC₆H₄ | 6c | 83 |
| 4 | 4-BrC₆H₄ | 6d | 86 |
| 5 | 3-BrC₆H₄ | 6e | 82 |
| 6 | 4-MeOC₆H₄ | 6f | 83 |
| 7 | 4-CF₃C₆H₄ | 6g | 86 |
| 8 | 4-NO₂C₆H₄ | 6h | 85 |
Table 1: Synthesis of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes via Vilsmeier-Haack reaction. Yields are isolated yields with respect to the hydrazone starting material.[13]
Applications in Drug Discovery and Development
Pyrazole-4-carbaldehydes are not typically active pharmaceutical ingredients (APIs) themselves but are crucial precursors for them. The aldehyde functionality is readily converted into other groups such as oximes, hydrazones, Schiff bases, and carboxylic acids, or used in multicomponent reactions to build more complex heterocyclic systems.[14] These derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][9]
A notable example of a drug containing the pyrazole core is Celecoxib , a selective COX-2 inhibitor used to treat arthritis. It is important to note, however, that the industrial synthesis of Celecoxib does not proceed via a pyrazole-4-carbaldehyde intermediate. Instead, it follows a classical Knorr-type synthesis, involving the condensation of a substituted 1,3-diketone with 4-sulfamoylphenylhydrazine.[1][15] This distinction underscores that while pyrazole-4-carbaldehydes are vital for synthesizing novel chemical entities in a research setting, established large-scale syntheses may utilize different, highly optimized pathways.
Alternative Synthetic Strategies
While the Vilsmeier-Haack reaction is dominant, other methods for synthesizing pyrazole-4-carbaldehydes exist, typically involving the formylation of a pre-formed pyrazole ring.
-
Formylation via Organometallic Intermediates: Pyrazole can be deprotonated at the C4 position using a strong base like n-butyllithium (n-BuLi) to form a 4-lithiopyrazole intermediate. Quenching this nucleophilic species with an electrophilic formylating agent, such as DMF, yields the corresponding 4-carbaldehyde.[16] This method is useful when the required pyrazole core is more readily available than the corresponding ketone hydrazone.
-
The Duff Reaction: The Duff reaction is a formylation method for activated aromatic compounds using hexamethylenetetramine (HMTA) in an acidic medium. While less common than the Vilsmeier-Haack reaction for this specific scaffold, it presents an alternative for substrates that may be sensitive to the conditions of the V-H reaction.[17]
Conclusion and Future Outlook
Pyrazole-4-carbaldehydes represent a mature yet continually relevant class of chemical intermediates. Their discovery is intrinsically linked to the foundational principles of heterocyclic chemistry, and their synthesis is dominated by the powerful and versatile Vilsmeier-Haack reaction. This guide has provided a comprehensive overview, from the historical context and mechanistic underpinnings to practical synthetic protocols and their critical role in the pipeline of modern drug discovery. As the demand for novel, structurally complex, and functionally diverse therapeutic agents continues to grow, the utility of these invaluable building blocks is assured, and the development of even more efficient and sustainable methods for their synthesis will remain an active area of chemical research.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 1,3-Dimethyl-1H-Pyrazole-4-Carbaldehyde: Synthesis, Applications, and Chemical Properties. Available at: [Link]
-
New Drug Approvals. (n.d.). CELECOXIB. Available at: [Link]
-
Gilon, N., et al. (2021). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. Journal of Flow Chemistry. Available at: [Link]
-
Eureka | Patsnap. (n.d.). Synthesis method of celecoxib. Available at: [Link]
-
Al-Tel, T. H., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC. Available at: [Link]
-
SAGE Publications. (2005). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Synthetic Communications. Available at: [Link]
-
Royal Society of Chemistry. (2020). Knorr Pyrazole Synthesis of Edaravone. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
- Google Patents. (n.d.). A kind of preparation method of celecoxib. CN103724268B.
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2019). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]
-
Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry. Available at: [Link]
-
Huanan, H., et al. (2010). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Pyrazole-4-carbaldehyde derivatives. Available at: [Link]
-
MDPI. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Available at: [Link]
-
Shetty, N. S., et al. (2008). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Available at: [Link]
-
Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]
-
Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Available at: [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Available at: [Link]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. CN103724268B - A kind of preparation method of celecoxib - Google Patents [patents.google.com]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. chemmethod.com [chemmethod.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jpsionline.com [jpsionline.com]
- 15. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. epubl.ktu.edu [epubl.ktu.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Synthesis of Substituted Pyrazoles
Introduction: The Enduring Significance of the Pyrazole Nucleus
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2][3] Its remarkable versatility and broad spectrum of biological activities have cemented its status as a "privileged scaffold" in drug discovery.[2] A multitude of blockbuster drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil (Viagra®), feature a pyrazole core, underscoring its therapeutic relevance.[4] The extensive applications of pyrazoles have fueled continuous innovation in synthetic methodologies, leading to a diverse and powerful toolbox for the construction of these valuable heterocycles.[1]
This technical guide provides a comprehensive overview of the core strategies for synthesizing substituted pyrazoles. It is designed for researchers, scientists, and drug development professionals, offering not just a compilation of reactions, but also a deeper understanding of the underlying mechanisms and the rationale behind experimental choices. We will delve into the classical, time-tested methods and explore the latest advancements that offer improved efficiency, regioselectivity, and greener reaction conditions.
Foundational Strategies for Pyrazole Ring Construction
The synthesis of the pyrazole nucleus primarily relies on the formation of key carbon-nitrogen and nitrogen-nitrogen bonds. The most prevalent and historically significant approaches involve the condensation of a binucleophilic nitrogen source, typically hydrazine or its derivatives, with a 1,3-dielectrophilic carbon component.[1][5]
The Knorr Pyrazole Synthesis and Related Condensations: A Time-Honored Approach
The archetypal method for pyrazole synthesis is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[1][5][6] This reaction involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine.[7][8]
The reaction proceeds through the initial formation of a hydrazone intermediate by the reaction of one of the carbonyl groups with the hydrazine.[9] This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration of the resulting cyclic intermediate yields the aromatic pyrazole ring.[7][8][10] A key challenge in the Knorr synthesis, when using unsymmetrical 1,3-dicarbonyls, is the potential for the formation of two regioisomeric products.[1][10] The regioselectivity can often be influenced by the steric and electronic properties of the substituents on the dicarbonyl compound and the hydrazine.[10]
Mechanism of the Knorr Pyrazole Synthesis:
Caption: The Knorr pyrazole synthesis mechanism.
Variations and Modern Improvements:
The classical Knorr synthesis has been the subject of numerous modifications to improve yields, regioselectivity, and reaction conditions. The use of catalysts such as nano-ZnO has been shown to provide excellent yields in a more environmentally friendly manner.[1][6] Furthermore, the in-situ generation of 1,3-dicarbonyl compounds followed by their immediate reaction with hydrazines in a one-pot fashion has streamlined the synthetic process.[1]
[3+2] Cycloaddition Reactions: A Powerful Tool for Pyrazole Construction
Another major pathway to pyrazoles involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. This approach is particularly valuable for accessing pyrazoles with substitution patterns that are difficult to achieve through condensation reactions.
Diazo Compounds as 1,3-Dipoles: The reaction of diazo compounds with alkynes is a well-established method for pyrazole synthesis.[11][12] This reaction can proceed thermally or in the presence of a catalyst.[11] A notable advantage of this method is the potential for high regioselectivity, which can be controlled by the choice of substituents on both the diazo compound and the alkyne. Recent advancements have focused on developing catalyst-free cycloadditions under solvent-free conditions, aligning with the principles of green chemistry.[11]
Sydnones and Nitrile Imines as 1,3-Dipoles: Sydnones and nitrile imines are other classes of 1,3-dipoles that readily undergo cycloaddition with alkynes to afford pyrazoles.[6][13] Copper-catalyzed sydnone-alkyne cycloadditions (CuSAC) have emerged as a robust method for the regioselective synthesis of 1,4-disubstituted pyrazoles.[13]
Caption: General workflow for [3+2] cycloaddition.
The Rise of Multicomponent Reactions (MCRs) for Pyrazole Synthesis
In recent years, multicomponent reactions (MCRs) have gained significant traction in the synthesis of pyrazole derivatives.[14][15] MCRs offer several advantages over traditional multi-step syntheses, including higher atom economy, reduced waste, and operational simplicity, as multiple bonds are formed in a single pot.[4]
A common MCR strategy for pyrazole synthesis involves the one-pot reaction of an aldehyde, an active methylene compound (like malononitrile or a β-ketoester), and a hydrazine derivative.[4][16] These reactions often proceed through a cascade of condensation, Michael addition, and cyclization steps.[15] The versatility of MCRs allows for the rapid generation of diverse libraries of substituted pyrazoles, which is highly valuable in drug discovery and lead optimization.
Illustrative Three-Component Synthesis of Persubstituted Pyrazoles:
A notable example is the three-component synthesis of persubstituted pyrazoles from aldehydes, β-ketoesters, and hydrazines, often facilitated by a catalyst like Yb(PFO)₃.[4]
| Component 1 | Component 2 | Component 3 | Catalyst | Product |
| Aldehyde | β-Ketoester | Hydrazine | Yb(PFO)₃ | Persubstituted Pyrazole |
This approach highlights the efficiency of MCRs in constructing complex molecular architectures from simple and readily available starting materials.
Synthesis of Bioactive Pyrazole Derivatives
The pyrazole scaffold is a key component in a wide range of biologically active molecules.[17][18] The synthesis of these derivatives often involves the use of strategically functionalized starting materials or the post-modification of a pre-formed pyrazole ring.
5-Aminopyrazoles as Versatile Building Blocks
5-Aminopyrazole derivatives are particularly important intermediates in the synthesis of fused pyrazole systems with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[17][19] These compounds can be readily prepared through the condensation of hydrazines with reagents like ethyl (ethoxymethylene)cyanoacetate.[19] The amino group at the 5-position provides a handle for further functionalization, allowing for the construction of more complex heterocyclic systems such as pyrazolopyrimidines and pyrazolopyridines.[17][20]
General Protocol for the Synthesis of 5-Aminopyrazoles:
-
Reactant Preparation: Dissolve the substituted hydrazine and ethyl (ethoxymethylene)cyanoacetate in a suitable solvent, such as ethanol.
-
Base Addition: Add a catalytic amount of a base, like triethylamine, to the reaction mixture.
-
Reaction: Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired 5-aminopyrazole derivative.
Conclusion and Future Outlook
The synthesis of substituted pyrazoles has evolved significantly from the classical Knorr reaction to modern, highly efficient multicomponent and cycloaddition strategies. The continuous development of novel synthetic methods is driven by the ever-increasing importance of pyrazoles in various scientific disciplines. Future research in this area will likely focus on the development of even more sustainable and atom-economical synthetic routes, the exploration of novel catalytic systems, and the application of flow chemistry for the continuous production of pyrazole-based compounds. The versatility of the pyrazole nucleus ensures that it will remain a central focus of synthetic and medicinal chemistry for the foreseeable future.
References
- Becerra, D., et al. (2022).
- (2023).
- (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
- (2025). Knorr Pyrazole Synthesis. J&K Scientific LLC.
- (2025).
- Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH.
- HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives.
- Knorr Pyrazole Synthesis (M. Pharm). Slideshare.
- Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.
- Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. PMC.
- Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry (RSC Publishing).
- (2022).
- (2022). Recent Advances in Synthesis and Properties of Pyrazoles. SciSpace.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- (2021). Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. Chinese Chemical Letters.
- (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- (2021).
- (2023). Aerobic Oxidative Cycloaddition Reactions for Pyrazole Synthesis. Synfacts.
- Knorr pyrazole synthesis. Name-Reaction.com.
- (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones.
- (2025).
- Knorr Pyrazole Synthesis. Chem Help ASAP.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jk-sci.com [jk-sci.com]
- 8. name-reaction.com [name-reaction.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 11. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. ccspublishing.org.cn [ccspublishing.org.cn]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 20. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde: Molecular Weight, Synthesis, and Characterization for Drug Discovery Professionals
This technical guide provides a comprehensive overview of 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document delves into its fundamental molecular properties, detailed synthetic protocols, robust characterization methodologies, and prospective applications, offering a valuable resource for researchers and scientists in the field.
Core Molecular Properties and Significance
This compound belongs to the pyrazole class of heterocyclic compounds, which are recognized as privileged scaffolds in modern drug discovery.[1] The pyrazole nucleus is a cornerstone of several approved therapeutic agents, valued for its metabolic stability and versatile biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] The specific substitution pattern of this compound—two methyl groups, a propyl group, and a carbaldehyde moiety—offers a unique combination of lipophilicity and reactivity, making it an attractive building block for the synthesis of novel bioactive molecules.
Molecular Weight and Physicochemical Data
The precise molecular weight of a compound is critical for a multitude of experimental procedures, including reaction stoichiometry, preparation of standard solutions, and mass spectrometry analysis. The molecular formula for this compound is C₁₀H₁₆N₂O. Based on this, the molecular weight and other key physicochemical properties have been calculated and are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₆N₂O |
| Molecular Weight | 180.25 g/mol |
| Monoisotopic Mass | 180.1263 g/mol |
| CAS Number | 142246-47-7 |
Synthesis of this compound
The synthesis of 4-formylpyrazoles is most effectively achieved through the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the pyrazole ring, predominantly at the C4 position.[7][8]
The logical choice of the Vilsmeier-Haack reaction stems from the electron-rich nature of the pyrazole ring, which makes it susceptible to electrophilic substitution. The reaction proceeds via the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent), which is then attacked by the pyrazole precursor. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound via the Vilsmeier-Haack reaction.
Detailed Experimental Protocol
This protocol is a self-validating system, with checkpoints for confirming the progression of the reaction and the purity of the product.
Materials:
-
1-Propyl-3,5-dimethyl-1H-pyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-Propyl-3,5-dimethyl-1H-pyrazole (1 equivalent) in anhydrous DMF (5 equivalents).
-
Formation of Vilsmeier Reagent: Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 5 °C. The formation of a thick, pale-yellow precipitate indicates the generation of the Vilsmeier reagent.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Extraction: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.
Spectroscopic Characterization
A multi-faceted analytical approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.
Characterization Workflow Diagram
Caption: A typical workflow for the analytical characterization of the synthesized compound.
Expected Spectroscopic Data
| Technique | Functional Group | Expected Chemical Shift / Frequency / m/z |
| ¹H NMR | Aldehyde (-CHO) | δ 9.5 - 10.5 ppm (singlet) |
| Pyrazole-CH₃ | δ 2.2 - 2.8 ppm (singlets) | |
| Propyl-CH₂ (N-CH₂) | δ 3.8 - 4.2 ppm (triplet) | |
| Propyl-CH₂ | δ 1.6 - 2.0 ppm (sextet) | |
| Propyl-CH₃ | δ 0.8 - 1.2 ppm (triplet) | |
| ¹³C NMR | Carbonyl (C=O) | δ 185 - 195 ppm |
| Pyrazole C₃, C₄, C₅ | δ 110 - 150 ppm | |
| Propyl Carbons | δ 10 - 50 ppm | |
| FTIR | C=O Stretch | 1680 - 1700 cm⁻¹ (strong) |
| Aldehydic C-H Stretch | 2720 - 2820 cm⁻¹ (two weak bands) | |
| C-H Stretch (Aliphatic) | 2850 - 3000 cm⁻¹ | |
| Mass Spec. | Molecular Ion [M]⁺ | m/z = 180.13 |
| [M+H]⁺ | m/z = 181.13 |
Expert Insights: The characteristic downfield shift of the aldehyde proton in ¹H NMR to around 9.5-10.5 ppm is a key diagnostic feature. In FTIR spectroscopy, the presence of two weak bands for the aldehydic C-H stretch around 2720 and 2820 cm⁻¹ is crucial for distinguishing an aldehyde from a ketone.[9][10] The mass spectrum should show a prominent molecular ion peak corresponding to the calculated molecular weight. The fragmentation pattern of pyrazoles often involves the loss of N₂ or HCN, which can aid in structural confirmation.[11]
Potential Applications in Drug Development
Pyrazole carbaldehydes are versatile intermediates in the synthesis of a wide array of biologically active molecules.[12] The aldehyde functionality serves as a synthetic handle for various chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the construction of diverse chemical libraries for high-throughput screening.
The pyrazole scaffold itself is associated with a broad spectrum of pharmacological activities.[13][14] Derivatives have been investigated as:
-
Anticancer Agents: Pyrazole derivatives have shown potential as inhibitors of various kinases, such as PI3 kinase, which are implicated in cancer cell proliferation.[2]
-
Anti-inflammatory Drugs: The well-known NSAID Celecoxib features a pyrazole core, highlighting the potential of this scaffold in designing new anti-inflammatory agents.
-
Antimicrobial Compounds: Functionalized pyrazoles have demonstrated activity against various bacterial and fungal strains.[1]
The unique structural attributes of this compound make it a promising candidate for further exploration in these and other therapeutic areas.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]
- Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry, 30(1), 265-268.
-
PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]
-
Semantic Scholar. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
-
Open Research Library. (2025). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
-
MDPI. (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. Retrieved from [Link]
-
ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]
-
ResearchGate. (2025). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
PMC. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles.... Retrieved from [Link]
-
NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: aldehydes. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]
-
NIH. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]
-
ResearchGate. (2025). Mass spectrometric study of some pyrazoline derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole-4-carbaldehyde derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Vilsmeier-Haack formylation of 1H-pyrazoles. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
ResearchGate. (2025). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
-
KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]
-
SpectraBase. (n.d.). 1H-Pyrazole-4-carboxaldehyde, 1,3-diphenyl-. Retrieved from [Link]
-
Spectrum. (n.d.). 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde - Optional[1H NMR]. Retrieved from [Link]
-
Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved from [Link]
-
TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. jchr.org [jchr.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. BiblioBoard [openresearchlibrary.org]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
- 13. nbinno.com [nbinno.com]
- 14. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde in organic solvents.
An In-depth Technical Guide to the Solubility of 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in both chemical and biological systems. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a heterocyclic aldehyde with significant potential in medicinal chemistry and materials science. While specific experimental solubility data for this compound is not widely published, this document outlines the fundamental principles of solubility, provides a validated, step-by-step protocol for its experimental determination using the gold-standard shake-flask method, and discusses the expected solubility profile based on its molecular structure. This guide is intended for researchers, chemists, and formulation scientists engaged in drug discovery and development.
Introduction: The Critical Role of Solubility
This compound belongs to the pyrazole class of heterocyclic compounds. Pyrazole derivatives are a cornerstone in pharmaceutical research, forming the structural core of numerous approved drugs due to their diverse biological activities.[1] The aldehyde functional group at the 4-position makes it a versatile synthetic intermediate for creating more complex molecules.
In the context of drug development, solubility is a paramount property. It dictates the choice of solvents for synthesis and purification, influences reaction kinetics, and is a primary determinant of a compound's bioavailability.[2] A poorly soluble compound often faces challenges in formulation and may exhibit incomplete absorption in vivo, limiting its therapeutic potential.[2][3] Therefore, a thorough understanding and accurate measurement of the solubility of this compound in various organic solvents is an essential first step in its journey from a laboratory chemical to a potential therapeutic agent or advanced material.
Physicochemical Profile and Structural Considerations
To understand the solubility of a molecule, one must first examine its inherent properties. The structure of this compound provides significant clues to its likely behavior in different solvents.
Key Structural Features:
-
Pyrazole Core: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This ring system contributes to the molecule's polarity.
-
Carbonyl Group (Aldehyde): The C=O bond is highly polar and can act as a hydrogen bond acceptor.
-
Propyl and Dimethyl Groups: These alkyl groups are non-polar and contribute to the molecule's lipophilicity or "oil-loving" character.
The overall solubility will be a balance between the polar components (pyrazole ring, aldehyde) and the non-polar alkyl substituents.[4]
| Property | Value / Description |
| Molecular Formula | C₉H₁₄N₂O |
| Molecular Weight | 166.22 g/mol |
| Appearance | Likely a solid at room temperature (based on analogs)[5] |
| Polar Surface Area (PSA) | ~34.89 Ų (predicted) |
| XLogP3 | ~1.3 (predicted) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 (N, O) |
Data is based on the provided molecular formula and predictions for analogous structures.
Theoretical Principles of Solubility
The dissolution of a solid in a liquid solvent is a thermodynamic process governed by the principle "like dissolves like".[4][6] This means that substances with similar intermolecular forces are more likely to be soluble in one another.
-
Polar Solvents: Solvents like water, methanol, ethanol, DMSO, and DMF are polar. They possess dipole moments and can engage in hydrogen bonding. They are effective at dissolving polar solutes. Given the pyrazole ring and aldehyde group, this compound is expected to show some solubility in polar organic solvents. Some sources indicate that similar pyrazole aldehydes are soluble in DMSO and methanol.[7][8]
-
Non-polar Solvents: Solvents like hexane, toluene, and diethyl ether are non-polar. They interact primarily through weaker London dispersion forces. The propyl and dimethyl groups of the target molecule will favor interaction with these solvents.
-
Intermediate Solvents: Solvents like dichloromethane, chloroform, and ethyl acetate have intermediate polarity and can often dissolve a wider range of compounds.[4]
The process of dissolution involves overcoming the solute-solute interactions within the crystal lattice and the solvent-solvent interactions to form new, energetically favorable solute-solvent interactions.[4]
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the true equilibrium solubility of a compound is the Saturation Shake-Flask (SSF) method .[2] This technique is considered the "gold standard" because it allows the system to reach thermodynamic equilibrium, providing a reproducible and accurate measurement.[2][3]
Principle
An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the dissolution process to reach equilibrium. At equilibrium, the solution is saturated, and the concentration of the dissolved solute is constant. After separating the undissolved solid, the concentration of the supernatant is quantified using a suitable analytical technique.[2][9]
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination.
Detailed Step-by-Step Protocol
This protocol must be performed for each organic solvent of interest.
Materials and Reagents:
-
This compound (solute)
-
High-purity organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Hexane, DMSO)
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, ensure chemical compatibility with the solvent)
-
Analytical balance
-
Validated HPLC or UV-Vis spectroscopy method for quantification
Equipment:
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of the compound to a pre-weighed glass vial. An amount that is visually in excess after dissolution (e.g., 5-10 mg) is typically sufficient.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent (e.g., 2 mL) to the vial.
-
Equilibration: Securely cap the vial. Place it in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the suspension for a predetermined time, typically between 24 and 48 hours, to ensure equilibrium is reached.[10][11]
-
Phase Separation: After the incubation period, visually confirm that excess solid remains, which validates that the solution is saturated.[10] Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.[2]
-
Trustworthiness Check: This step is crucial for accuracy. Inadequate separation can lead to suspended solid particles being transferred during sampling, artificially inflating the measured concentration.
-
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is best practice to filter the supernatant through a chemically compatible syringe filter.
-
Dilution: Accurately dilute the collected supernatant with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a pre-validated and calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Report the results in standard units such as mg/mL or mol/L, always specifying the temperature at which the measurement was made.
Expected Solubility Profile and Data Presentation
While quantitative data is pending experimental determination, a qualitative profile can be predicted.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Strong dipole-dipole interactions with the polar pyrazole ring and aldehyde group. These are often good "universal" organic solvents.[4] |
| Polar Protic | Methanol, Ethanol | Moderate | Capable of hydrogen bonding with the nitrogen and oxygen atoms, but the non-polar alkyl groups may limit very high solubility. |
| Intermediate | Dichloromethane, Ethyl Acetate | Moderate to Low | Balances interactions with both polar and non-polar regions of the molecule. |
| Non-polar | Toluene, Hexane | Low to Very Low | The molecule's polarity from the heterocycle and carbonyl group will likely dominate, leading to poor compatibility with non-polar media.[6] |
Conclusion
The solubility of this compound in organic solvents is a fundamental property that underpins its utility in synthetic chemistry and potential application in drug development. Due to a lack of published data, experimental determination is essential. The Shake-Flask method detailed in this guide provides a robust and reliable pathway to generate high-quality, reproducible solubility data. This information is indispensable for guiding solvent selection for reactions, purification, and the design of formulation strategies for future studies.
References
- Benchchem. An In-depth Technical Guide on the Solubility and Bioavailability of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
- ResearchGate. How to determine the solubility of a substance in an organic solvent?
- ResearchGate. Theoretical models of solubility for organic solvents. A conceptual density functional theory approach.
- YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.
- Unknown Source.
- Unknown Source. Solubility of Organic Compounds.
- Chemistry Steps. Solubility of Organic Compounds.
- ResearchGate. Summary of solubility measurement protocols of each company before harmonization.
- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- YouTube. Principles of Solubility in Organic Chemistry with Nadia Korovina.
- World Health Organization (WHO). Annex 4.
- Unknown Source.
- NIH. Global testing of a consensus solubility assessment to enhance robustness of the WHO biopharmaceutical classification system.
- Ambeed.com. 1H-Pyrazole-4-carboxaldehyde.
- Echemi. 3,5-dimethyl-1-phenyl-1h-pyrazole-4-carbaldehyde.
- NIH. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
- ChemicalBook. 3,5-dimethyl-1-phenyl-1h-pyrazole-4-carbaldehyde.
- Ossila. 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde.
- National Journal of Pharmaceutical Sciences. A review of pyrazole an its derivative.
- IJTSRD. Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds.
- BLDpharm. This compound.
- ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- NIH. 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
- JOCPR. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives.
- PubChem. 3,5-Dimethyl-4-propyl-1H-pyrazole.
- Wikipedia. 3,5-Dimethylpyrazole.
- Sigma-Aldrich. 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde.
- Journal of Pharmaceutical and Scientific Innovation. Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
- PubChemLite. This compound.
Sources
- 1. pharmajournal.net [pharmajournal.net]
- 2. researchgate.net [researchgate.net]
- 3. pharmatutor.org [pharmatutor.org]
- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 5. echemi.com [echemi.com]
- 6. youtube.com [youtube.com]
- 7. 3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE CAS#: 22042-79-1 [m.chemicalbook.com]
- 8. jpsionline.com [jpsionline.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. who.int [who.int]
- 12. m.youtube.com [m.youtube.com]
A Technical Guide to the Thermochemical Data of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the thermochemical data for pyrazole and its derivatives, compounds of significant interest in medicinal chemistry and materials science.[1][2][3] Understanding the energetic properties of these nitrogen-containing heterocyclic compounds is crucial for predicting their stability, reactivity, and behavior in various applications, from drug-receptor interactions to the performance of energetic materials.[1][4] This document outlines the primary experimental and computational methodologies used to determine key thermochemical quantities, offering both theoretical grounding and practical insights for researchers in the field.
Section 1: The Importance of Pyrazole Thermochemistry
Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[2][5] This structure is a cornerstone in the synthesis of a vast number of compounds with diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][3][4] The thermodynamic stability of these molecules, quantified by their enthalpy of formation (ΔfH°), directly influences their synthesis, shelf-life, and metabolic pathways. Furthermore, for pyrazole derivatives designed as energetic materials, thermochemical data are paramount for safety and performance assessment.
The critical thermochemical properties discussed in this guide include:
-
Standard Molar Enthalpy of Formation (ΔfH°(cr, l)) in the condensed phase (crystalline or liquid).
-
Standard Molar Enthalpy of Combustion (ΔcH°) , from which the enthalpy of formation is often derived.
-
Standard Molar Enthalpy of Sublimation (ΔgcrH°) or Vaporization (ΔglH°) , which represents the energy required for phase transition.
-
Standard Molar Enthalpy of Formation in the Gas Phase (ΔfH°(g)) , a fundamental value for theoretical calculations and understanding intermolecular forces.
The gas-phase enthalpy of formation is particularly vital as it provides a measure of the intrinsic stability of a molecule, free from intermolecular interactions present in the condensed state. It is the primary value used for validating and benchmarking computational chemistry methods.
Section 2: Experimental Determination of Thermochemical Data
The cornerstone of thermochemistry is precise experimental measurement. For pyrazole compounds, a multi-technique approach is required to determine the gas-phase enthalpy of formation. The overall experimental workflow is a self-validating system where the consistency of results from different, independent measurements provides confidence in the final data.
The primary method for determining the standard molar enthalpy of formation of solid pyrazole derivatives is combustion calorimetry, typically using a rotating-bomb or a micro-combustion calorimeter.[6]
Causality Behind Experimental Choices:
-
Why Rotating-Bomb Calorimetry? For nitrogen- and sometimes sulfur-containing compounds, combustion can produce nitric and sulfuric acids. A rotating bomb ensures that the interior surfaces are thoroughly washed with a small amount of water, leading to a well-defined final state (e.g., H₂SO₄·115H₂O(l)) and allowing for accurate acid correction calculations.[7]
-
Why Micro-Combustion Calorimetry? When sample availability is limited, as is often the case with novel drug candidates, micro-combustion calorimetry (also known as Pyrolysis-Combustion Flow Calorimetry or PCFC) is an invaluable tool.[8][9][10] It requires only milligram quantities of material to determine the heat of combustion by measuring oxygen consumption.[8][10]
Experimental Protocol: Static Bomb Combustion Calorimetry
-
Sample Preparation: A precisely weighed pellet (typically 0.5-1.0 g) of the pyrazole compound is placed in a crucible (e.g., silica). A known mass of a combustion aid (e.g., benzoic acid) may be used to ensure complete combustion.
-
Bomb Assembly: A fuse wire is connected to the electrodes, touching the sample. A small, known volume of distilled water is added to the bomb to saturate the atmosphere and dissolve the acid products.
-
Pressurization: The bomb is sealed and pressurized with high-purity oxygen (typically to ~3 MPa).
-
Calorimeter Setup: The bomb is submerged in a known quantity of water in the calorimeter's vessel. The system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited. The temperature of the water is recorded at regular intervals until it reaches a maximum and begins to cool.
-
Analysis: The raw data are corrected for heat exchange with the surroundings, the energy of ignition, and the formation of nitric acid to determine the standard molar energy of combustion (ΔcU°). This is then converted to the standard molar enthalpy of combustion (ΔcH°) and subsequently used to derive the standard molar enthalpy of formation in the crystalline state (ΔfH°(cr)) using Hess's Law.
The enthalpy of sublimation is the critical link between the condensed- and gas-phase data. For solids with low vapor pressure, like many pyrazole derivatives, the Knudsen effusion method is the gold standard.[11][12] This technique measures the rate of mass loss of a substance effusing through a small orifice into a vacuum as a function of temperature.[12][13]
Causality Behind Experimental Choices:
-
Why Effusion? Direct vapor pressure measurement is often impossible for these compounds as they would decompose before boiling. The effusion method allows for the determination of vapor pressures at much lower temperatures where the compounds are stable.[11][12]
-
Self-Validation: The method's trustworthiness comes from the Clausius-Clapeyron equation. A linear relationship between ln(p) and 1/T over a range of temperatures validates the quality of the data and the derived enthalpy of sublimation.[12]
Experimental Protocol: Knudsen Effusion
-
Cell Preparation: A small amount of the crystalline pyrazole sample (1-100 mg) is placed in a Knudsen cell, which is a small container with a precisely machined orifice of a known area.[13]
-
High Vacuum: The cell is placed in a high-vacuum chamber.
-
Heating and Measurement: The cell is heated to a specific, constant temperature. The rate of mass loss ( dm/dt ) due to the vapor effusing through the orifice is measured, often using a high-precision thermogravimetric analyzer or mass spectrometer.[13][14]
-
Temperature Series: This measurement is repeated at several different temperatures.
-
Calculation: The vapor pressure (P) at each temperature (T) is calculated using the Knudsen equation: P = ( dm/dt ) / A * sqrt(2πRT/M) where A is the orifice area, R is the gas constant, and M is the molar mass.[13]
-
Data Analysis: The standard molar enthalpy of sublimation (ΔgcrH°) is determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.[12]
Section 3: Computational Prediction of Thermochemical Data
While experimental methods provide benchmark data, computational chemistry offers a powerful, complementary approach for predicting thermochemical properties, especially for screening large numbers of candidate molecules or studying reactive intermediates.
Causality Behind Method Choices:
-
Why High-Level Composite Methods? Predicting thermochemical data to "chemical accuracy" (±1 kcal/mol or ~4 kJ/mol) requires a sophisticated treatment of electron correlation and large basis sets.[15] High-level composite methods like Gaussian-n (G3, G4) theories are designed to approximate the results of very high-level calculations through a series of more manageable steps, combined with empirical corrections.[15][16][17] G3 and G4 theories have been shown to provide reliable enthalpies of formation for a wide range of organic molecules.[15][17]
-
Why Density Functional Theory (DFT)? For larger pyrazole systems where G4 theory is computationally prohibitive, DFT methods (e.g., B3LYP) offer a good balance of cost and accuracy.[18][19][20][21] While generally less accurate than G4, they are excellent for studying trends within a series of related compounds. The calculated heat of formation can be improved by using isodesmic or homodesmotic reaction schemes, which leverage cancellation of systematic errors.
Computational Protocol: G4 Theory
-
Initial Optimization: The molecular geometry is optimized, and vibrational frequencies are calculated at a moderate level of theory, typically DFT (e.g., B3LYP/6-31G(2df,p)).[17]
-
Zero-Point Energy (ZPE): The unscaled vibrational frequencies from the previous step are used to compute the ZPE, which is then scaled by an empirical factor to correct for anharmonicity.
-
High-Level Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using progressively higher levels of theory and larger basis sets. This includes calculations up to CCSD(T).[17]
-
Extrapolation and Correction: The results of these calculations are combined in an additive manner to extrapolate to the complete basis set limit.
-
Higher Level Correction (HLC): A final empirical correction, the HLC, is added. This small correction accounts for remaining deficiencies in the methodology and is parameterized against a large set of accurate experimental data.
-
Enthalpy of Formation Calculation: The final G4 energy is typically used in an atomization scheme. The calculated atomization energy is combined with the known experimental enthalpies of formation of the constituent atoms in the gas phase to yield the gas-phase enthalpy of formation of the molecule at 0 K, which is then corrected to 298.15 K.
Section 4: Summary of Thermochemical Data
The following table summarizes selected, reliable thermochemical data for pyrazole and some of its N-substituted derivatives from the literature. These values serve as important benchmarks for both experimental and computational studies.
| Compound | Formula | ΔfH°(cr) / kJ·mol⁻¹ | ΔgcrH° / kJ·mol⁻¹ | ΔfH°(g) / kJ·mol⁻¹ (Exp.) | ΔfH°(g) / kJ·mol⁻¹ (Calc.) |
| Pyrazole | C₃H₄N₂ | 105.6 ± 0.6 | 61.3 ± 0.5 | 166.9 ± 0.8 | 171.1 (G2MP2) |
| 1-Methylpyrazole | C₄H₆N₂ | Liquid | 39.8 ± 0.2 (ΔglH°) | 143.2 ± 1.2 | 143.5 (G2MP2) |
| 1-Ethylpyrazole | C₅H₈N₂ | Liquid | 44.5 ± 0.2 (ΔglH°) | 118.8 ± 1.2 | 119.2 (G2MP2) |
| 1-Phenylpyrazole | C₉H₈N₂ | Liquid | 66.8 ± 0.3 (ΔglH°) | 233.2 ± 1.3 | 240.2 (G2MP2) |
| 1-Benzylpyrazole | C₁₀H₁₀N₂ | 134.7 ± 1.9 | 90.0 ± 1.0 | 224.7 ± 2.1 | 226.4 (G2MP2) |
| Note: Data are primarily sourced from studies by Ribeiro da Silva et al., which are widely considered authoritative in this field. Discrepancies between experimental and calculated values for N-substituted pyrazoles have been noted in the literature.[7] |
Section 5: Conclusion
The thermochemical data of pyrazole compounds are essential for rational drug design, materials science, and chemical process safety. This guide has detailed the synergistic relationship between experimental calorimetry and high-level computational methods. The combination of combustion calorimetry and the Knudsen effusion technique provides a robust pathway to accurate gas-phase enthalpies of formation.[7] Concurrently, composite computational methods like G4 theory offer predictive power that is crucial for modern chemical research.[15][17] For professionals in the field, a thorough understanding of these methodologies and the causality behind them is key to generating reliable, high-quality data that can accelerate discovery and innovation.
References
- Vapor Pressures and Enthalpies of Sublimation of Ten Polycyclic Aromatic Hydrocarbons Determined via the Knudsen Effusion Method.
- Vapor Pressure Analyzer. Pragolab.
- Knudsen cell. Wikipedia.
- Enthalpies of Formation of N -Substituted Pyrazoles and Imidazoles.
- Measuring Thermodynamic Properties of Metals and Alloys With Knudsen Effusion Mass Spectrometry. NASA Technical Reports Server.
- Sublimation Study of Six 5-Substituted-1,10-Phenanthrolines by Knudsen Effusion Mass Loss and Solution Calorimetry.
- Synthesis, DFT calculation, pharmacological evaluation, and catalytic application in the synthesis of diverse pyrano[2,3-c]pyrazole derivatives.
- Synthesis, DFT calculation, pharmacological evaluation, and catalytic application in the synthesis of diverse pyrano[2,3-c]pyrazole derivatives.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Synthesis and DFT calculation of novel pyrazole derivatives.
- Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds.
- Synthesis and DFT calculation of novel pyrazole derivatives.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Gaussian-3(G3) Theory for Molecules Containing First- and Second-Row Atoms.
- Recent Advances in Computational Thermochemistry and Challenges for the Future.
- A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
- W4 theory for computational thermochemistry: In pursuit of confident sub-kJ/mol predictions.
- A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science and Engineering Technology.
- Review: biologically active pyrazole derivatives. New Journal of Chemistry, RSC Publishing.
- Quantum chemistry composite methods. Wikipedia.
- Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion.
- FAA Micro Calorimeter. Fire Testing Technology.
- W4 theory for computational thermochemistry: In pursuit of confident sub-kJ/mol predictions. The Journal of Chemical Physics.
- THE CALORIMETRY OF COMBUSTIONS AND RELATED REACTIONS: INORGANIC REACTIONS (Technical Report). OSTI.GOV.
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
- Microscale Combustion Calorimeter. Concept Equipment.
- Styrylpyrazoles: Properties, Synthesis and Transformations.
- Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Micro Calorimeter ASTM D7309. Fire Testing Technology.
- A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. mdpi.com [mdpi.com]
- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pharmajournal.net [pharmajournal.net]
- 5. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 6. THE CALORIMETRY OF COMBUSTIONS AND RELATED REACTIONS: INORGANIC REACTIONS (Technical Report) | OSTI.GOV [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. cmtsproduct.com [cmtsproduct.com]
- 9. concept-e.co.uk [concept-e.co.uk]
- 10. Micro Calorimeter ASTM D7309 - Fire Testing Technology [fire-testing.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Knudsen cell - Wikipedia [en.wikipedia.org]
- 13. pragolab.cz [pragolab.cz]
- 14. ntrs.nasa.gov [ntrs.nasa.gov]
- 15. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Vilsmeier-Haack Formylation of Pyrazoles
Introduction: The Strategic Importance of Formylpyrazoles
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials. The introduction of a formyl group (-CHO) onto the pyrazole ring, particularly at the C4 position, dramatically enhances its synthetic utility. 4-Formylpyrazoles are versatile intermediates, serving as critical precursors for the synthesis of more complex heterocyclic systems, Schiff bases, and various pharmacophores.[1][2] The Vilsmeier-Haack reaction stands out as a powerful and widely adopted method for the direct formylation of electron-rich heterocyclic systems, including pyrazoles.[3][4] This protocol provides an efficient, mild, and often regioselective route to access these valuable building blocks.[5]
This comprehensive guide offers an in-depth exploration of the Vilsmeier-Haack formylation of pyrazoles. We will delve into the underlying mechanism, provide a detailed, field-proven experimental protocol, and discuss critical parameters that ensure successful and reproducible outcomes.
Reaction Mechanism: The Electrophilic Formylation Cascade
The Vilsmeier-Haack reaction proceeds through a two-stage mechanism. The first stage involves the formation of the highly electrophilic Vilsmeier reagent, a chloroiminium salt. The second stage is the electrophilic aromatic substitution of the pyrazole ring by this reagent, followed by hydrolysis to yield the aldehyde.
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the interaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with a halogenating agent like phosphorus oxychloride (POCl₃).[4][6][7] The lone pair of electrons on the carbonyl oxygen of DMF attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a highly reactive chloroiminium cation, known as the Vilsmeier reagent.[8]
-
Electrophilic Attack and Formylation: The pyrazole ring, being an electron-rich π-excessive system, acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent.[9] This attack preferentially occurs at the C4 position, which is the most electron-rich and sterically accessible site for many pyrazole derivatives.[9][10] The resulting intermediate then undergoes deprotonation to restore the aromaticity of the pyrazole ring.
-
Hydrolysis: The final step involves the aqueous workup of the reaction mixture. The iminium salt intermediate is hydrolyzed to furnish the desired 4-formylpyrazole.[4][8]
Mechanistic Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemmethod.com [chemmethod.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. aml.iaamonline.org [aml.iaamonline.org]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
The Pivotal Role of 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols
The pyrazole nucleus stands as a cornerstone in the architecture of pharmacologically active molecules, demonstrating a remarkable versatility that has led to its incorporation into a multitude of therapeutic agents.[1][2] This guide delves into the specific potential of 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde, a member of this esteemed class of heterocyclic compounds. While direct literature on this exact molecule is emerging, its structural motifs strongly suggest a significant therapeutic promise, drawing from the well-established bioactivities of its chemical cousins. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a theoretical framework, practical application notes, and detailed protocols to unlock the potential of this promising scaffold.
The core structure, featuring a 1-propyl group at the N1 position, 3,5-dimethyl substitutions, and a reactive carbaldehyde at the C4 position, offers a unique combination of lipophilicity, metabolic stability, and synthetic versatility. The aldehyde functionality, in particular, is a gateway to a vast chemical space, enabling the synthesis of diverse derivatives such as Schiff bases, hydrazones, and chalcones, each with the potential for distinct pharmacological profiles.[3]
I. Potential Therapeutic Applications: A Landscape of Possibilities
The pyrazole scaffold is a privileged structure in medicinal chemistry, consistently appearing in drugs with diverse mechanisms of action.[1][4] Based on extensive research into analogous compounds, this compound is a prime candidate for exploration in several key therapeutic areas.
Anti-inflammatory and Analgesic Properties
A significant body of research points to the potent anti-inflammatory and analgesic activities of pyrazole-4-carbaldehyde derivatives.[5][6][7] The mechanism often involves the inhibition of key inflammatory mediators. The structural features of our target compound suggest it could be a valuable precursor for novel non-steroidal anti-inflammatory drugs (NSAIDs).
-
Rationale: The pyrazole ring is a core component of the selective COX-2 inhibitor Celecoxib. The aldehyde group at the 4-position of the pyrazole ring can be readily converted into various heterocyclic systems or functional groups known to enhance anti-inflammatory activity.[4]
Antimicrobial and Antifungal Activity
The global challenge of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazole derivatives have consistently demonstrated promising antibacterial and antifungal properties.[5][8][9] The 3,5-dimethyl substitution, in particular, has been associated with significant antimicrobial efficacy.
-
Rationale: The nitrogen-rich pyrazole ring can interact with microbial enzymes and disrupt essential cellular processes. The lipophilic 1-propyl group may enhance membrane permeability, allowing the compound to reach intracellular targets more effectively.
Anticancer Potential
The search for more effective and less toxic anticancer agents is a primary focus of modern drug discovery. Numerous pyrazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[10][11][12] These compounds can induce apoptosis and inhibit cell proliferation through diverse mechanisms, including the inhibition of protein kinases.
-
Rationale: The planar pyrazole structure can intercalate with DNA or bind to the ATP-binding site of kinases. The carbaldehyde group allows for the introduction of pharmacophores that can target specific signaling pathways implicated in cancer progression.[12]
II. Synthetic Pathways and Experimental Protocols
The synthesis of this compound and its subsequent derivatization are crucial steps in exploring its medicinal chemistry applications.
Synthesis of the Core Scaffold
The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich heterocyclic compounds like pyrazoles.[13][14]
Protocol 1: Synthesis of this compound
-
Objective: To synthesize the target compound via Vilsmeier-Haack formylation of 3,5-dimethyl-1-propyl-1H-pyrazole.
-
Materials: 3,5-dimethyl-1-propyl-1H-pyrazole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Sodium bicarbonate solution (saturated), Magnesium sulfate (anhydrous), crushed ice.
-
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool DMF in an ice bath.
-
Slowly add POCl₃ dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent. Maintain the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature.
-
Dissolve 3,5-dimethyl-1-propyl-1H-pyrazole in a minimal amount of DCM and add it dropwise to the Vilsmeier reagent.
-
Heat the reaction mixture to 60-70 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Caption: A conceptual pipeline for the development of new drugs from the pyrazole scaffold.
IV. Data Presentation and Interpretation
Quantitative data from biological assays should be meticulously recorded and analyzed.
Table 1: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans |
| This compound | >128 | >128 | >128 |
| Schiff Base Derivative 1 (Aniline) | 64 | 32 | 128 |
| Schiff Base Derivative 2 (4-Chloroaniline) | 16 | 8 | 64 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 2 |
Table 2: Hypothetical Anticancer Activity Data (IC₅₀ in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) |
| This compound | >100 | >100 | >100 |
| Hydrazone Derivative 1 | 25.4 | 32.1 | 18.9 |
| Chalcone Derivative 1 | 8.2 | 11.5 | 5.7 |
| Doxorubicin | 0.8 | 1.2 | 0.9 |
V. Conclusion and Future Directions
This compound represents a molecule of significant interest for medicinal chemists. Its accessible synthesis and the reactivity of its carbaldehyde group provide a robust platform for the generation of diverse chemical entities. The established pharmacological importance of the pyrazole scaffold strongly supports the investigation of this compound and its derivatives as potential anti-inflammatory, antimicrobial, and anticancer agents. The protocols and application notes provided herein offer a foundational framework for researchers to embark on this exciting area of drug discovery. Future work should focus on synthesizing a broad library of derivatives and conducting comprehensive structure-activity relationship (SAR) studies to identify lead compounds for further preclinical development.
VI. References
-
Faria, J. V., et al. (2017). Pyrazole and its Derivatives: A Review on the Pharmacological Activities. Molecules, 22(2), 1-28. Available at: [Link]
-
Kumar, V., & Kumar, R. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. Available at: [Link]
-
Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 20(13), 1166-1184. Available at: [Link]
-
A new series of pyrazole derivatives have been synthesized by the reaction of substituted pyrazole carbohydrazide and functionalized aromatic aldehydes. (2021). ResearchGate. Available at: [Link]
-
Sharma, S., et al. (2024). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Chemical Papers, 78(11), 6287-6314. Available at: [Link]
-
Patel, P. H., Patel, A., & Pasha, T. Y. (2018). Synthesis and pharmacological evaluation of pyrazole derivatives. Organic Chemistry: Current Research, 7(2). Available at: [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2021). MDPI. Available at: [Link]
-
Synthesis and reactions of pyrazole-4-carbaldehydes. (2008). ResearchGate. Available at: [Link]
-
Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. (2024). OUCI. Available at: [Link]
-
Microwave-assisted synthesis, characterization and biological activity of novel pyrazole derivatives. (2012). ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(7), 843. Available at: [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ARKIVOC. Available at: [Link]
-
Anticancer effect of three pyrazole derivatives. (2007). PubMed. Available at: [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2018). Oriental Journal of Chemistry. Available at: [Link]
-
SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals. Available at: [Link]
-
Synthesis and antimicrobial activity of some new 3, 5-dimethyl azopyrazole derivatives. (2011). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. (2018). PubMed. Available at: [Link]
-
Synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles as Anti-HCV and Anticancer Agents. (2019). ResearchGate. Available at: [Link]
-
Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes and some of their derived heterocycles. (2021). ORCA - Cardiff University. Available at: [Link]
-
Thangarasu, P., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(15), 4995. Available at: [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2018). MDPI. Available at: [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ResearchGate. Available at: [Link]
-
Synthesis and antibacterial evaluations of (3, 5-dimethyl-1H-pyrazol-4-yl)-phenyldiazenes. (2016). ResearchGate. Available at: [Link]
-
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. (2011). National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. (2018). ScienceDirect. Available at: [Link]
-
Current status of pyrazole and its biological activities. (2013). National Center for Biotechnology Information. Available at: [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2014). National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. (2021). Biointerface Research in Applied Chemistry. Available at: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer effect of three pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Utility of 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde in Modern Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde as a pivotal synthetic intermediate. We delve into its synthesis, physicochemical properties, and its versatile reactivity. The protocols herein are presented not merely as procedural steps but as self-validating systems, grounded in mechanistic principles to empower the researcher with a deep, causal understanding of the experimental choices involved. This guide is designed to serve as a practical and authoritative resource for leveraging this valuable building block in the creation of novel and complex molecular architectures.
Introduction: The Pyrazole-4-carbaldehyde Scaffold
The pyrazole nucleus is a "biologically privileged" scaffold, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[3][4][5] Within this class, pyrazole-4-carbaldehydes stand out as exceptionally versatile synthetic intermediates. The aldehyde functional group at the C4 position serves as a reactive handle for a multitude of chemical transformations, allowing for the construction of diverse and complex molecular libraries.
This compound, in particular, offers a desirable combination of a stable, substituted pyrazole core with a reactive formyl group. The N-propyl and C-dimethyl substitutions provide steric and electronic tuning that influences both the reactivity of the aldehyde and the physicochemical properties of its downstream derivatives, making it a building block of significant interest in medicinal chemistry and materials science.
Synthesis of the Intermediate: The Vilsmeier-Haack Reaction
The most efficient and widely adopted method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[4][6] This reaction facilitates the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8][9] For N-substituted pyrazoles, which are sufficiently electron-rich, this reaction proceeds with high regioselectivity at the C4 position.[10]
2.1. Mechanistic Rationale
The reaction involves two key stages:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates a substituted amide, typically N,N-dimethylformamide (DMF), to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[8]
-
Electrophilic Aromatic Substitution: The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.[8]
The choice of an N-substituted pyrazole, such as 1-propyl-3,5-dimethyl-1H-pyrazole, is critical, as the unsubstituted 3,5-dimethyl-1H-pyrazole often fails to undergo formylation under similar conditions.[10]
2.2. Workflow for Synthesis of this compound
Caption: Synthesis workflow for the Vilsmeier-Haack formylation.
2.3. Detailed Experimental Protocol
Principle: This protocol describes the formylation of 1-propyl-3,5-dimethyl-1H-pyrazole using a pre-formed Vilsmeier reagent, followed by hydrolysis to yield the target aldehyde.
Materials & Reagents:
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
1-Propyl-3,5-dimethyl-1H-pyrazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Vilsmeier Reagent Preparation: To a three-necked flask equipped with a dropping funnel and nitrogen inlet, add anhydrous DMF (3.0 equiv.). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 equiv.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Scientist's Note: This exothermic reaction must be cooled to prevent degradation of the reagent. The order of addition is crucial; adding POCl₃ to DMF is standard practice.
-
-
Formylation Reaction: Dissolve 1-propyl-3,5-dimethyl-1H-pyrazole (1.0 equiv.) in anhydrous DCM. Add this solution dropwise to the cold Vilsmeier reagent. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Hydrolysis (Workup): Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. Once the ice has melted, slowly neutralize the mixture by adding saturated NaHCO₃ solution until the pH is ~7-8.
-
Trustworthiness Check: The hydrolysis of the intermediate iminium salt is often exothermic. Slow addition to ice and careful neutralization prevents overheating and potential side reactions.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to afford the pure product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Physicochemical Data & Handling
| Property | Value | Reference |
| CAS Number | 142246-47-7 | [11][12] |
| Molecular Formula | C₉H₁₄N₂O | [11] |
| Molecular Weight | 166.22 g/mol | [11] |
| Appearance | Off-white to yellow solid | - |
| Storage | Store in an inert atmosphere, at room temperature. | [11] |
Safety Information:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[11]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[11]
Applications in Synthesis: Key Transformations
The aldehyde functionality is a gateway to a vast array of chemical structures. Below are protocols for its most common and impactful transformations.
4.1. Application 1: Synthesis of Schiff Bases (Imines)
The condensation of the aldehyde with primary amines is a straightforward and high-yielding method to produce pyrazole-containing Schiff bases. These compounds are of high interest due to their documented antimicrobial and antifungal activities.[6]
Caption: General scheme for the synthesis of Schiff bases.
Protocol: Synthesis of a Representative Schiff Base
Principle: Nucleophilic attack of a primary amine on the aldehyde carbonyl, followed by dehydration, yields the corresponding imine. A catalytic amount of acid accelerates the dehydration step.
Materials & Reagents:
-
This compound (1.0 equiv.)
-
Substituted Aniline (e.g., 4-fluoroaniline) (1.0 equiv.)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic, ~2-3 drops)
Procedure:
-
Dissolve the pyrazole-4-carbaldehyde in absolute ethanol in a round-bottom flask.
-
Add the substituted aniline to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux for 2-6 hours. Monitor the reaction progress by TLC.
-
Expertise & Experience: The reaction is typically complete when the starting aldehyde spot disappears. For less reactive amines, longer reaction times or a Dean-Stark apparatus to remove water may be necessary.
-
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Self-Validation: Recrystallize the product from a suitable solvent (e.g., ethanol) to achieve high purity. Characterize by melting point, IR (disappearance of C=O stretch, appearance of C=N stretch), and NMR spectroscopy.
4.2. Application 2: Multicomponent Reactions (MCRs) for Heterocycle Synthesis
Pyrazole-4-carbaldehydes are excellent substrates for multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single pot.[1][2] A prominent example is the synthesis of pyrano[2,3-c]pyrazoles via a Knoevenagel condensation/Michael addition sequence.
Caption: Logical workflow for a multicomponent pyranopyrazole synthesis.
Protocol: Synthesis of a Pyrano[2,3-c]pyrazole Derivative
Principle: A base-catalyzed cascade reaction involving Knoevenagel condensation, Michael addition, and intramolecular cyclization to form a fused heterocyclic system with high atom economy.
Materials & Reagents:
-
This compound (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Dimedone (1.0 mmol)
-
Piperidine (catalytic, ~5 mol%)
-
Ethanol
Procedure:
-
In a flask, combine the pyrazole-4-carbaldehyde, malononitrile, and dimedone in ethanol.
-
Add a catalytic amount of piperidine and stir the mixture at room temperature.
-
Rationale: Piperidine acts as a base to deprotonate the active methylene compounds, initiating the Knoevenagel and subsequent Michael addition steps.
-
-
The reaction is often rapid, and the product may precipitate within 30-60 minutes. Monitor by TLC.
-
After completion, collect the solid product by filtration.
-
Wash the precipitate with cold ethanol to remove residual reactants and catalyst.
-
Dry the product in a vacuum oven. Further purification by recrystallization can be performed if necessary.
-
Validation: The complex structure should be rigorously confirmed by 2D NMR techniques (COSY, HMBC) in addition to standard 1D NMR and mass spectrometry.
Conclusion
This compound is more than a simple chemical; it is a strategic platform for molecular innovation. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its formyl group make it an invaluable tool for synthetic chemists. The protocols detailed in this guide provide a robust framework for its application, emphasizing a deep understanding of the underlying chemical principles to ensure reproducible and reliable outcomes. By mastering the use of this intermediate, researchers can significantly accelerate the discovery and development of novel chemical entities with potential applications across the scientific spectrum.
References
- Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. STM Journals.
- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- This compound. Achmem.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- 142246-47-7|this compound. BLDpharm.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.
- Current status of pyrazole and its biological activities. PMC, PubMed Central.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- Pyrazole-4-carbaldehyde derivatives.
- Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. SciSpace.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Vilsmeier-Haack Reaction. YouTube.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.stmjournals.com [journals.stmjournals.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. ijpcbs.com [ijpcbs.com]
- 10. scispace.com [scispace.com]
- 11. achmem.com [achmem.com]
- 12. 142246-47-7|this compound|BLD Pharm [bldpharm.com]
Application Notes & Protocols: Strategic Derivatization of Pyrazole-4-carbaldehydes for Accelerated Drug Discovery
Introduction
Pyrazole-4-carbaldehydes represent a class of highly versatile heterocyclic building blocks, pivotal to the fields of medicinal chemistry and materials science. Their intrinsic chemical reactivity, centered around the strategically positioned aldehyde group on the pyrazole scaffold, allows for a vast array of derivatization reactions. This functional handle serves as a gateway to constructing complex molecular architectures with significant therapeutic potential. The pyrazole core itself is a "privileged scaffold," frequently found in FDA-approved drugs due to its favorable metabolic stability and ability to engage in various biological interactions.[1][2] The strategic modification of pyrazole-4-carbaldehydes enables the fine-tuning of pharmacokinetic and pharmacodynamic properties, making these compounds invaluable starting points for drug discovery campaigns targeting a wide range of diseases, including cancer, inflammation, and infectious agents.[1][3][4]
This guide provides an in-depth exploration of key derivatization reactions of pyrazole-4-carbaldehydes, offering not just step-by-step protocols but also the underlying mechanistic rationale to empower researchers in their experimental design.
Carbon-Carbon Bond Forming Reactions: Expanding the Scaffold
The extension of the carbon framework is a fundamental strategy in modifying a lead compound. For pyrazole-4-carbaldehydes, several classic and robust C-C bond-forming reactions are routinely employed.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction for creating α,β-unsaturated systems by reacting an aldehyde with an active methylene compound.[5] This reaction is particularly valuable for synthesizing intermediates that can undergo subsequent Michael additions or serve as precursors for other heterocyclic rings.[6][7]
Mechanism Insight: The reaction is typically base-catalyzed. The base abstracts a proton from the active methylene compound to form a resonance-stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde. Subsequent dehydration yields the condensed product. The choice of base and solvent system can significantly influence reaction rates and yields. Mild bases like ammonium carbonate are often preferred to avoid side reactions.[5]
Protocol: Knoevenagel Condensation of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde with Malononitrile [5]
This protocol describes a green and efficient method using a mild catalyst in an aqueous medium.
Materials:
-
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
-
Malononitrile
-
Ammonium carbonate
-
Ethanol
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a 50 mL round-bottom flask, combine 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol), malononitrile (1.2 mmol), and ammonium carbonate (0.2 mmol).
-
Add a 1:1 mixture of water and ethanol (10 mL) to the flask.
-
Heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-2 hours), cool the reaction mixture to room temperature.
-
The solid product will precipitate. Collect the product by vacuum filtration.
-
Wash the solid with cold water and dry it to obtain the final product.
Data Summary:
| Active Methylene Compound | Catalyst | Solvent | Yield (%) |
| Malononitrile | Ammonium Carbonate | Water:Ethanol (1:1) | >90% |
| Ethyl Cyanoacetate | Piperidine | Ethanol | ~85% |
| Barbituric Acid | Acetic Acid | Acetic Acid | ~80-85%[8] |
Wittig Reaction
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[9] This reaction is highly reliable for introducing a double bond with good control over stereochemistry, depending on the nature of the ylide.[10]
Mechanism Insight: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to form the alkene and a very stable triphenylphosphine oxide, which is the thermodynamic driving force for the reaction.[9][10] The stereochemical outcome (E vs. Z alkene) is influenced by the stability of the ylide. Non-stabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.[10]
Protocol: Synthesis of 4-(2-Arylethenyl)pyrazoles via Wittig Reaction [11]
This protocol outlines the general steps for the Wittig olefination of a pyrazole-4-carbaldehyde.
Materials:
-
Triphenylphosphonium salt (e.g., benzyltriphenylphosphonium chloride)
-
Strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous solvent (e.g., THF or DMSO)
-
Substituted pyrazole-4-carbaldehyde
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the triphenylphosphonium salt (1.1 mmol) in anhydrous THF (15 mL).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add the strong base (e.g., n-BuLi, 1.1 mmol) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Olefination: Dissolve the pyrazole-4-carbaldehyde (1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the ylide solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Carbon-Nitrogen Bond Forming Reactions: Introducing Key Functional Groups
The introduction of nitrogen-containing functional groups is a common strategy to enhance the biological activity of a molecule, often by facilitating hydrogen bonding with target proteins.
Schiff Base Formation
The condensation of pyrazole-4-carbaldehydes with primary amines is a straightforward and efficient method to produce imines, commonly known as Schiff bases.[12][13][14] These compounds are not only biologically active in their own right but also serve as versatile intermediates for further transformations, such as reduction to secondary amines or participation in cycloaddition reactions.[13][15]
Mechanism Insight: The reaction involves the nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate.[14] This is followed by the elimination of a water molecule, typically catalyzed by a small amount of acid, to yield the imine.[14] The reaction is reversible, and removal of water can drive the equilibrium towards the product.
Protocol: Synthesis of a Pyrazole Schiff Base with o-Aminophenol [12]
This protocol details the synthesis of a Schiff base under mild conditions.
Materials:
-
3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde
-
o-Aminophenol
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve the pyrazole-4-carbaldehyde (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.
-
Add o-aminophenol (1.0 mmol) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the precipitated Schiff base by filtration, wash with cold ethanol, and dry.
Workflow Diagram: Schiff Base Formation
Caption: Workflow for Schiff base synthesis.
Oxidation and Reduction of the Aldehyde Group
Modifying the oxidation state of the formyl group provides access to two other important functional groups: carboxylic acids and alcohols.
Oxidation to Pyrazole-4-carboxylic Acids
The oxidation of the aldehyde to a carboxylic acid introduces a highly versatile functional group that can participate in amide bond formation, esterification, or serve as a key pharmacophore for interacting with biological targets.
Protocol: Oxidation using Pyridinium Chlorochromate (PCC) [11]
Materials:
-
(Pyrazol-4-yl)methanol (starting material, can be obtained by reduction of the aldehyde)
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Magnetic stirrer
Procedure:
-
Dissolve the pyrazolyl methanol (1.0 mmol) in anhydrous DCM (20 mL).
-
Add PCC (1.5 mmol) to the solution in one portion.
-
Stir the mixture at room temperature for 2-3 hours. The reaction mixture will turn into a dark brown slurry.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with diethyl ether and pass it through a short pad of silica gel to remove the chromium salts.
-
Wash the silica pad with additional ether.
-
Combine the filtrates and evaporate the solvent to yield the pyrazole-4-carbaldehyde. Note: This protocol describes the oxidation of the corresponding alcohol to the aldehyde. For the oxidation of the aldehyde to the carboxylic acid, stronger oxidizing agents like potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid) would be used, though care must be taken to avoid over-oxidation or degradation of the pyrazole ring.
Reduction to Pyrazolylmethanols
The reduction of the aldehyde to a primary alcohol provides a site for further functionalization, such as etherification or esterification, and can also be important for modulating the polarity and hydrogen bonding capacity of the molecule.
Protocol: Reduction using Sodium Borohydride (NaBH4)
Materials:
-
Pyrazole-4-carbaldehyde
-
Sodium borohydride (NaBH4)
-
Methanol or Ethanol
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the pyrazole-4-carbaldehyde (1.0 mmol) in methanol (15 mL) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add NaBH4 (1.5 mmol) portion-wise over 15 minutes, controlling the effervescence.
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for an additional hour.
-
Monitor the reaction by TLC.
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the pyrazolylmethanol.
Reaction Pathway: Oxidation and Reduction
Caption: Oxidation and reduction pathways of the formyl group.
Multicomponent Reactions (MCRs)
Pyrazole-4-carbaldehydes are excellent substrates for multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single pot, adhering to the principles of green chemistry.[2][6][7][16] These reactions are highly valuable in generating libraries of diverse compounds for high-throughput screening.
Example: Synthesis of Pyrano[2,3-c]pyrazoles [6][7]
In a notable four-component reaction, a pyrazole-4-carbaldehyde can react with malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate.[2] The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and cyclization steps to afford densely functionalized pyrano[2,3-c]pyrazole derivatives.[6][7] These fused heterocyclic systems are of significant interest in medicinal chemistry.[2]
Conclusion
The derivatization of pyrazole-4-carbaldehydes offers a rich and diverse landscape for chemical synthesis. The reactions detailed in this guide—Knoevenagel condensation, Wittig olefination, Schiff base formation, oxidation, reduction, and multicomponent reactions—represent a powerful toolkit for researchers and drug development professionals. A thorough understanding of these protocols and their underlying mechanisms is crucial for the rational design and synthesis of novel pyrazole-based compounds with tailored properties, ultimately accelerating the discovery of new therapeutic agents.
References
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]
-
Synthesis¸ Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol. ResearchGate. [Link]
-
General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol. ResearchGate. [Link]
-
Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. National Institutes of Health. [Link]
-
Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. [Link]
-
A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES. ResearchGate. [Link]
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kaunas University of Technology. [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]
-
Microwave Assisted Synthesis of Novel Schiff Bases of Pyrazolyl Carbaldehyde and Triazole in PEG-400. Taylor & Francis Online. [Link]
-
Synthesis of pyrazole carbaldehydes. ResearchGate. [Link]
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Royal Society of Chemistry. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. PubMed. [Link]
-
Synthesis of Some Imine, From Pyrazole -1- Carbaldehyde Compound. Mosul Journals. [Link]
-
Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. [Link]
-
Pyrazole-4-carbaldehyde derivatives. ResearchGate. [Link]
-
Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. ResearchGate. [Link]
-
Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. National Institutes of Health. [Link]
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link]
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. [Link]
-
Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health. [Link]
-
Wittig reaction. Wikipedia. [Link]
-
Wittig Reaction - Common Conditions. The University of Texas at Austin. [Link]
-
Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpsionline.com [jpsionline.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: One-Pot Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives from 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde
Authored by: A Senior Application Scientist
Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3] Its derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[4][5][6][7] Fused pyrazole systems, such as pyrazolo[3,4-d]pyrimidines, are of particular interest as they function as bioisosteres of purines, enabling them to interact with a variety of enzymatic targets.[4][5] The development of efficient, atom-economical, and environmentally benign synthetic methodologies for these compounds is a paramount objective in contemporary drug discovery. One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy, allowing for the construction of complex molecular architectures from simple precursors in a single synthetic operation, thereby minimizing waste and reducing reaction times.[1][8][9][10]
This application note provides a detailed protocol for the one-pot synthesis of a pyrazolo[3,4-d]pyrimidine derivative starting from 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde. The described methodology leverages a sequential Knoevenagel condensation and cyclocondensation reaction, a robust and widely applicable approach for the synthesis of this important class of heterocyclic compounds.
Reaction Principle: A Mechanistic Overview
The one-pot synthesis of pyrazolo[3,4-d]pyrimidines from a pyrazole-4-carbaldehyde, an active methylene compound, and an amino-azole proceeds through a cascade of well-established reactions. The core of this transformation lies in the initial base-catalyzed Knoevenagel condensation between the aldehyde functionality of the pyrazole starting material and an active methylene compound, such as malononitrile.[11][12][13] This step generates a highly electrophilic α,β-unsaturated intermediate.
Subsequently, a Michael addition of an amino-containing reactant, in this case, 5-amino-1H-pyrazole, to the electron-deficient double bond of the Knoevenagel adduct occurs. This is followed by an intramolecular cyclization and subsequent tautomerization/aromatization to yield the final, stable pyrazolo[3,4-d]pyrimidine scaffold. The choice of a basic catalyst, such as piperidine, is crucial as it facilitates both the initial condensation and the subsequent Michael addition.
Experimental Protocol
This protocol is designed to be a self-validating system. Successful synthesis of the target molecule will be indicated by the formation of a precipitate and can be confirmed through standard analytical techniques such as Thin Layer Chromatography (TLC), melting point determination, and spectroscopic analysis (NMR, Mass Spectrometry).
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | (Not readily available) | 166.22 | 166 mg | 1.0 |
| Malononitrile | 109-77-3 | 66.06 | 66 mg | 1.0 |
| 5-Amino-1H-pyrazole | 17489-41-9 | 83.09 | 83 mg | 1.0 |
| Piperidine | 110-89-4 | 85.15 | 5-10 drops | Catalytic |
| Ethanol (Absolute) | 64-17-5 | 46.07 | 15 mL | - |
| Ethyl Acetate (for TLC) | 141-78-6 | 88.11 | As needed | - |
| Hexane (for TLC) | 110-54-3 | 86.18 | As needed | - |
Instrumentation
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
TLC plates (Silica gel 60 F254)
-
UV lamp for TLC visualization
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Procedure
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol), malononitrile (1.0 mmol), and 5-amino-1H-pyrazole (1.0 mmol).
-
Solvent and Catalyst Addition: Add 15 mL of absolute ethanol to the flask, followed by the addition of 5-10 drops of piperidine using a Pasteur pipette.
-
Reaction Execution: Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating plate. Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). Spot the initial reaction mixture and then take aliquots from the reaction mixture every 30-60 minutes to spot on the TLC plate. The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot will indicate the progression of the reaction. The reaction is typically complete within 2-4 hours.
-
Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form. If no precipitate forms, the solution can be concentrated under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials and catalyst. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Characterization: Dry the purified product and determine its melting point. The structure of the synthesized pyrazolo[3,4-d]pyrimidine derivative should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mechanism in Detail
The reaction proceeds through a well-defined cascade of events, each facilitated by the reaction conditions.
-
Knoevenagel Condensation: Piperidine, a basic catalyst, deprotonates the active methylene group of malononitrile, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the this compound. Subsequent dehydration leads to the formation of a stable, conjugated Knoevenagel adduct.[11][12]
-
Michael Addition: The exocyclic amino group of 5-amino-1H-pyrazole acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated system of the Knoevenagel adduct in a conjugate addition fashion.
-
Intramolecular Cyclization and Aromatization: The newly formed intermediate undergoes an intramolecular cyclization where one of the endocyclic nitrogens of the aminopyrazole attacks one of the nitrile groups. This is followed by a tautomerization step which leads to the formation of the thermodynamically stable aromatic pyrazolo[3,4-d]pyrimidine ring system.
Expected Results and Validation
| Parameter | Expected Outcome |
| Yield | Moderate to high (typically 70-90% for similar reported reactions). |
| Appearance | Crystalline solid. |
| Melting Point | Sharp and defined melting point, indicative of a pure compound. |
| ¹H NMR | Signals corresponding to the propyl and methyl groups on the pyrazole ring, aromatic protons, and an amino group proton. |
| ¹³C NMR | Resonances for all unique carbon atoms in the fused heterocyclic system. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the target pyrazolo[3,4-d]pyrimidine derivative. |
Conclusion and Future Perspectives
The described one-pot protocol offers an efficient and straightforward route to novel pyrazolo[3,4-d]pyrimidine derivatives from this compound. This multicomponent approach aligns with the principles of green chemistry by minimizing reaction steps and solvent usage.[9] The synthesized compounds can serve as valuable building blocks for the development of new therapeutic agents, and the methodology can be extended to a wider range of substrates to generate a library of diverse pyrazole-fused heterocycles for high-throughput screening in drug discovery programs.
References
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. [Link]
-
HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. (n.d.). ACS Publications. [Link]
-
Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (n.d.). RSC Publishing. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (n.d.). RSC Publishing. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). Beilstein Journals. [Link]
-
Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. (n.d.). PubMed. [Link]
-
Efficient synthesis of fused pyrazoles via simple cyclization of o-alkynylchalcones with hydrazine. (n.d.). Wuhan University. [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). MDPI. [Link]
-
Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. (n.d.). PubMed. [Link]
-
Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. (n.d.). PubMed. [Link]
-
Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. (n.d.). Springer. [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). MDPI. [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (n.d.). MDPI. [Link]
-
Knoevenagel reactions of 3-formyl chromones and 4-formyl pyrazoles with pyrazolone by conventional and now conventional methods. (n.d.). ResearchGate. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (n.d.). RSC Publishing. [Link]
-
Convenient one-pot synthesis and biological evaluation of novel 3, 5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. (n.d.). ChemRxiv. [Link]
-
A mild synthesis of substituted pyrazoles from one-pot three component reaction of simple starting materials. (n.d.). Worldresearchersassociations.com. [Link]
-
Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. (n.d.). PubMed. [Link]
-
The Knoevenagel condensation is a special case of the aldol condensation. (n.d.). Pearson+. [Link]
-
Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (n.d.). ACS Publications. [Link]
-
Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity. (n.d.). MDPI. [Link]
-
Synthesis of Some New Pyrazolines via One-Pot Three Component Technique and Their Corresponding Thiazole Compounds. (n.d.). ResearchGate. [Link]
-
Knoevenagel condensation of aldehydes with active methylene compounds catalyzed by MgC 2 O 4 /SiO 2 under microwave irradiation and solvent-free conditions. (n.d.). ResearchGate. [Link]
-
A Facile One Pot Synthesis of Substituted Pyrazole Derivatives. (n.d.). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 11. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Knoevenagel condensation is a special case of the aldol conde... | Study Prep in Pearson+ [pearson.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Advanced Catalytic Methods for the Synthesis of Pyrazole-Based Heterocycles
Introduction: The Enduring Significance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in modern drug discovery and materials science.[1][2] Its structural versatility and capacity for diverse molecular interactions have led to its incorporation into a remarkable number of blockbuster drugs, including the anti-inflammatory agent Celecoxib, the kinase inhibitor Crizotinib for cancer therapy, and Sildenafil for erectile dysfunction.[1][2][3][4] The extensive pharmacological activities of pyrazole derivatives—spanning anticancer, anti-inflammatory, antimicrobial, and antiviral applications—drive the continuous need for innovative and efficient synthetic methodologies.[3][4][5][6]
Classical methods for pyrazole synthesis, most notably the Knorr synthesis involving the condensation of 1,3-dicarbonyl compounds with hydrazines, have been foundational.[7][8][9] However, these approaches often face challenges such as the use of harsh conditions, limited substrate scope, and poor regioselectivity, especially with unsymmetrical precursors.[10][11] To overcome these limitations, the field has pivoted towards catalytic strategies. Modern catalytic methods offer superior efficiency, milder reaction conditions, greater functional group tolerance, and precise control over regioselectivity, thereby enabling access to a broader and more complex chemical space.[6][12]
This guide provides an in-depth exploration of key catalytic methods for pyrazole synthesis, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of transition-metal catalysis, organocatalysis, and biocatalysis, offering detailed, field-proven protocols and explaining the causality behind critical experimental choices.
Transition-Metal Catalysis: The Powerhouse of Pyrazole Synthesis
Transition-metal catalysts have revolutionized the construction and functionalization of the pyrazole core.[6][13] These methods often leverage C-H activation, cross-coupling, and cycloaddition pathways to build the heterocyclic ring or introduce substituents with high precision.
Palladium-Catalyzed Methodologies
Palladium catalysis is a cornerstone for creating C-C and C-N bonds, making it exceptionally useful for both the synthesis and late-stage functionalization of pyrazoles.[14] Palladium-catalyzed reactions, such as direct C-H functionalization, offer an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[12][13]
Mechanistic Insight: C-H Arylation
The catalytic cycle for palladium-catalyzed C-H arylation of a pyrazole typically involves:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate.
-
C-H Activation/Metalation: The pyrazole coordinates to the Pd(II) center, followed by C-H bond cleavage to form a palladacycle. This step is often the rate-determining and regioselectivity-defining step.
-
Reductive Elimination: The aryl and pyrazolyl groups on the palladium center couple, forming the C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Catalytic Cycle for Pd-Catalyzed C-H Arylation.
Protocol: Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles [15]
This protocol describes an efficient method for N-alkylation using unactivated vinylcyclopropanes, showcasing high atom economy and regioselectivity.[15]
Experimental Protocol:
-
To a sealed Schlenk tube under a nitrogen atmosphere, add pyrazole (0.2 mmol, 1.0 equiv.), vinylcyclopropane (0.3 mmol, 1.5 equiv.), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), and dppf (1,1'-Bis(diphenylphosphino)ferrocene) (16.6 mg, 0.03 mmol, 15 mol%).
-
Add 2.0 mL of anhydrous toluene via syringe.
-
Stir the reaction mixture at 120 °C for 24 hours. The high temperature is necessary to promote the ring-opening of the unactivated vinylcyclopropane.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a petroleum ether/ethyl acetate gradient) to afford the desired N-alkylated pyrazole.
Data Summary: Substrate Scope
| Entry | Pyrazole Substituent | Vinylcyclopropane Substituent | Yield (%) |
| 1 | H | Phenyl | 95 |
| 2 | 4-Chloro | 4-Fluorophenyl | 89 |
| 3 | 3,5-Dimethyl | 4-Methylphenyl | 99 |
| 4 | 4-Nitro | Thiophen-2-yl | 75 |
| Data adapted from a palladium-catalyzed N-allylic alkylation methodology.[15] |
Copper-Catalyzed Syntheses
Copper catalysts are cost-effective and versatile, enabling a wide range of transformations including [3+2] cycloadditions and multicomponent reactions.[16][17] Copper-catalyzed sydnone-alkyne cycloadditions (CuSAC), for instance, offer excellent regioselectivity for producing 1,4-disubstituted pyrazoles.[16]
Protocol: Copper-Catalyzed Aerobic Oxidative Cyclization of β,γ-Unsaturated Hydrazones [17][18]
This method provides a mild and convenient route to a broad range of pyrazole derivatives using molecular oxygen (from air) as the terminal oxidant.[17][18]
Experimental Protocol:
-
To a 25 mL Schlenk tube, add the β,γ-unsaturated hydrazone (0.2 mmol, 1.0 equiv.), Cu(OTf)₂ (7.2 mg, 0.02 mmol, 10 mol%), and K₂CO₃ (55.2 mg, 0.4 mmol, 2.0 equiv.). The base is crucial for the initial deprotonation steps.
-
Add 2.0 mL of 1,2-dichloroethane (DCE) as the solvent.
-
Replace the atmosphere in the tube with an O₂ balloon (or leave open to the air).
-
Stir the mixture vigorously at 80 °C for 12 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to yield the substituted pyrazole.
Gold- and Silver-Catalyzed Cyclizations
Gold and silver catalysts, known for their strong π-acid character, are highly effective in activating alkynes and allenes for intramolecular cyclization reactions, providing access to diverse pyrazole structures.[6][19][20]
Protocol: Silver-Catalyzed Regioselective Synthesis of 3-CF₃-Pyrazoles [6]
This protocol demonstrates a rapid and highly regioselective synthesis of trifluoromethylated pyrazoles, which are of high interest in medicinal chemistry due to the unique properties of the CF₃ group.[6]
Experimental Protocol:
-
In a reaction vial, dissolve the trifluoromethylated ynone (0.5 mmol, 1.0 equiv.) and the aryl or alkyl hydrazine (0.55 mmol, 1.1 equiv.) in 2.5 mL of dichloromethane (DCM).
-
Add silver triflate (AgOTf) (1.3 mg, 0.005 mmol, 1 mol%) to the solution. The low catalyst loading highlights the efficiency of the silver catalyst.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Upon completion, concentrate the solvent directly under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the pure 3-CF₃-pyrazole. This method achieves yields up to 99%.[6]
Organocatalysis: A "Green" and Asymmetric Approach
Organocatalysis has emerged as a powerful, metal-free strategy for pyrazole synthesis, aligning with the principles of green chemistry.[21] These methods often allow for high levels of enantioselectivity, which is critical for the synthesis of chiral drug candidates.[22][23] Secondary amines, such as proline, and quinine-derived thioureas are common catalysts.[22][24]
Mechanistic Insight: Iminium-Enalmine Catalysis
In a typical secondary amine-catalyzed reaction:
-
The amine catalyst reacts with a carbonyl compound (e.g., an aldehyde) to form a nucleophilic enamine or an electrophilic iminium ion.
-
This activated intermediate then participates in a cascade reaction, such as a Michael addition with a pyrazolone.
-
Subsequent intramolecular reactions and catalyst regeneration yield the final heterocyclic product.
Organocatalytic Cycle via Iminium Activation.
Protocol: Organocatalytic One-Pot Asymmetric Synthesis of Pyrano[2,3-c]pyrazoles [23]
This protocol utilizes a secondary amine to catalyze a Michael/Wittig/oxa-Michael reaction sequence, producing biologically active pyranopyrazoles with high enantioselectivity.[23]
Experimental Protocol:
-
Dissolve the pyrazolone (0.2 mmol, 1.0 equiv.), aldehyde (0.24 mmol, 1.2 equiv.), and the Wittig reagent (0.24 mmol, 1.2 equiv.) in 1.0 mL of chloroform (CHCl₃) in a glass vial.
-
Add the secondary amine catalyst (e.g., a diarylprolinol silyl ether, 0.04 mmol, 20 mol%) and benzoic acid (0.04 mmol, 20 mol%) as a co-catalyst. The acid activates the catalyst and promotes iminium ion formation.
-
Stir the reaction at room temperature for the time specified by optimization (typically 24-72 hours), monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture and purify directly by flash column chromatography (petroleum ether/ethyl acetate) to isolate the enantioenriched pyranopyrazole.
Biocatalysis: The Sustainable Frontier
Biocatalysis leverages enzymes to perform chemical transformations with exceptional selectivity under mild, environmentally benign conditions.[25] For pyrazole synthesis, enzymes like lipase have been employed to facilitate multicomponent reactions, offering high yields and the potential for catalyst reuse.[26]
Protocol: Lipase-Catalyzed Four-Component Synthesis of Pyrano[2,3-c]pyrazoles [26]
This protocol showcases a green, one-pot synthesis using a biocatalyst at ambient temperature.
Experimental Protocol:
-
In a round-bottom flask, combine ethyl acetoacetate (1 mmol), an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and hydrazine hydrate (1 mmol).
-
Add 5 mL of ethanol as the solvent.
-
Introduce the lipase catalyst (e.g., porcine pancreatic lipase, ~30 mg).
-
Stir the mixture at 30 °C. The reaction progress can be monitored by TLC.
-
Upon completion, filter off the enzyme catalyst (which can be washed, dried, and reused).
-
Evaporate the solvent from the filtrate. The crude product often precipitates and can be purified by recrystallization from ethanol to yield the pure pyranopyrazole derivative.
Workflow for Biocatalytic Pyrazole Synthesis.
References
- Organocatalytic Enantioselective Synthesis of Pyrazoles Bearing a Quaternary Stereocenter. Vertex AI Search.
- Organocatalytic One-Pot Asymmetric Synthesis of 4H,5H-Pyrano[2,3-c]pyrazoles. ACS Publications.
- Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds. PubMed.
- The Significance of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
- Organocatalytic Route to Active Pyrazoles. ChemistryViews.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH.
- Knorr Pyrazole Synthesis. J&K Scientific LLC.
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry - ACS Publications.
- Transition-metal-catalyzed C–H functionalization of pyrazoles. Request PDF.
- Recent Advances in Catalytic Enantioselective Synthesis of Pyrazolones with a Tetrasubstituted Stereogenic Center at the 4-Position. Wiley Online Library.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI.
- Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. ScienceDirect.
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
- Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Chemistry Portal.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH.
- Knorr pyrazole synthesis. Name-Reaction.com.
- Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Pyrazolo[4,3-c]pyridine Derivatives. Benchchem.
- Organocatalytic sonochemical synthesis of pyrano[2,3-c]pyrazoles linked... ResearchGate.
- Pyrazole synthesis. Organic Chemistry Portal.
- Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters.
- Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
- One‐Pot Multicomponent Synthesis of Pyrano[2,3‐c]pyrazoles Facilitated by Novel Biocatalyst under Ambient Reaction Conditions. ResearchGate.
- Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PMC - NIH.
- Gold(I)-catalyzed Formation of 3-pyrazolines Through Cycloaddition of Diaziridine to Alkynes. PubMed.
- Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
- Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. Organic Letters - ACS Publications.
- Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH.
- Mechanism for the formation of pyrazole. ResearchGate.
- Modern Approaches to the Synthesis of Pyrazoles (A Review). ResearchGate.
- A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
- Gold‐Catalyzed Synthesis of Pyrazolo[1,5‐a]pyridines Regioselectively via 6‐endo‐dig Cyclization. Request PDF - ResearchGate.
- Mechanistic pathway to synthesize pyrazoles using green catalyst. ResearchGate.
-
Gold‐Catalyzed Regioselective Synthesis of Pyrazolo[5][22]oxazepines via Intramolecular 7‐endo‐dig Cyclization. Request PDF - ResearchGate. Available at:
- Palladium-catalyzed polyannulation of pyrazoles and diynes toward multifunctional poly(indazole)s under monomer non-stoichiometric conditions. Polymer Chemistry (RSC Publishing).
- Ligand-Directed Metalation of a Gold Pyrazolate Cluster. PMC - NIH.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI.
- Gold‐ and silver‐catalyzed formation of the N−H pyrazoles 15. ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. jk-sci.com [jk-sci.com]
- 8. name-reaction.com [name-reaction.com]
- 9. pharmajournal.net [pharmajournal.net]
- 10. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrazole synthesis [organic-chemistry.org]
- 19. Gold(I)-catalyzed formation of 3-pyrazolines through cycloaddition of diaziridine to alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Organocatalytic Route to Active Pyrazoles - ChemistryViews [chemistryviews.org]
- 22. Organocatalytic Enantioselective Synthesis of Pyrazoles Bearing a Quaternary Stereocenter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
Green Synthesis of Pyrazole Derivatives: A Guide to Sustainable Methodologies
The imperative to develop environmentally benign synthetic methodologies has catalyzed a paradigm shift in modern organic chemistry. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of green synthesis approaches for pyrazole derivatives, a critical scaffold in medicinal chemistry. Moving beyond traditional, often hazardous, synthetic routes, we will explore sustainable alternatives that prioritize efficiency, safety, and atom economy. This document is designed to be a practical resource, offering not only theoretical insights but also detailed, field-proven protocols.
The Pyrazole Scaffold and the Imperative for Green Chemistry
Pyrazoles are a class of heterocyclic compounds that form the core structure of numerous pharmaceuticals, agrochemicals, and materials.[1][2][3][4][5][6][7][8] Their widespread applications have driven extensive research into their synthesis. However, classical methods often rely on volatile organic solvents, harsh reaction conditions, and stoichiometric reagents, contributing to significant environmental waste.[2][4][7] Green chemistry offers a transformative approach, aiming to minimize or eliminate the use and generation of hazardous substances.[1][3][9] This guide will focus on key green strategies that have been successfully applied to pyrazole synthesis, including the use of alternative energy sources, green solvents, and catalytic systems.
Energy-Efficient Synthesis: Microwave and Ultrasound Irradiation
Alternative energy sources like microwave irradiation and ultrasound have emerged as powerful tools in green chemistry, offering significant advantages over conventional heating methods.[10][11][12] These techniques can dramatically reduce reaction times, increase product yields, and enhance selectivity.[10][11][12][13]
Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation accelerates chemical reactions by directly coupling with polar molecules in the reaction mixture, leading to rapid and uniform heating.[13] This localized heating minimizes the formation of byproducts and often allows for solvent-free reactions.[11][14][15][16]
Causality Behind Experimental Choices: The choice of microwave parameters (power, temperature, and time) is critical for reaction optimization. The solvent's dielectric properties play a crucial role in the efficiency of microwave absorption. Polar solvents are generally more efficient at absorbing microwave energy. However, solvent-free conditions are often preferred to maximize green credentials.[15][16]
Protocol 1: Microwave-Assisted, Solvent-Free Synthesis of 4-Arylidenepyrazolones [15]
This protocol describes a one-pot, solvent-free synthesis of 4-arylidenepyrazolone derivatives using microwave irradiation.
Materials and Reagents:
-
Hydrazine hydrate or phenylhydrazine
-
Ethyl acetoacetate
-
Aromatic aldehyde
-
Microwave reactor
Step-by-Step Methodology:
-
In a microwave-safe reaction vessel, combine hydrazine derivative (0.45 mmol), ethyl acetoacetate (0.3 mmol), and the aromatic aldehyde (0.3 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 420 W for 10 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The crude product can be purified by recrystallization from ethanol to afford the desired 4-arylidenepyrazolone.
Data Presentation:
| Entry | Aldehyde | Hydrazine | Power (W) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Phenylhydrazine | 280 | 10 | Lower |
| 2 | Benzaldehyde | Phenylhydrazine | 420 | 10 | 71 |
| 3 | Benzaldehyde | Phenylhydrazine | 560 | 10 | Lower |
| 4 | Benzaldehyde | Phenylhydrazine | 420 | 5 | 54 |
| 5 | Benzaldehyde | Phenylhydrazine | 420 | 15 | 62 |
Table 1: Optimization of microwave-assisted synthesis of 4-benzylidenepyrazolone. Data adapted from a representative study.[15]
Ultrasound-Assisted Organic Synthesis (UAOS)
Ultrasound irradiation promotes chemical reactions through the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid.[11][12] This process generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates.[11][12]
Causality Behind Experimental Choices: The frequency and power of the ultrasound, as well as the choice of solvent, influence the efficiency of the reaction. Water is an excellent medium for many ultrasound-assisted reactions.[17][18]
Protocol 2: Ultrasound-Assisted Synthesis of Dihydropyrano[2,3-c]pyrazoles in Water [17][18]
This protocol details a four-component reaction for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives in an aqueous medium under ultrasonic irradiation.[17]
Materials and Reagents:
-
Aromatic aldehyde
-
Malononitrile
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Ultrasonic bath
Step-by-Step Methodology:
-
In a flask, suspend the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) in water (5 mL).
-
Place the flask in an ultrasonic cleaning bath.
-
Irradiate the mixture at a frequency of 40 kHz and an output power of 250 W.
-
Monitor the reaction by TLC. The reaction is typically complete within 30-40 minutes.
-
Upon completion, the solid product is collected by filtration, washed with water, and dried. Recrystallization from ethanol can be performed for further purification.
The Power of "One-Pot": Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are a cornerstone of green chemistry.[19][20][21][22][23][24] They offer high atom economy, operational simplicity, and reduce the need for purification of intermediates, thereby minimizing waste.[20]
Causality Behind Experimental Choices: The success of an MCR often depends on the careful selection of reactants and a catalyst that can promote multiple steps in the reaction cascade. The choice of solvent can also be critical, with green solvents like water or ethanol being preferred.
Protocol 3: Taurine-Catalyzed Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles in Water [19]
This protocol describes an environmentally benign, taurine-catalyzed, one-pot synthesis of dihydropyrano[2,3-c]pyrazoles in water.
Materials and Reagents:
-
Aromatic aldehyde
-
Malononitrile
-
Acyl hydrazide
-
Taurine
-
Water
Step-by-Step Methodology:
-
To a stirred solution of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and acyl hydrazide (1 mmol) in water (5 mL), add taurine (10 mol%).
-
Reflux the reaction mixture for the appropriate time (typically 1-2 hours), monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold water, and dried under vacuum.
Logical Relationship Diagram:
Caption: Workflow for the taurine-catalyzed multicomponent synthesis of pyrazoles.
Green Solvents and Catalysts: The Sustainable Foundation
The choice of solvent is a critical factor in the environmental impact of a chemical process. Replacing volatile organic compounds (VOCs) with greener alternatives like water or deep eutectic solvents (DESs) is a key principle of green chemistry.[2][4][7][25][26] Similarly, the use of recyclable and non-toxic catalysts is paramount.[8][27]
Synthesis in Deep Eutectic Solvents (DESs)
Deep eutectic solvents are mixtures of hydrogen bond donors and acceptors that have a melting point significantly lower than that of the individual components.[2][4][7][26] They are often biodegradable, non-toxic, and inexpensive, making them attractive green reaction media.[2][4][7][26]
Causality Behind Experimental Choices: The composition of the DES can be tuned to optimize reactant solubility and catalytic activity. Choline chloride-based DESs are particularly common and effective for a range of organic transformations.[28]
Protocol 4: Choline Chloride/Urea DES-Mediated Synthesis of Dihydropyrano[2,3-c]pyrazoles [28]
This protocol outlines a simple and efficient multicomponent synthesis using a choline chloride/urea deep eutectic solvent as both the catalyst and reaction medium.
Materials and Reagents:
-
Aromatic aldehyde
-
Malononitrile
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Choline chloride
-
Urea
Step-by-Step Methodology:
-
Prepare the deep eutectic solvent by mixing choline chloride and urea in a 1:2 molar ratio and heating at 80 °C until a clear, homogeneous liquid is formed.
-
To the pre-prepared DES, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1.2 mmol).
-
Stir the reaction mixture at room temperature for the specified time (typically 10-30 minutes).
-
Monitor the reaction by TLC.
-
Upon completion, add water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
Experimental Workflow Diagram:
Caption: Step-by-step workflow for pyrazole synthesis in a deep eutectic solvent.
Conclusion and Future Outlook
The green synthesis of pyrazole derivatives is a rapidly evolving field with immense potential to transform the pharmaceutical and chemical industries. By embracing principles of green chemistry, researchers can develop synthetic routes that are not only more efficient and cost-effective but also safer and more environmentally responsible. The methodologies and protocols presented in this guide offer a starting point for scientists looking to incorporate sustainable practices into their research and development endeavors. Future innovations will likely focus on the development of novel catalysts, the expanded use of renewable feedstocks, and the integration of flow chemistry for continuous and scalable production.
References
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). Archiv Der Pharmazie.
- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023).
- Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (2025). Sustainability & Circularity NOW.
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (n.d.). PubMed.
- Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Publishing.
- Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (n.d.). OUCI.
- Green and highly efficient synthesis of pyranopyrazoles in choline chloride/urea deep eutectic solvent. (n.d.). Taylor & Francis Online.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). RSC Publishing.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (n.d.).
- Recent Updates on Green Synthesis of Pyrazole Derivatives: A Review. (2022).
- Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry.
- Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). ACS Omega.
- Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (2025). Thieme.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
- Green synthesis of pyranopyrazole using microwave assisted techniques. (2020). GSC Online Press.
- Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2025). SciELO.
- Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (n.d.). PMC - NIH.
- Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (n.d.). MDPI.
- Nano-Catalyzed Green Synthesis of Pyrazole Derivatives & Its Biological Activity as EAC Receptor Antagonists. (n.d.). Pharmacophore.
- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023).
- Deep Eutectic Solvent Catalyzed One-Pot Synthesis of Biologically Significant 1,3,5 trisubstituted Pyrazoline Derivatives. (n.d.). Banaras Hindu University.
- Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). PMC - NIH.
- Mechanistic pathway to synthesize pyrazoles using green catalyst. (n.d.).
- Green Methods for the Synthesis of Pyrazoles: A Review. (2021).
- Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023).
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). Scilit.
- A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. (2025). R Discovery.
- Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). NIH.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in W
- Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. (2021). PubMed.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). RSC Publishing.
- Ultrasound Assisted Synthesis of 1,5-Disubstituted Pyrazole using Cu(I) Catalyst. (2020). Asian Journal of Chemistry.
- Recent Advances in the Multicomponent Synthesis of Pyrano[2,3-c]pyrazole derivatives. (2019).
- Ultrasound-assisted synthesis of 1,5-disubstituted pyrazoles via HFIP-mediated cascade cyclization of enaminones with aryl hydrazine. (n.d.). Semantic Scholar.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
- Ultrasound for Drug Synthesis: A Green Approach. (n.d.). PMC - PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Sustainability & Circularity NOW / Abstract [thieme-connect.com]
- 3. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs) [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening | MDPI [mdpi.com]
- 17. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 18. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 22. preprints.org [preprints.org]
- 23. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 24. researchgate.net [researchgate.net]
- 25. thieme-connect.com [thieme-connect.com]
- 26. bhu.ac.in [bhu.ac.in]
- 27. jetir.org [jetir.org]
- 28. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Multicomponent Reactions Involving Pyrazole Aldehydes
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Convergence of MCRs and Privileged Scaffolds
In the landscape of modern drug discovery and synthetic chemistry, efficiency and novelty are paramount. Multicomponent reactions (MCRs), wherein three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, represent a cornerstone of efficient chemical synthesis.[1][2] This approach embodies the principles of pot, atom, and step economy (PASE), minimizing waste, saving time, and reducing the need for intermediate purification steps.[3][4]
Parallel to the evolution of synthetic methodologies is the identification of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. The pyrazole ring, a five-membered N-heterocycle, is a quintessential example of such a scaffold.[3][4][5] Its structural features are prominently displayed in a range of FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib, highlighting its therapeutic relevance.[5][6][7]
This guide details the strategic use of pyrazole aldehydes as versatile building blocks in several classes of multicomponent reactions. By incorporating this privileged scaffold directly into the MCR workflow, researchers can rapidly generate libraries of complex, drug-like molecules with high structural diversity, paving the way for accelerated discovery of novel therapeutic agents.
General Laboratory Workflow
The successful implementation of multicomponent reactions with pyrazole aldehydes follows a systematic workflow, from conceptualization to characterization. This process ensures reproducibility and the generation of high-quality, validated chemical entities.
Caption: General workflow for MCR-based synthesis.
The Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis, first reported in 1881, is a classic MCR for the formation of dihydropyridines (DHPs), which can be subsequently oxidized to pyridines.[8] The DHP scaffold is of immense pharmaceutical importance, forming the core of several calcium channel blockers like Nifedipine.[9] Employing pyrazole aldehydes in this reaction yields novel hybrid molecules that merge the pharmacophores of pyrazoles and DHPs.[10]
A. General Mechanism
The reaction proceeds through a sequence of condensations and additions. First, one equivalent of the β-ketoester and the pyrazole aldehyde undergo a Knoevenagel condensation. Concurrently, a second equivalent of the β-ketoester reacts with ammonia (or an amine) to form an enamine. The enamine then acts as a nucleophile in a Michael addition to the Knoevenagel product, followed by cyclization and dehydration to afford the final 1,4-dihydropyridine product.[11][12]
Caption: Mechanism of the Hantzsch Dihydropyridine Synthesis.
B. Application Note: Synthesis of Pyrazole-Linked Dihydropyridines
The incorporation of a pyrazole moiety at the 4-position of the DHP ring generates molecules with significant potential for biological activity. This strategy allows for the exploration of chemical space by varying the substituents on the pyrazole ring (e.g., at the N1-position) and by choosing different β-dicarbonyl compounds.
Table 1: Examples of Hantzsch Reactions with Pyrazole Aldehydes
| Entry | Pyrazole Aldehyde Component | β-Dicarbonyl | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
| 1 | 1-Phenyl-1H-pyrazole-4-carbaldehyde | Ethyl acetoacetate | Piperidine/EtOH | 6 | 85-95 | [10] |
| 2 | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | 3-Aminocrotononitrile | Acetic acid/EtOH | 8 | 88 | [10] |
| 3 | 1-Methyl-1H-pyrazole-4-carbaldehyde | Dimedone | L-proline/H₂O | 2 | 92 | Adapted from[3] |
| 4 | 1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde | Methyl acetoacetate | None/Reflux | 10 | 82 | Adapted from[10] |
C. Detailed Laboratory Protocol
Protocol 1: Synthesis of Diethyl 2,6-dimethyl-4-(1-phenyl-1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate
-
Materials and Reagents:
-
1-Phenyl-1H-pyrazole-4-carbaldehyde (1.86 g, 10 mmol)
-
Ethyl acetoacetate (2.86 g, 22 mmol)
-
Ammonium acetate (0.77 g, 10 mmol)
-
Ethanol (30 mL)
-
Magnetic stirrer, round-bottom flask (100 mL), reflux condenser
-
-
Procedure:
-
To a 100 mL round-bottom flask, add 1-phenyl-1H-pyrazole-4-carbaldehyde (10 mmol), ethyl acetoacetate (22 mmol), and ammonium acetate (10 mmol).
-
Add ethanol (30 mL) to the flask.
-
Equip the flask with a magnetic stirrer and a reflux condenser.
-
Heat the reaction mixture to reflux (approx. 80 °C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 6-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
A solid product will often precipitate. If not, slowly add cold water (20 mL) to induce precipitation.
-
Filter the solid product using a Büchner funnel, wash with a small amount of cold ethanol, and then with water.
-
Dry the product under vacuum to yield the desired dihydropyridine.
-
-
Purification and Characterization:
-
The crude product can be purified by recrystallization from ethanol to afford a pale yellow solid.
-
Self-Validation: The structure should be confirmed by spectroscopic methods.
-
¹H NMR: Expect characteristic signals for the pyrazole protons, the C4-H proton of the DHP ring (a singlet around δ 5.0), the methyl groups, and the ethyl ester groups.
-
¹³C NMR: Confirm the presence of all unique carbons.
-
MS (ESI+): The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight.
-
-
The Biginelli Reaction
First described by Pietro Biginelli in 1891, this acid-catalyzed three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) provides straightforward access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[13][14] These scaffolds are prevalent in pharmaceuticals, acting as calcium channel blockers and antihypertensive agents.[13] Using 5-aminopyrazoles in a Biginelli-type reaction with pyrazole aldehydes leads to the synthesis of novel fused pyrazolopyrimidine systems.[15][16]
A. General Mechanism
The widely accepted mechanism begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the second urea nitrogen onto the ketone carbonyl, followed by dehydration, yields the final DHPM product.[13][17]
Caption: Mechanism of the Biginelli Reaction.
B. Application Note: Synthesis of Pyrazolopyrimidines
A powerful variation of this reaction involves using a 5-aminopyrazole as the urea component. This modification, when combined with a pyrazole aldehyde, allows for the rapid construction of complex, fused heterocyclic systems like 4,7-dihydropyrazolo[1,5-a]pyrimidines.[16] This strategy is particularly valuable as it builds molecular complexity in a single, catalyst-free step under thermal conditions.
Table 2: Examples of Biginelli-type Reactions with Pyrazole Aldehydes
| Entry | Pyrazole Aldehyde | Amine Component | β-Dicarbonyl | Conditions | Yield (%) | Reference |
| 1 | 1-Phenyl-1H-pyrazole-4-carbaldehyde | 5-Amino-3-phenylpyrazole-4-carbonitrile | Acetylacetone | DMF, reflux | 53 | [16] |
| 2 | Benzaldehyde | 5-Amino-3-phenylpyrazole-4-carbonitrile | Ethyl acetoacetate | DMF, reflux | 48 | [15] |
| 3 | 4-Chlorobenzaldehyde | Urea | Ethyl acetoacetate | Yb(OTf)₃, solvent-free | 90+ | Adapted from[17] |
| 4 | 1-Methyl-1H-pyrazole-4-carbaldehyde | Thiourea | Methyl acetoacetate | HCl/EtOH, reflux | 85 | Adapted from general methods |
C. Detailed Laboratory Protocol
Protocol 2: Catalyst-Free Synthesis of 2,7-Diphenyl-5-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
-
Materials and Reagents:
-
5-Amino-3-phenylpyrazole-4-carbonitrile (0.37 g, 2 mmol)
-
Benzaldehyde (0.23 g, 2.2 mmol)
-
Acetylacetone (0.20 g, 2 mmol)
-
Dimethylformamide (DMF, 0.5 mL)
-
Methanol (25 mL)
-
Magnetic stirrer, vial/small flask, reflux setup
-
-
Procedure:
-
In a small flask or vial, combine 5-amino-3-phenylpyrazole-4-carbonitrile (2 mmol), benzaldehyde (2.2 mmol), and acetylacetone (2 mmol).
-
Add DMF (0.5 mL) to the mixture.
-
Heat the mixture under reflux for approximately 20-30 minutes. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add methanol (20 mL) to the cooled mixture. A precipitate should form.
-
Stir for 10 minutes, then filter the solid product.
-
Wash the collected solid with fresh methanol (3 x 3 mL) to remove residual DMF and unreacted starting materials.
-
Dry the product under vacuum.
-
-
Purification and Characterization:
-
The product is often obtained in high purity after washing. If necessary, it can be recrystallized from a suitable solvent like ethanol or acetonitrile.
-
Self-Validation:
-
¹H NMR: Look for signals corresponding to the aromatic protons, the C5-methyl group, and the protons of the dihydropyrimidine ring.
-
IR: A sharp peak around 2200 cm⁻¹ confirms the presence of the nitrile (C≡N) group.
-
MS (ESI+): The molecular ion peak [M+H]⁺ should match the expected mass of the fused heterocyclic product.
-
-
Isocyanide-Based Multicomponent Reactions (I-MCRs)
The Ugi and Passerini reactions are the most prominent examples of I-MCRs. They are exceptionally powerful for creating peptide-like scaffolds and other highly functionalized molecules with a high degree of atomic economy.[6]
-
Passerini Reaction: A three-component reaction involving an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[18][19]
-
Ugi Reaction: A four-component reaction of an aldehyde (or ketone), a primary amine, a carboxylic acid, and an isocyanide, yielding an α-acylamino amide.[20]
A. Application Note: Accessing Complex Amides with a Pyrazole Core
Using a pyrazole aldehyde as the carbonyl component in these reactions directly installs the pyrazole moiety into a complex amide backbone. This is a highly convergent approach to synthesizing potential protease inhibitors or other bioactive peptidomimetics, where the pyrazole can serve as a key recognition element or a metabolically stable bioisostere.[21]
B. Detailed Laboratory Protocol
Protocol 3: Ugi Four-Component Synthesis of a Pyrazole-Containing α-Acylamino Amide
-
Materials and Reagents:
-
1-Phenyl-1H-pyrazole-4-carbaldehyde (0.93 g, 5 mmol)
-
Benzylamine (0.54 g, 5 mmol)
-
Acetic Acid (0.30 g, 5 mmol)
-
tert-Butyl isocyanide (0.42 g, 5 mmol)
-
Methanol (10 mL)
-
Magnetic stirrer, sealed vial (20 mL)
-
-
Procedure:
-
To a 20 mL vial, add methanol (10 mL) and 1-phenyl-1H-pyrazole-4-carbaldehyde (5 mmol). Stir until dissolved.
-
Sequentially add benzylamine (5 mmol) and acetic acid (5 mmol) to the solution. Stir for 15 minutes at room temperature to facilitate imine formation.
-
Add tert-butyl isocyanide (5 mmol) to the mixture in one portion. Caution: Isocyanides are volatile and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.
-
Seal the vial and stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification and Characterization:
-
The crude product is typically an oil or solid and can be purified by flash column chromatography on silica gel.
-
Self-Validation:
-
¹H NMR: The spectrum will be complex but should show characteristic signals for the pyrazole ring, the benzyl group, the acetyl group, the tert-butyl group, and amide N-H protons.
-
¹³C NMR: Confirm the presence of two amide carbonyl carbons.
-
MS (ESI+): Observe the [M+H]⁺ peak corresponding to the Ugi product.
-
-
References
-
Guerra-Díaz, P.; Varela, J.; et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723. [Link]
-
Guerra-Díaz, P.; Varela, J.; et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. PubMed Central. [Link]
-
Guerra-Díaz, P.; Varela, J.; et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]
-
Zhang, Y.; et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Singh, R.; et al. (2024). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. Future Journal of Pharmaceutical Sciences. [Link]
-
Abdel-Wahab, B. F.; et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. [Link]
-
Maddila, S.; et al. (2016). A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. Taylor & Francis Online. [Link]
-
Wikipedia. (n.d.). Passerini reaction. Wikipedia. [Link]
-
Ayaz, M.; et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]
-
Abdel-Wahab, B. F.; et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. PubMed Central. [Link]
-
Guerra-Díaz, P.; Varela, J.; et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]
-
Bakr, R. B.; et al. (2020). Hantzsch synthesis of bis(1,4-dihydropyridines) and bis(tetrahydrodipyrazolo[3,4-b:4′,3′-e]pyridines) linked to pyrazole units as novel hybrid molecules. Synthetic Communications. [Link]
-
Dömling, A.; et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Biginelli reaction. Wikipedia. [Link]
-
ResearchGate. (n.d.). Examples of pyrazole-containing drugs and their pharmacological activities. ResearchGate. [Link]
-
Dömling, A.; et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
-
Kumar, A.; et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Chemical Science. [Link]
-
Name-Reaction.com. (n.d.). Biginelli reaction. Name-Reaction.com. [Link]
-
Borah, B.; et al. (2021). Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro-pyrano[2,3-c]pyrazoles in aqueous medium. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of the pyrazole derivatives from aldehyde hydrazones via a copper-catalyzed oxidative coupling reaction. ResearchGate. [Link]
-
ResearchGate. (n.d.). Plausible mechanism for synthesis of pyrazole derivatives by using aldehyde, malononitrile and phenyl hydrazine in the presence of SPVA catalyst. ResearchGate. [Link]
-
Sviridov, S.; et al. (2020). Cyclization Cascade of Hydrazono Ugi Adducts Towards Pyrazoles. ResearchGate. [Link]
-
Kumar, R.; et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Pyrazole derivative in preclinical study. ResearchGate. [Link]
-
Kholda, R.; et al. (2016). Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction. Sciforum. [Link]
-
Chemistry LibreTexts. (n.d.). Hantzsch pyridine synthesis. Chemistry LibreTexts. [Link]
-
Kholda, R.; et al. (2016). Catalyst-free Biginelli-type synthesis of new functionalized 4,7-dihydropyrazolo[1,5-a]pyrimidines. New Journal of Chemistry. [Link]
-
Hulme, C.; et al. (2012). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Tetrahedron Letters. [Link]
-
ResearchGate. (n.d.). The proposed mechanism for the formation of the Passerini products in the presence of Pregabalin. ResearchGate. [Link]
-
ResearchGate. (n.d.). Scope of the Ugi cascade reaction route leading to fused pyrazole-pyrazines. ResearchGate. [Link]
-
Sharma, U.; et al. (2014). An Efficient Passerini Tetrazole Reaction (PT-3CR). PubMed Central. [Link]
-
Sharma, U.; et al. (2014). An efficient Passerini tetrazole reaction (PT-3CR). Green Chemistry. [Link]
-
Kappe, C. O. (2000). Learning from the Hantzsch synthesis. ACS Publications. [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Passerini Reaction. Organic Chemistry Portal. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. grokipedia.com [grokipedia.com]
- 13. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 14. name-reaction.com [name-reaction.com]
- 15. sciforum.net [sciforum.net]
- 16. Catalyst-free Biginelli-type synthesis of new functionalized 4,7-dihydropyrazolo[1,5- a ]pyrimidines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ00336B [pubs.rsc.org]
- 17. Biginelli Reaction [organic-chemistry.org]
- 18. Passerini reaction - Wikipedia [en.wikipedia.org]
- 19. Passerini Reaction [organic-chemistry.org]
- 20. Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Strategic Role of 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde in the Synthesis of Advanced Agrochemicals
Introduction: The Pyrazole Core in Modern Crop Protection
The pyrazole heterocycle is a cornerstone in the development of modern agrochemicals, particularly fungicides and insecticides.[1][2] Its versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of biological activity, selectivity, and environmental persistence.[1] Within this important class of compounds, pyrazole-4-carbaldehydes serve as pivotal intermediates, providing a reactive handle for the construction of more complex and potent active ingredients.[3][4] This application note provides a detailed guide to the synthesis and utilization of a specific, high-value intermediate: 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde (CAS 142246-47-7) .[5][6][7][8][9] We will explore its synthesis from fundamental precursors and delineate its subsequent conversion into N-aryl pyrazole-4-carboxamides, a prominent class of fungicides that includes succinate dehydrogenase inhibitors (SDHIs).[10][11]
The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical logic to empower effective and insightful synthesis campaigns.
Part 1: Synthesis of the Precursor, 3,5-Dimethyl-1-propyl-1H-pyrazole
The journey to our target carbaldehyde begins with the construction of the N-propylated pyrazole ring. This is typically achieved through the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, followed by N-alkylation.
Protocol 1.1: Synthesis of 3,5-Dimethyl-1H-pyrazole
This initial step creates the core pyrazole structure. The reaction is a classic condensation between acetylacetone (2,4-pentanedione) and hydrazine.[12]
Materials and Reagents:
| Reagent | Formula | M.W. | Quantity | Moles |
| Acetylacetone | C₅H₈O₂ | 100.12 | 50.0 g | 0.50 |
| Hydrazine hydrate | H₆N₂O | 50.06 | 25.0 g | 0.50 |
| Ethanol (95%) | C₂H₅OH | 46.07 | 150 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetylacetone (50.0 g, 0.50 mol) and ethanol (150 mL).
-
Begin stirring and slowly add hydrazine hydrate (25.0 g, 0.50 mol) dropwise over 30 minutes. The reaction is exothermic, and a gentle reflux may be observed.
-
After the addition is complete, heat the mixture to reflux and maintain for 2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to crystallize the product.
-
Collect the white crystalline solid by vacuum filtration, wash with cold ethanol (2 x 25 mL), and dry under vacuum to yield 3,5-dimethyl-1H-pyrazole.
Expected Yield: 85-95%
Protocol 1.2: N-propylation to yield 3,5-Dimethyl-1-propyl-1H-pyrazole
With the pyrazole core established, the next step is to introduce the propyl group onto one of the nitrogen atoms.
Materials and Reagents:
| Reagent | Formula | M.W. | Quantity | Moles |
| 3,5-Dimethyl-1H-pyrazole | C₅H₈N₂ | 96.13 | 48.1 g | 0.50 |
| 1-Bromopropane | C₃H₇Br | 122.99 | 67.6 g | 0.55 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 82.9 g | 0.60 |
| Acetone | C₃H₆O | 58.08 | 500 mL | - |
Procedure:
-
In a 1 L round-bottom flask, suspend 3,5-dimethyl-1H-pyrazole (48.1 g, 0.50 mol) and potassium carbonate (82.9 g, 0.60 mol) in acetone (500 mL).
-
Stir the suspension vigorously and add 1-bromopropane (67.6 g, 0.55 mol) dropwise at room temperature.
-
After the addition, heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the acetone from the filtrate under reduced pressure.
-
The resulting crude oil can be purified by vacuum distillation to yield pure 3,5-dimethyl-1-propyl-1H-pyrazole.
Part 2: Vilsmeier-Haack Formylation to this compound
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic rings.[3][4] It employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
Caption: Vilsmeier-Haack Formylation Workflow.
Protocol 2.1: Synthesis of the Target Carbaldehyde
Materials and Reagents:
| Reagent | Formula | M.W. | Quantity | Moles |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 76.7 g | 0.50 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 150 mL | - |
| 3,5-Dimethyl-1-propyl-1H-pyrazole | C₈H₁₄N₂ | 138.21 | 55.3 g | 0.40 |
Procedure:
-
In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride guard tube, cool DMF (100 mL) to 0°C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (76.7 g, 0.50 mol) dropwise to the cold DMF with vigorous stirring. Maintain the temperature below 10°C. This forms the Vilsmeier reagent.
-
Once the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 30 minutes.
-
Dissolve 3,5-dimethyl-1-propyl-1H-pyrazole (55.3 g, 0.40 mol) in DMF (50 mL) and add it dropwise to the Vilsmeier reagent.
-
After the addition, heat the reaction mixture to 80-90°C and maintain for 3-4 hours.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice (approx. 500 g) with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is ~7-8.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield this compound. Further purification can be achieved by recrystallization from an ethanol/water mixture.
Part 3: Application in Pyrazole Carboxamide Fungicide Synthesis
The aldehyde functional group of our target intermediate is a versatile handle for further elaboration. A key transformation in the synthesis of pyrazole carboxamide fungicides is the oxidation of the aldehyde to a carboxylic acid, followed by amide coupling with a substituted aniline.
Caption: General Synthetic Pathway to Pyrazole Carboxamide Fungicides.
Protocol 3.1: Oxidation to 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carboxylic acid
A robust oxidation is required to convert the aldehyde to the corresponding carboxylic acid without degrading the pyrazole ring. Vanadium-catalyzed oxidation with hydrogen peroxide is an efficient method.[13]
Materials and Reagents:
| Reagent | Formula | M.W. | Quantity | Moles |
| This compound | C₉H₁₄N₂O | 166.22 | 16.6 g | 0.10 |
| Vanadium(V) oxide (V₂O₅) | V₂O₅ | 181.88 | 0.18 g | 0.001 |
| Hydrogen peroxide (30% aq.) | H₂O₂ | 34.01 | 22.7 mL | 0.20 |
| Acetonitrile | CH₃CN | 41.05 | 100 mL | - |
Procedure:
-
In a 250 mL flask, dissolve the pyrazole carbaldehyde (16.6 g, 0.10 mol) in acetonitrile (100 mL).
-
Add the vanadium(V) oxide catalyst (0.18 g, 1 mol%).
-
With stirring, slowly add 30% hydrogen peroxide (22.7 mL, 0.20 mol) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite until the peroxide is no longer detected (test with peroxide test strips).
-
Acidify the mixture with 2M HCl to a pH of ~2-3. The carboxylic acid will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 3.2: Amide Coupling to form an N-Aryl Pyrazole Carboxamide
The final step is the formation of the amide bond. This is often achieved by first converting the carboxylic acid to a more reactive acid chloride, followed by reaction with the desired aniline.
Materials and Reagents:
| Reagent | Formula | M.W. | Quantity | Moles |
| 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carboxylic acid | C₉H₁₄N₂O₂ | 182.22 | 18.2 g | 0.10 |
| Thionyl chloride (SOCl₂) | SOCl₂ | 118.97 | 13.1 g | 0.11 |
| Toluene | C₇H₈ | 92.14 | 100 mL | - |
| 2-Methylaniline (o-toluidine) | C₇H₉N | 107.15 | 10.7 g | 0.10 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 12.1 g | 0.12 |
Procedure:
-
Acid Chloride Formation: In a dry flask under a nitrogen atmosphere, suspend the pyrazole carboxylic acid (18.2 g, 0.10 mol) in toluene (100 mL). Add a catalytic amount of DMF (2-3 drops).
-
Slowly add thionyl chloride (13.1 g, 0.11 mol) dropwise.
-
Heat the mixture to reflux for 2 hours. The solid will dissolve as the acid chloride forms.
-
Cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The crude acid chloride is typically used directly in the next step.
-
Amide Formation: Dissolve the crude acid chloride in fresh, dry toluene (100 mL) and cool to 0°C.
-
In a separate flask, dissolve 2-methylaniline (10.7 g, 0.10 mol) and triethylamine (12.1 g, 0.12 mol) in dry toluene (50 mL).
-
Add the aniline solution dropwise to the cold acid chloride solution with vigorous stirring.
-
After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
The reaction mixture will contain precipitated triethylamine hydrochloride. Filter off the salt.
-
Wash the filtrate with 1M HCl, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N-(2-methylphenyl)-3,5-dimethyl-1-propyl-1H-pyrazole-4-carboxamide.
-
The final product can be purified by recrystallization or column chromatography.
Conclusion
This compound is a highly valuable and versatile intermediate in agrochemical synthesis. The protocols detailed in this note provide a clear and logical pathway from basic starting materials to a representative member of the potent pyrazole carboxamide class of fungicides. The Vilsmeier-Haack formylation is a key transformation that installs the reactive aldehyde functionality, which is then readily converted to the carboxamide. By understanding the causality behind these experimental choices, researchers can adapt and modify these procedures to create novel and effective crop protection agents.
References
-
ResearchGate. (n.d.). Pyrazole‐4‐carboxylic Acids from Vanadium‐catalyzed Chemical Transformation of Pyrazole‐4‐carbaldehydes. Retrieved from [Link]
- BenchChem. (2025).
-
ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis and Biological Activities of Novel N-Aryl-1H-pyrazole-5-carboxylate Derivatives. Retrieved from [Link]
-
ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
-
PubMed. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Retrieved from [Link]
-
TSI Journals. (2021). The Recent Development of the Pyrazoles : A Review. Retrieved from [Link]
-
PubMed. (2024). Synthesis, fungicidal activity and molecular docking of novel pyrazole-carboxamides bearing a branched alkyl ether moiety. Retrieved from [Link]
-
J-Stage. (n.d.). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Retrieved from [Link]
-
National Institutes of Health. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis and reactions of pyrazole-4-carbaldehydes. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Retrieved from [Link]
-
PubMed. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. Retrieved from [Link]
-
Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparation of pyrazole carboxylic acid amide.
-
Asian Journal of Chemistry. (2015). Oxidation Reaction of 4-Carboxaldehyde-5-amino Pyrazole in Olive Reversed Microemulsions Catalyzed by Phase Transfer Catalyst. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]
- University of Southern Denmark. (2015).
-
Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
-
ARKIVOC. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]
-
National Institutes of Health. (2012). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
-
TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]
-
ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. Retrieved from [Link]
-
ResearchGate. (n.d.). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. epubl.ktu.edu [epubl.ktu.edu]
- 5. Page loading... [wap.guidechem.com]
- 6. molcore.com [molcore.com]
- 7. 142246-47-7 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 8. 142246-47-7|this compound|BLD Pharm [bldpharm.com]
- 9. arctomsci.com [arctomsci.com]
- 10. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, fungicidal activity and molecular docking of novel pyrazole-carboxamides bearing a branched alkyl ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tsijournals.com [tsijournals.com]
- 13. researchgate.net [researchgate.net]
Role of pyrazole aldehydes in the synthesis of fused heterocyclic systems.
Application Notes & Protocols
Topic: The Role of Pyrazole Aldehydes in the Synthesis of Fused Heterocyclic Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrazole Aldehydes as Privileged Synthons for Heterocyclic Scaffolding
Pyrazole aldehydes, particularly pyrazole-4-carbaldehydes, represent a class of highly versatile and reactive intermediates in organic synthesis. Their strategic importance lies in the juxtaposition of an electrophilic aldehyde group with a nucleophilic pyrazole core, a unique electronic arrangement that enables a diverse array of cyclization and condensation reactions. This dual reactivity makes them ideal precursors for the construction of fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry and materials science.[1][2] Fused pyrazoles, such as pyrazolopyridines and pyrazolopyrimidines, are found in numerous biologically active molecules, including kinase inhibitors, anticancer agents, and anti-inflammatory drugs, making efficient synthetic routes to these compounds a key focus of modern drug discovery.[3][4][5]
The utility of a pyrazole aldehyde in a synthetic scheme is dictated by the substitution pattern on the pyrazole ring. For instance, the presence of an amino group at the C5 position (e.g., 5-amino-1H-pyrazole-4-carbaldehyde) introduces an additional nucleophilic site, paving the way for cyclocondensation reactions with 1,3-bielectrophiles or active methylene compounds to form fused six-membered rings.[1] This guide provides an in-depth exploration of the synthetic strategies, reaction mechanisms, and practical protocols for utilizing pyrazole aldehydes in the construction of medicinally relevant fused heterocyclic systems.
General Workflow: From Pyrazole Aldehyde to Fused Heterocycle
The transformation of a pyrazole aldehyde into a complex fused system typically follows a logical sequence of bond-forming events. The aldehyde group serves as the primary electrophilic handle for initiating condensation, while nucleophilic centers on the pyrazole ring or adjacent functional groups act as the intramolecular cyclization partners.
Caption: Mechanism for pyrazolo[3,4-b]pyridine synthesis.
Experimental Protocol: Synthesis of 1,3,6-Trisubstituted Pyrazolo[3,4-b]pyridines
This protocol is adapted from a procedure reported for the condensation of 5-aminopyrazole-4-carbaldehydes with α-methylene ketones. [1] Materials:
-
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
-
Acetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol (EtOH)
-
Hydrochloric Acid (HCl), 1M solution
-
Standard laboratory glassware, magnetic stirrer, and reflux condenser
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 g, 4.97 mmol) and acetophenone (0.66 g, 5.47 mmol, 1.1 eq) in 25 mL of ethanol.
-
Base Addition: While stirring, add a solution of potassium hydroxide (0.56 g, 9.94 mmol, 2.0 eq) in 5 mL of ethanol to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water.
-
Precipitation: Acidify the aqueous mixture slowly with 1M HCl until a pH of ~6-7 is reached. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 20 mL) and then with a small amount of cold ethanol to remove impurities.
-
Purification: Dry the crude product under vacuum. If necessary, recrystallize from ethanol to obtain the pure 3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine.
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Yield | Reference |
| 5-Amino-1H-pyrazole-4-carbaldehyde | Acetophenones | KOH | Ethanol | Good | [1] |
| 5-Amino-1H-pyrazole-4-carbaldehyde | Diethyl malonate | NaOH | Methanol | Good | [1] |
| 5-Aminopyrazoles | Alkynyl Aldehydes | Ag, I₂, or NBS | - | Moderate-Good | [6] |
II. Synthesis of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are another class of fused heterocycles with significant therapeutic potential, particularly as protein kinase inhibitors in cancer treatment. [7][8]A common and regioselective synthetic route involves the reaction of 3- or 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents, such as enaminones. [7][9]While the starting material is an aminopyrazole rather than a pyrazole aldehyde, a key variation involves the in situ formation of a reactive intermediate from an aldehyde.
Causality Behind the Synthesis:
The synthesis relies on a cyclocondensation reaction. The regioselectivity is a critical aspect of this synthesis. When a 5-aminopyrazole reacts with an unsymmetrical β-dicarbonyl compound, the initial condensation typically occurs between the more nucleophilic exocyclic amino group (C5-NH₂) and one of the carbonyl groups. [9]The subsequent cyclization involves the endocyclic pyrazole nitrogen (N1) attacking the second carbonyl group, followed by dehydration. The choice of catalyst (acidic or basic) can influence which carbonyl is attacked first, thereby controlling the final substitution pattern of the fused pyrimidine ring. [7]
Experimental Protocol: One-Pot Cyclocondensation for Pyrazolo[1,5-a]pyrimidines
This protocol describes a general one-pot cyclization involving an aminopyrazole and an enaminone, which can be derived from an aldehyde. [9][10] Materials:
-
5-Amino-3-(methylthio)-1H-pyrazole
-
(E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one (an enaminone)
-
Glacial Acetic Acid
-
Standard laboratory glassware, magnetic stirrer, and reflux condenser
Procedure:
-
Reaction Setup: Combine 5-amino-3-(methylthio)-1H-pyrazole (1.0 mmol) and the enaminone (1.0 mmol) in a 50 mL round-bottom flask.
-
Solvent/Catalyst Addition: Add 10 mL of glacial acetic acid to the flask. The acetic acid acts as both the solvent and an acid catalyst to promote the condensation.
-
Reflux: Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 8-12 hours, monitoring by TLC until the starting materials are consumed.
-
Work-up: Cool the mixture to room temperature. Carefully pour the solution into a beaker containing 50 mL of an ice-water mixture.
-
Neutralization & Precipitation: Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and a precipitate is formed.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired 2-(methylthio)-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine.
| Pyrazole Source | Bielectrophile | Catalyst/Solvent | Key Feature | Reference |
| 5-Aminopyrazole | β-Dicarbonyl compounds | Acetic Acid | Regioselective condensation | [7] |
| 5-Aminopyrazole | Enaminones | Acetic Acid or Pyridine | High yields, versatile | [9][10] |
| 3-Amino-1H-pyrazole | β-Dimethylaminovinyl ketones | Acetic Acid | Access to different isomers | [9] |
III. Synthesis via Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, offer a highly efficient pathway to complex fused pyrazoles. [11][12][13]Pyrazole aldehydes are excellent substrates for MCRs, often participating in a Knoevenagel condensation as the initial step.
Causality Behind MCRs:
The power of MCRs lies in their step and atom economy. The reaction cascade is designed so that the product of the first step (e.g., the Knoevenagel adduct from an aldehyde and an active methylene compound) is immediately trapped by another reactant in the pot (e.g., a hydrazine or aminopyrazole) to initiate the cyclization sequence. [12][13]This avoids lengthy purification of intermediates and reduces solvent waste. Catalysts, such as piperidine, sodium gluconate, or even green catalysts like taurine in water, play a crucial role in facilitating the initial condensation and subsequent cyclization steps. [11][14]
Protocol: Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles
This protocol is a representative example of an MCR involving an aromatic aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. [11][12] Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde)
-
Malononitrile
-
Ethyl Acetoacetate (β-ketoester)
-
Hydrazine Hydrate
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
Reaction Setup: In a 50 mL flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and hydrazine hydrate (1.0 mmol) in 10 mL of ethanol.
-
Catalyst Addition: Add 2-3 drops of piperidine to the stirred suspension.
-
Reaction: Stir the mixture vigorously at room temperature for 30-60 minutes. A precipitate will often form as the reaction proceeds.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol and dry under vacuum. The product is often pure enough for characterization, but recrystallization can be performed if needed.
| Fused System | Components | Catalyst | Key Advantage | Reference |
| Pyrano[2,3-c]pyrazoles | Aldehyde, Malononitrile, β-Ketoester, Hydrazine | Piperidine | High efficiency, room temp | [12] |
| Tetrahydropyrazolopyridines | Aldehyde, Ethyl acetoacetate, Hydrazine hydrate | FGO@dextrin polymer | Biocompatible catalyst | [14] |
| Dihydropyrano[2,3-c]pyrazoles | Aldehyde, Malononitrile, β-Ketoester, Hydrazine | Sodium gluconate | Green catalyst | [11] |
Conclusion
Pyrazole aldehydes are demonstrably powerful and versatile precursors in heterocyclic chemistry. Their inherent electrophilicity, combined with the nucleophilic character of the pyrazole ring system, enables a vast number of synthetic transformations. Through classical cyclocondensation reactions, such as the Friedländer annulation, and modern multicomponent strategies, these simple building blocks provide efficient and modular access to a wide range of fused pyrazole systems of high value to the pharmaceutical and materials science industries. The protocols and mechanistic insights provided herein serve as a practical guide for researchers aiming to leverage the synthetic potential of pyrazole aldehydes in their own discovery programs.
References
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). MDPI. [Link]
-
Abdelhamid, I. A., Hawass, M. A. E., Sanad, S. M. H., & Elwahy, A. H. M. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc, 2021(9), 42-74. [Link]
-
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). PubMed Central. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). PubMed Central. [Link]
-
Synthesis of substituted pyrazolo [3,4-b]pyridines derivatives PYR 1-5. (2023). ResearchGate. [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),... (2017). ResearchGate. [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). (2017). ResearchGate. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2021). PubMed Central. [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). National Institutes of Health. [Link]
-
Study on Pyrazolo-4-carboxaldehyde: Synthesis of Fused Pyrazole, Isoxazole, Pyrimidine and Pyridine-[2, 3-d]-Pyrazoline Derivatives. (1993). Asian Journal of Chemistry. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. [Link]
-
Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. (2018). eGrove - University of Mississippi. [Link]
-
Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (2011). ACS Publications. [Link]
-
Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. (2019). PubMed. [Link]
-
Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. (2021). Semantic Scholar. [Link]
-
Efficient synthesis of fused pyrazoles via simple cyclization of o-alkynylchalcones with hydrazine. (2015). Chinese Chemical Letters. [Link]
-
Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. (2019). Taylor & Francis Online. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). National Institutes of Health. [Link]
-
An overview of the synthesis of fused pyrazoles. (2022). ResearchGate. [Link]
-
Selected examples of drugs with fused pyrazole rings. (n.d.). ResearchGate. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2021). National Institutes of Health. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
-
Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. (2019). Frontiers in Chemistry. [Link]
-
A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. (2023). RSC Publishing. [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). National Institutes of Health. [Link]
-
Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. (2016). PubMed. [Link]
-
Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. (2014). PubMed. [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2022). MDPI. [Link]
-
Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. (2021). ResearchGate. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Synthesis of Pyrazoles via Electrophilic Cyclization. (2011). The Journal of Organic Chemistry. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (2021). Pharmaguideline. [Link]
-
Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. (2014). ResearchGate. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central. [Link]
-
Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. (2023). RSC Publishing. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review | MDPI [mdpi.com]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 13. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: A Detailed Guide to the Reduction of Pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to the experimental procedure for the reduction of pyrazole-4-carbaldehyde to (1H-pyrazol-4-yl)methanol. This transformation is a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates. This document offers detailed protocols, explains the underlying chemical principles, and provides insights into optimizing the reaction for high yield and purity.
Introduction: The Significance of Pyrazole-4-methanol
Pyrazole-4-carbaldehyde is a versatile heterocyclic building block in medicinal chemistry. Its reduction to (1H-pyrazol-4-yl)methanol is a key transformation, as the resulting primary alcohol serves as a valuable synthon for further functionalization. The pyrazole motif is a core structure in numerous pharmaceuticals, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. Therefore, a reliable and efficient protocol for this reduction is of significant interest to researchers in drug discovery and development.
Choosing the Right Reducing Agent: A Strategic Decision
The selection of a suitable reducing agent is paramount for the successful reduction of an aldehyde. While several hydride-based reagents can accomplish this transformation, sodium borohydride (NaBH₄) is often the preferred choice for its chemoselectivity, mild reaction conditions, and ease of handling compared to more reactive hydrides like lithium aluminum hydride (LiAlH₄).[1][2]
Why Sodium Borohydride?
-
Chemoselectivity: Sodium borohydride is a mild reducing agent that selectively reduces aldehydes and ketones to their corresponding alcohols.[1] It typically does not reduce less reactive functional groups such as esters, amides, or carboxylic acids under standard conditions, which is advantageous when working with multifunctional molecules.[1][3]
-
Safety and Handling: Unlike LiAlH₄, which reacts violently with protic solvents like water and alcohols, NaBH₄ is more tolerant and can be used in alcoholic solvents, simplifying the experimental setup.[1]
-
Cost-Effectiveness: Sodium borohydride is a relatively inexpensive and readily available reagent.[3]
Reaction Mechanism: A Step-by-Step Look at the Hydride Transfer
The reduction of pyrazole-4-carbaldehyde with sodium borohydride proceeds through a two-step mechanism:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[4][5][6] This step breaks the carbon-oxygen π-bond, forming a tetrahedral alkoxide intermediate.[4]
-
Protonation: Following the hydride transfer, the resulting alkoxide is protonated during the workup step, typically by the addition of a mild acid or even the protic solvent itself, to yield the final primary alcohol product, (1H-pyrazol-4-yl)methanol.[1][4]
Caption: Mechanism of aldehyde reduction by sodium borohydride.
Experimental Workflow: From Reactants to Purified Product
The following diagram outlines the general workflow for the reduction of pyrazole-4-carbaldehyde.
Caption: General workflow for pyrazole-4-carbaldehyde reduction.
Detailed Experimental Protocol
This protocol provides a step-by-step method for the reduction of pyrazole-4-carbaldehyde using sodium borohydride.
Materials and Reagents:
-
Pyrazole-4-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer, IR spectrometer, Mass spectrometer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve pyrazole-4-carbaldehyde (1.0 equivalent) in anhydrous methanol (approximately 10-20 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring. Maintaining a low temperature is crucial during the addition of NaBH₄ to control the reaction rate and minimize side reactions.[1]
-
Addition of Sodium Borohydride: To the cooled solution, add sodium borohydride (1.1-1.5 equivalents) portion-wise over 10-15 minutes. The addition should be slow to manage the evolution of hydrogen gas that occurs as NaBH₄ reacts with the methanol solvent.[1]
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-3 hours).
-
Quenching the Reaction: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding deionized water or 1 M HCl dropwise at 0 °C until the bubbling ceases.
-
Workup:
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add ethyl acetate to extract the product.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water and then with brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[8]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude (1H-pyrazol-4-yl)methanol by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.[9][10]
-
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Data Summary and Comparison
The following table summarizes typical quantitative data for the reduction of pyrazole-4-carbaldehyde. Actual results may vary depending on the specific reaction scale and conditions.
| Parameter | Typical Value | Rationale/Comments |
| Equivalents of NaBH₄ | 1.1 - 1.5 | A slight excess ensures complete conversion of the aldehyde. |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction, followed by stirring at ambient temperature for completion. |
| Reaction Time | 1 - 3 hours | Monitored by TLC to ensure the starting material is fully consumed. |
| Solvent | Methanol or Ethanol | Protic solvents that readily dissolve both the substrate and the reducing agent.[3] |
| Typical Yield | 85 - 95% | High yields are generally achievable with careful execution of the protocol. |
Troubleshooting and Optimization
-
Incomplete Reaction: If TLC analysis indicates the presence of starting material after an extended period, a small additional portion of NaBH₄ can be added. Ensure the reagents are of good quality and the solvent is anhydrous.
-
Low Yield: Low yields can result from incomplete extraction of the product. Perform multiple extractions with the organic solvent. Also, ensure the quenching step is performed carefully to avoid product degradation.
-
Impure Product: If the final product is impure, purification by column chromatography is highly recommended. The choice of eluent is critical for good separation.[10]
Safety Precautions
-
Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. Handle it in a well-ventilated fume hood and away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The quenching of excess NaBH₄ can be exothermic and produce gas. Perform this step slowly and with cooling.
Conclusion
The reduction of pyrazole-4-carbaldehyde to (1H-pyrazol-4-yl)methanol using sodium borohydride is a robust and efficient transformation. By following the detailed protocol and understanding the underlying principles outlined in these application notes, researchers can confidently and safely perform this important synthetic step, paving the way for the development of novel pyrazole-based compounds with potential therapeutic applications.
References
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]
-
Clark, J. (2023). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Addition of NaBH4 to aldehydes to give primary alcohols. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
-
ResearchGate. (2015, May). Synthesis and reactions of pyrazole-4-carbaldehydes. Retrieved from [Link]
- Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245.
- Canadian Science Publishing. (1970). Synthesis of pyrazol-4-ols. Canadian Journal of Chemistry, 48(22), 3563-3566.
-
Chad's Prep. (n.d.). Hydride Reduction. Retrieved from [Link]
- Google Patents. (n.d.). WO2017133942A1 - Catalytic hydrogenation process for preparing pyrazoles.
- National Institutes of Health. (2018).
-
Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]
- MDPI. (n.d.). Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles.
-
Semantic Scholar. (1989, July 1). Chemoselective reductions with sodium borohydride. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). NaBH4 Reduction of Ketone to Alcohol. Retrieved from [Link]
-
Andrew G Myers Research Group. (n.d.). Chem 115. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.).
-
ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- National Institutes of Health. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes.
- PNAS. (n.d.). Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol.
-
Organic Syntheses. (n.d.). 4. Retrieved from [Link]
- PubMed. (n.d.). Oxidation of the alcohol dehydrogenase inhibitor pyrazole to 4-hydroxypyrazole by microsomes. Effect of cytochrome P-450 inducing agents.
- MDPI. (n.d.).
- PubMed Central. (n.d.). Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning.
- MDPI. (n.d.).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Hydride Reduction - Chad's Prep® [chadsprep.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. (1H-PYRAZOL-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 9. www1.chem.umn.edu [www1.chem.umn.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde
Welcome to the technical support center for the synthesis of 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for optimizing this crucial synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and enhance your reaction yields.
The primary and most effective method for synthesizing this target molecule is the Vilsmeier-Haack reaction . This reaction formylates the electron-rich C4 position of the 1-propyl-3,5-dimethylpyrazole ring.[1][2][3] The process involves the in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from a formamide derivative, typically N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[3][4][5] This electrophilic reagent then attacks the pyrazole ring, leading to the desired aldehyde after aqueous workup.
Core Synthesis Pathway: The Vilsmeier-Haack Reaction
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt. This step is highly exothermic and requires careful temperature control.
-
Electrophilic Aromatic Substitution: The electron-rich pyrazole attacks the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium intermediate yields the final aldehyde product.[3][5]
Caption: Workflow of the Vilsmeier-Haack reaction for pyrazole formylation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Question 1: My reaction yield is consistently low or I'm recovering only starting material. What's going wrong?
This is the most common issue, and it typically points to problems with the Vilsmeier reagent itself or the reaction conditions.
Potential Causes & Solutions
| Cause | Scientific Rationale | Recommended Action |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent is highly sensitive to moisture. Anhydrous conditions are critical for its successful formation.[6] Using non-anhydrous DMF will consume the POCl₃, preventing the formation of the active electrophile. | Ensure all glassware is flame-dried or oven-dried. Use anhydrous DMF (preferably from a freshly opened bottle or distilled) and freshly distilled POCl₃. Maintain an inert atmosphere (Nitrogen or Argon) throughout the reagent preparation and reaction.[7] |
| Insufficient Reagent Equivalents | The stoichiometry is crucial. An insufficient amount of the Vilsmeier reagent will lead to an incomplete reaction, leaving starting material unreacted. | Increase the equivalents of the Vilsmeier reagent. A common starting point is 1.5 equivalents of POCl₃ and 3.0 equivalents of DMF relative to the pyrazole substrate.[7] Some protocols for less reactive substrates suggest using up to 4 equivalents of POCl₃ and 6 equivalents of DMF.[8] |
| Reaction Temperature Too Low | While reagent formation must be done at low temperatures (0 °C) to control the exotherm, the formylation step itself often requires thermal energy to overcome the activation barrier, especially with moderately activated rings like pyrazoles. | After adding the pyrazole substrate at 0 °C, allow the reaction to warm to room temperature. Then, gently heat the mixture. Optimal temperatures can range from 40°C to 120°C depending on the substrate's reactivity.[4][7][8] Monitor progress by Thin Layer Chromatography (TLC) to find the optimal temperature and time. |
| Short Reaction Time | Electrophilic aromatic substitutions on heterocyclic rings can be slower than on highly activated benzene rings. The reaction may simply need more time to reach completion. | Extend the reaction time and monitor the consumption of the starting material using TLC or LCMS. For some sluggish reactions, refluxing overnight may be necessary.[7] |
Question 2: My NMR shows multiple products. What are the likely side reactions?
The Vilsmeier-Haack reaction is generally selective for the C4 position of 1,3,5-substituted pyrazoles. However, side products can arise from various issues.
Potential Causes & Solutions
| Cause | Scientific Rationale | Recommended Action |
| Multiple Reactive Sites | If the pyrazole starting material is not correctly substituted (e.g., missing a substituent at C3 or C5), formylation can occur at other positions, leading to a mixture of isomers. | Confirm the identity and purity of your 1-propyl-3,5-dimethylpyrazole starting material by NMR and/or GC-MS before starting the reaction. |
| Reaction with Solvent | In some cases, particularly under prolonged heating, the Vilsmeier reagent can react with itself or the DMF solvent to generate minor byproducts. One study noted the formation of a hydroxymethylated pyrazole from the reaction with formaldehyde generated from DMF decomposition at high temperatures.[8] | Avoid excessive heating or unnecessarily long reaction times. Once TLC shows full consumption of the starting material, proceed with the workup. |
| Degradation during Workup | The iminium intermediate is hydrolyzed to the aldehyde during aqueous workup. If the pH is not controlled, or if the mixture is kept for too long under harsh acidic or basic conditions, degradation can occur. | Pour the reaction mixture onto crushed ice to quench the reaction and control the hydrolysis temperature.[6] Neutralize the mixture carefully, typically with a base like sodium hydroxide or sodium bicarbonate solution, while keeping the temperature low. |
Question 3: I'm having difficulty isolating a pure product after the workup. What purification strategies do you recommend?
Product isolation can be challenging due to the presence of residual DMF and other polar byproducts.
Potential Causes & Solutions
| Cause | Scientific Rationale | Recommended Action |
| Residual DMF | DMF is a high-boiling point (153 °C) polar solvent that can be difficult to remove completely and can interfere with crystallization and chromatography. | After quenching and neutralization, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers thoroughly with water and then with brine to remove the bulk of the DMF. |
| Product is an Oil or Low-Melting Solid | The target aldehyde may not be a high-melting crystalline solid, making simple filtration difficult. | Flash Column Chromatography: This is the most effective method for purification. Use a silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.[6] Monitor fractions by TLC. Crystallization as an Acid Addition Salt: For stubborn purification cases, pyrazoles can be purified by forming a salt. Dissolve the crude product in a suitable solvent and react it with an acid (e.g., HCl, H₂SO₄) to precipitate the pyrazole salt, which can then be isolated and neutralized.[9] |
Frequently Asked Questions (FAQs)
Q: Can I use other Vilsmeier reagents, like oxalyl chloride/DMF? A: Yes, other reagents can be used to form the Vilsmeier reagent. Oxalyl chloride or thionyl chloride with DMF are common alternatives to POCl₃. They may offer milder reaction conditions but can be more expensive. The fundamental principles of anhydrous conditions and temperature control remain the same.
Q: Is this reaction suitable for large-scale synthesis? A: Yes, but with caution. The initial formation of the Vilsmeier reagent is highly exothermic. For scale-up, a jacketed reactor with efficient cooling is essential. The dropwise addition of POCl₃ must be carefully controlled to maintain the internal temperature below 5-10 °C.[7]
Q: What analytical techniques are best for monitoring the reaction? A: Thin Layer Chromatography (TLC) is the most convenient method for real-time monitoring. Use a mobile phase like 3:1 Hexane:Ethyl Acetate. The product aldehyde will be more polar than the starting pyrazole and will have a lower Rf value. For more precise analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the masses of the starting material and product.
Detailed Experimental Protocol
This protocol is a robust starting point, adapted from established procedures for pyrazole formylation.[6][7]
Materials:
-
1-propyl-3,5-dimethylpyrazole (1.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF) (3.0 - 6.0 equiv.)
-
Phosphorus oxychloride (POCl₃), freshly distilled (1.5 - 4.0 equiv.)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Vilsmeier Reagent Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equiv.).
-
Cool the flask to 0 °C in an ice-water bath.
-
Add POCl₃ (1.5 equiv.) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. A thick, white precipitate of the Vilsmeier reagent may form.
-
-
Formylation Reaction:
-
Dissolve 1-propyl-3,5-dimethylpyrazole (1.0 equiv.) in a minimal amount of anhydrous DMF.
-
Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the mixture to warm to room temperature and then heat to 60-80 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and pour it slowly onto a vigorously stirred beaker of crushed ice.
-
Carefully neutralize the mixture to pH 7-8 with a saturated solution of NaHCO₃ or dilute NaOH. Ensure the temperature is kept low during neutralization.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude oil or solid by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product, this compound.
-
References
-
Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-15. Retrieved from [Link]
-
Kumar, V., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27305-27329. Retrieved from [Link]
-
Li, Z., et al. (2013). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 18(1), 879-890. Retrieved from [Link]
-
Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106. Retrieved from [Link]
-
Patil, S. B., & Patil, D. B. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Research in Pharmacy and Chemistry, 3(3), 643-650. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
El-Shehry, M. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 196-245. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. Retrieved from [Link]
-
Karchava, A. V., et al. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(6), 1279-1285. Retrieved from [Link]
-
Sahu, S. K., et al. (2005). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Synthetic Communications, 35(5), 316-318. Retrieved from [Link]
-
S. Naveen, et al. (2014). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. IUCrData, 1(1), x140001. Retrieved from [Link]
-
Akbari, M., & Gholizadeh, M. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(19), 6566. Retrieved from [Link]
-
Patel, K. D., et al. (2011). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 3(6), 920-925. Retrieved from [Link]
- Bott, K., & Tittel, J. (2011). Method for purifying pyrazoles. Google Patents.
-
Abdelgawad, M. A., et al. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. ChemRxiv. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 6(10), 823-832. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Purification of Pyrazole-4-Carbaldehyde Derivatives
Welcome to the technical support center for the purification of pyrazole-4-carbaldehyde derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile heterocyclic compounds. Pyrazole-4-carbaldehydes are crucial building blocks in medicinal chemistry, but their purification can present unique challenges.[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and achieve high purity for your target compounds.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of pyrazole-4-carbaldehyde derivatives, providing explanations for the underlying causes and actionable solutions.
Scenario 1: My crude product is a dark, oily residue after the Vilsmeier-Haack reaction work-up.
-
Question: I've completed the synthesis of a pyrazole-4-carbaldehyde derivative using the Vilsmeier-Haack reaction. After quenching with ice and neutralization, I'm left with a dark, intractable oil instead of a solid. What's going on and how can I purify my product?
-
Expert Analysis & Solution: This is a common issue, often arising from several factors during the Vilsmeier-Haack reaction. The dark color suggests the presence of polymeric byproducts or other impurities formed under the reaction conditions.[4] The oily nature indicates that your product may be impure, have a low melting point, or be a liquid at room temperature.[5]
Immediate Actions:
-
Extraction is Key: Do not discard the oil. Your product is likely dissolved in it. Thoroughly extract the neutralized aqueous layer with an appropriate organic solvent such as ethyl acetate or dichloromethane (3x volume of the aqueous layer).[5][6]
-
Brine Wash: Combine the organic extracts and wash with brine (saturated NaCl solution). This helps to remove residual water and some water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[6] This should yield the crude product, which may still be an oil.
Purification Strategy for Oily Products:
-
Column Chromatography: This is the most effective method for purifying oily products.[6][7]
-
TLC First: First, determine a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point for pyrazole derivatives is a mixture of hexane and ethyl acetate.[8][9] Aim for an Rf value of 0.2-0.4 for your desired product.
-
Silica Gel: Use silica gel as the stationary phase for column chromatography.[6][10]
-
-
Acid-Base Extraction: If your pyrazole derivative has a basic nitrogen atom that is not sterically hindered, you can try an acid wash. Dissolve the crude oil in an organic solvent and wash with dilute HCl. The protonated pyrazole will move to the aqueous layer. Then, neutralize the aqueous layer with a base (like sodium bicarbonate) and extract your product back into an organic solvent.[11] This can be an effective way to remove non-basic impurities.
-
Scenario 2: I'm getting a low yield after purification.
-
Question: After column chromatography or recrystallization, my final yield of the purified pyrazole-4-carbaldehyde is very low. What are the potential causes and how can I improve it?
-
Expert Analysis & Solution: Low yield can stem from issues in the reaction itself or losses during the purification process.
Potential Causes & Solutions:
| Potential Cause | Explanation & Solution |
| Incomplete Reaction | The Vilsmeier-Haack reaction may not have gone to completion. Monitor the reaction by TLC to ensure the starting material is fully consumed.[1] If the reaction is sluggish, consider increasing the temperature or reaction time.[5][6] |
| Side Reactions | The Vilsmeier-Haack reaction can sometimes lead to the formation of by-products, especially with prolonged heating or incorrect stoichiometry of reagents.[4] Using fresh, high-purity POCl₃ and DMF is critical.[5] |
| Losses During Work-up | Inefficient extraction can leave a significant amount of product in the aqueous layer. Ensure you are using a suitable extraction solvent and performing multiple extractions.[6][7] |
| Improper Recrystallization | Choosing the wrong solvent for recrystallization can lead to significant product loss.[12] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[13] Also, avoid using an excessive amount of solvent. |
| Product Adsorption on Silica Gel | Some polar pyrazole derivatives can strongly adsorb to silica gel during column chromatography, leading to poor recovery. If you suspect this, you can try deactivating the silica gel with a small amount of triethylamine in your eluent or using a different stationary phase like alumina. |
Scenario 3: My recrystallized product is still impure.
-
Question: I've recrystallized my pyrazole-4-carbaldehyde derivative, but TLC and/or NMR analysis still show the presence of impurities. What should I do?
-
Expert Analysis & Solution: This indicates that the chosen recrystallization solvent is not effectively separating your product from the impurities.
Troubleshooting Steps:
-
Re-evaluate Your Solvent System: The impurity may have similar solubility properties to your product in the chosen solvent. You may need to screen for a different solvent or a co-solvent system (a mixture of a "good" solvent and a "poor" solvent).[13] Common solvents for recrystallizing pyrazole derivatives include ethanol, methanol, or ethyl acetate.[1]
-
Perform a Second Recrystallization: A second recrystallization using the same or a different solvent system can often improve purity.
-
Consider a Charcoal Treatment: If the impurity is colored, you can try adding a small amount of activated charcoal to the hot solution before filtering. The charcoal can adsorb colored impurities. Be aware that it can also adsorb some of your product, so use it sparingly.
-
Switch to Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is the next logical step.[2][6]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best general-purpose purification technique for pyrazole-4-carbaldehyde derivatives?
-
A1: For lab-scale synthesis, column chromatography on silica gel is often the most reliable method for achieving high purity, especially for new derivatives or when dealing with oily products.[6][14] For larger scale, recrystallization is often preferred if a suitable solvent system can be found, as it is more time and cost-effective.[5]
-
-
Q2: How can I choose the right solvent system for column chromatography?
-
A2: The best way is to use TLC to screen different solvent systems. A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[8][9] The goal is to find a system where your desired compound has an Rf value between 0.2 and 0.4, and is well-separated from any impurities.
-
-
Q3: My pyrazole-4-carbaldehyde seems to be unstable. Are there any special handling precautions?
-
A3: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air and light.[15] It is good practice to store purified pyrazole-4-carbaldehyde derivatives in a cool, dark place, and under an inert atmosphere (like nitrogen or argon) if possible.[15]
-
-
Q4: Can I use distillation for purification?
-
A4: If your pyrazole-4-carbaldehyde derivative is a liquid and thermally stable, vacuum distillation can be a viable purification method, particularly for larger quantities where chromatography would be impractical.[5] However, you must first confirm that your compound does not decompose at the required temperatures.
-
Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a standard procedure for purifying a pyrazole-4-carbaldehyde derivative using silica gel column chromatography.
1. Preparation of the Column:
- Select a glass column of appropriate size for the amount of crude product you have.
- Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
- Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
- Allow the silica gel to pack under gravity, and then gently apply pressure to create a firm, level bed.
- Add a thin layer of sand on top of the silica gel to protect the surface.
2. Loading the Sample:
- Dissolve your crude product in a minimum amount of a suitable solvent (ideally the eluent or a more polar solvent that will be strongly adsorbed).
- Alternatively, you can adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent.
- Carefully add the sample to the top of the column.
3. Elution and Fraction Collection:
- Begin eluting the column with your chosen solvent system.
- Collect fractions in test tubes or vials.
- Monitor the separation by TLC, spotting each fraction on a TLC plate to identify which fractions contain your purified product.
4. Product Isolation:
- Combine the pure fractions.
- Evaporate the solvent under reduced pressure to obtain your purified pyrazole-4-carbaldehyde derivative.
Protocol 2: Purification by Recrystallization
This protocol provides a step-by-step guide for purifying a solid pyrazole-4-carbaldehyde derivative by recrystallization.
1. Solvent Selection:
- Place a small amount of your crude product in a test tube.
- Add a few drops of a potential solvent and observe the solubility at room temperature.
- If it is insoluble, gently heat the test tube. An ideal solvent will dissolve the compound when hot but not when cold.[13]
2. Dissolution:
- Place the crude product in an Erlenmeyer flask.
- Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
3. Hot Filtration (Optional):
- If there are any insoluble impurities, perform a hot filtration to remove them.
4. Crystallization:
- Allow the hot, saturated solution to cool slowly to room temperature.
- Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
5. Isolation of Crystals:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold solvent.
6. Drying:
- Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
Visualized Workflows
Caption: Decision tree for selecting a purification method.
Caption: Troubleshooting workflow for an impure product.
References
- An In-Depth Technical Guide to the Stability and Storage of 1-isopropyl-1H-pyrazole-4-carbaldehyde - Benchchem.
- Technical Support Center: Scaling Up the Synthesis of 1-Isopropyl-1H-pyrazole-4-carbaldehyde - Benchchem.
- Troubleshooting guide for reactions involving 1-isopropyl-1H-pyrazole-4-carbaldehyde - Benchchem.
- Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes - Benchchem.
- WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
- Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC.
- An In-depth Technical Guide on the Solubility and Bioavailability of 1-isopropyl-1H-pyrazole-4-carbaldehyde - Benchchem.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate.
- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Semantic Scholar.
- Chromatography: Solvent Systems for TLC - Department of Chemistry : University of Rochester.
- Substances yield after recrystallization from different solvents. - ResearchGate.
- 35344-95-7 | 1H-Pyrazole-4-carboxaldehyde | Aldehydes | Ambeed.com.
- 1H-Pyrazole-4-carboxaldehyde - Safety Data Sheet - ChemicalBook.
- Improved Synthesis of 1H-Pyrazole-4-carbaldehyde - Taylor & Francis Online.
- 1H-Pyrazole-4-carbaldehyde | 35344-95-7 | FP12071 - Biosynth.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH.
- Synthesis of Pyrazole Compounds by Using Sonication Method.
- Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - MDPI.
- Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes | Request PDF - ResearchGate.
- US4434292A - Process for the preparation of pyrazole - Google Patents.
- 1H-Pyrazole-4-carbaldehyde - Chem-Impex.
- Overcoming poor solubility of pyrazole derivatives during reaction workup - Benchchem.
- Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety - Journal of Pharmaceutical and Scientific Innovation.
- (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - ResearchGate.
- 1H-pyrazole-4-carbaldehyde | C4H4N2O | CID 5130673 - PubChem.
- Pyrazole-4-carbaldehyde derivatives. | Download Scientific Diagram - ResearchGate.
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI) | Request PDF - ResearchGate.
- VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES - Bibliomed.
- Using TLC to Scout Flash Chromatography Solvents - Biotage.
- 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde - Ossila.
- 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC - NIH.
- Vilsmeier-Haack Transformations under Non Classical Conditions.
- Full article: Improved Synthesis of 1H-Pyrazole-4-carbaldehyde - Taylor & Francis.
- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatography [chem.rochester.edu]
- 9. biotage.com [biotage.com]
- 10. mdpi.com [mdpi.com]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 35344-95-7 | 1H-Pyrazole-4-carboxaldehyde | Aldehydes | Ambeed.com [ambeed.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Common side reactions in the formylation of pyrazoles.
A-Level: Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for common side reactions encountered during the formylation of pyrazoles.
Section 1: Frequently Asked Questions (FAQs)
Here we address common issues and questions that arise during the formylation of pyrazoles.
Q1: My Vilsmeier-Haack formylation of an N-substituted pyrazole is resulting in a low yield of the desired 4-formylpyrazole. What are the likely causes?
A1: Low yields in the Vilsmeier-Haack formylation of N-substituted pyrazoles can stem from several factors. Firstly, the electronic nature of the substituents on the pyrazole ring plays a crucial role.[1][2] Strongly electron-withdrawing groups can deactivate the pyrazole ring towards electrophilic attack by the Vilsmeier reagent, leading to poor conversion.[3] Conversely, highly activated systems may be prone to over-formylation or other side reactions. Moisture is another critical factor, as the Vilsmeier reagent is highly sensitive to water, which will quench it and reduce its effectiveness.[4] Finally, suboptimal reaction temperature or stoichiometry of the reagents can also lead to incomplete conversion.[5]
Q2: I am observing the formation of a chlorinated side product during my Vilsmeier-Haack reaction. How can I prevent this?
A2: The formation of chlorinated byproducts can occur, especially when the substrate contains functionalities that can be substituted by the chloride ions present in the Vilsmeier reagent (POCl₃). For example, formylation of a pyrazole with a hydroxyethyl substituent can lead to the substitution of the hydroxyl group with a chlorine atom.[3] To mitigate this, consider using alternative formylating agents that do not introduce chloride ions, or protect the susceptible functional groups prior to the formylation step.
Q3: My Duff reaction on a substituted pyrazole is giving a complex mixture of products. What are the potential side reactions?
A3: The Duff reaction, which uses hexamethylenetetramine (HMTA) as the formylating agent, can lead to multiple products, especially with highly activated pyrazoles.[6] A common side reaction is di-formylation if multiple positions on the pyrazole ring are susceptible to electrophilic attack.[7] Polymerization or resin formation can also occur, particularly under the acidic conditions often employed in the Duff reaction.[7] The complex mechanism of the Duff reaction can sometimes result in a mixture of ortho- and para-formylated products, although formylation of pyrazoles typically occurs at the 4-position.[1][6]
Q4: How does the substitution pattern on the pyrazole ring affect the regioselectivity of formylation?
A4: The regioselectivity of pyrazole formylation is predominantly governed by both electronic and steric effects of the substituents on the ring.[8][9] In general, electrophilic substitution, such as formylation, preferentially occurs at the C4 position of the pyrazole ring, which is the most electron-rich position.[1] However, bulky substituents at the N1 or C5 positions can sterically hinder the approach of the formylating agent to the C4 position, potentially leading to formylation at other positions or a decrease in reaction rate.[8] Electron-donating groups on the pyrazole ring will activate it towards formylation, while electron-withdrawing groups will deactivate it.[2][10]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting guides for specific side reactions observed during the formylation of pyrazoles.
Guide 1: Overcoming Di-formylation in the Duff Reaction
Issue: The formation of a significant amount of di-formylated pyrazole as a byproduct.
Causality: This typically occurs when more than one position on the pyrazole ring is activated and accessible for electrophilic substitution.
Troubleshooting Workflow:
Caption: Workflow for minimizing di-formylation in the Duff reaction.
Detailed Protocol to Minimize Di-formylation:
-
Stoichiometry Adjustment: Carefully control the molar ratio of hexamethylenetetramine (HMTA) to the pyrazole substrate. Begin with a 1:1 molar ratio. If di-formylation persists, incrementally decrease the amount of HMTA.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can favor multiple substitutions.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the desired mono-formylated product is the major component in the reaction mixture.
-
Slow Addition: Consider the slow, portion-wise addition of HMTA to the reaction mixture to maintain a low concentration of the formylating species at any given time.
Guide 2: Preventing Polymer/Resin Formation
Issue: Formation of intractable tar or polymer during the formylation reaction.
Causality: This is often due to the high reactivity of the pyrazole substrate or the reaction intermediates, leading to intermolecular reactions and polymerization, especially under harsh acidic or basic conditions.[7]
Troubleshooting Workflow:
Caption: Workflow for minimizing polymerization during pyrazole formylation.
Detailed Protocol to Minimize Polymerization:
-
Temperature Management: Maintain the lowest effective temperature for the formylation. For exothermic reactions, ensure efficient cooling.
-
Concentration Control: Run the reaction at a lower concentration by using a larger volume of solvent. This reduces the likelihood of intermolecular side reactions.
-
Choice of Catalyst: If using an acid-catalyzed formylation method, consider using a milder acid to reduce the rate of polymerization.
-
Purity of Reagents: Ensure that the starting pyrazole and all reagents are of high purity, as impurities can sometimes initiate polymerization.[5]
Section 3: Data and Protocols
This section provides a summary of reaction conditions and detailed experimental protocols for the formylation of pyrazoles.
Table 1: Influence of Reaction Conditions on Vilsmeier-Haack Formylation of 1-Arylpyrazoles
| Entry | Substituent on 1-Aryl Ring | POCl₃ (eq.) | DMF (eq.) | Temp (°C) | Time (h) | Yield of 4-formylpyrazole (%) | Side Products Observed |
| 1 | 4-Methoxy | 1.5 | 5 | 80 | 4 | 85 | Minor impurities |
| 2 | 4-Nitro | 2.0 | 6 | 120 | 8 | 20 | Significant starting material recovery, some decomposition |
| 3 | Unsubstituted | 1.5 | 5 | 90 | 6 | 78 | Trace impurities |
| 4 | 2,4-Dichloro | 1.8 | 6 | 100 | 7 | 65 | Minor chlorinated byproducts |
Note: This data is illustrative and based on general trends reported in the literature. Actual results may vary depending on the specific substrate and experimental setup.
Experimental Protocol: Vilsmeier-Haack Formylation of 1-Phenyl-1H-pyrazole
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0 °C in an ice-water bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C during the addition. After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Formylation Reaction: Dissolve 1-phenyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to 90 °C for 6 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Isolation: The crude product may precipitate upon neutralization. Collect the solid by vacuum filtration and wash with cold water. If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Experimental Protocol: Duff Formylation of 1-Phenyl-1H-pyrazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-phenyl-1H-pyrazole (1 equivalent), hexamethylenetetramine (HMTA, 1.2 equivalents), and trifluoroacetic acid as the solvent.
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of cold water.
-
Hydrolysis: Add concentrated hydrochloric acid and heat the mixture to hydrolyze the intermediate imine.
-
Neutralization and Extraction: Cool the mixture and neutralize with a solution of sodium carbonate. Extract the product with dichloromethane.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography.
Section 4: Mechanistic Insights
Understanding the reaction mechanisms can provide valuable insights into the formation of side products.
Vilsmeier-Haack Reaction Mechanism
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Pyrazole Synthesis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into overcoming the common challenges encountered during the synthesis of pyrazole derivatives. This resource is structured in a question-and-answer format to directly address specific issues, explaining not just the "how" but also the critical "why" behind each experimental choice. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your reaction conditions for higher yields, purity, and regioselectivity.
Troubleshooting Guide: Common Issues and Solutions
Q1: My pyrazole synthesis is resulting in a low yield. What are the primary factors I should investigate?
Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.
A1: Key Areas for Investigation:
-
Purity and Reactivity of Starting Materials:
-
1,3-Dicarbonyl Compounds: These substrates can be unstable.[1] Ensure their purity before starting the reaction. If they have been stored for a long time, consider purification by distillation or recrystallization. In some cases, generating the 1,3-dicarbonyl compound in situ from enolates and carboxylic acid chlorides can lead to better yields.[2]
-
Hydrazine Derivatives: Hydrazine and its derivatives are often toxic and can be unstable.[3] Use fresh, high-purity reagents. If using a hydrazine salt (e.g., hydrochloride), ensure the appropriate amount of base is used to liberate the free hydrazine for the reaction.
-
-
Reaction Conditions:
-
Solvent Choice: The solvent plays a critical role. While polar protic solvents like ethanol are commonly used, dipolar aprotic solvents (e.g., DMF, NMP, DMAc) can sometimes provide better results, especially for the cyclocondensation of aryl hydrazines with 1,3-diketones.[4] Fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) have been shown to improve regioselectivity and reaction rates.[5]
-
Catalyst Selection and Concentration: The classic Knorr pyrazole synthesis is often acid-catalyzed.[6][7] Acetic acid is a common choice.[8] However, the type and amount of acid are critical. Insufficient acid may lead to an incomplete reaction, while excessively strong acidic conditions can promote side reactions or degradation of starting materials.[9] Lewis acids like lithium perchlorate have also been used effectively.[10]
-
Temperature and Reaction Time: Many pyrazole syntheses proceed at room temperature or with gentle heating.[4][8] However, some reactions may require reflux conditions.[3] Monitor the reaction progress by TLC to determine the optimal reaction time and to avoid the formation of degradation products from prolonged heating.[11]
-
Stoichiometry: While a 1:1 molar ratio of the dicarbonyl compound to the hydrazine derivative is theoretically required, using a slight excess of the hydrazine (e.g., 1.1 to 1.2 equivalents) can sometimes drive the reaction to completion, especially if the hydrazine is volatile or prone to side reactions.[8][12]
-
-
Work-up and Purification:
-
Product Precipitation: In many cases, the pyrazole product can be precipitated by adding water to the reaction mixture.[3][8] The timing and temperature of water addition can influence the crystal size and purity of the precipitate.
-
Purification Method: If the crude product is impure, recrystallization is a common purification technique.[13][14] Column chromatography may be necessary for removing closely related impurities.
-
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity of my reaction?
The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to the formation of two regioisomeric pyrazoles.[3][4] Controlling the regioselectivity is a key challenge.
A2: Strategies to Enhance Regioselectivity:
-
Understanding the Mechanism: The regioselectivity is determined by which carbonyl group of the 1,3-dicarbonyl compound is attacked first by the more nucleophilic nitrogen of the substituted hydrazine.[5][6]
-
For phenylhydrazine , the NH2 group is more nucleophilic and will preferentially attack the more electrophilic (less sterically hindered) carbonyl group.
-
For methylhydrazine , the substituted nitrogen is more nucleophilic.
-
-
Solvent Effects: As mentioned, fluorinated alcohols like TFE and HFIP can significantly improve regioselectivity in favor of the desired isomer.[5]
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the kinetically controlled product, potentially leading to higher regioselectivity.[15]
-
pH Control: The pH of the reaction medium can influence the protonation state of both the dicarbonyl compound and the hydrazine, thereby affecting the relative rates of attack at the two carbonyl carbons.[16] Careful optimization of the acid catalyst and its concentration is crucial.
-
Steric and Electronic Effects: The substituents on both the 1,3-dicarbonyl compound and the hydrazine play a significant role. Bulky substituents can direct the initial attack to the less hindered carbonyl group. Electron-withdrawing groups on the dicarbonyl can activate a carbonyl group towards nucleophilic attack.
Q3: My reaction mixture is turning a dark color, and I'm getting many impurities. What could be the cause, and how can I prevent it?
The formation of colored impurities is a common observation, particularly when working with hydrazines.[13]
A3: Causes and Prevention of Impurity Formation:
-
Hydrazine Decomposition: Phenylhydrazine and other arylhydrazines can be sensitive to air and light, leading to oxidation and the formation of colored byproducts.
-
Solution: Use high-purity, freshly opened reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative decomposition.[13]
-
-
Side Reactions of the 1,3-Dicarbonyl Compound: Some 1,3-dicarbonyls can undergo self-condensation or other side reactions under acidic or basic conditions, especially at elevated temperatures.
-
Solution: Ensure the purity of the dicarbonyl starting material. Optimize the reaction temperature and time to favor the desired pyrazole formation over side reactions.
-
-
Excessive Heat: Prolonged heating can lead to the degradation of both starting materials and the pyrazole product.
Frequently Asked Questions (FAQs)
Q: What is the general mechanism of the Knorr pyrazole synthesis?
A: The Knorr pyrazole synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, typically under acidic conditions.[3][6] The mechanism involves:
-
Initial attack of one of the hydrazine's nitrogen atoms on one of the carbonyl groups of the dicarbonyl compound to form a hydrazone intermediate.[3]
-
Intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group.[3]
-
Subsequent dehydration to yield the stable, aromatic pyrazole ring.[3][20]
Knorr Pyrazole Synthesis Workflow
Caption: Workflow of the Knorr Pyrazole Synthesis.
Q: Are there alternative, "greener" methods for pyrazole synthesis?
A: Yes, significant efforts have been made to develop more environmentally friendly synthetic routes.
-
Microwave-Assisted Synthesis: This technique often leads to dramatically shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.[18][19][21] Solvent-free microwave-assisted syntheses have also been reported.[22][23]
-
Ultrasound-Assisted Synthesis: Sonication can also accelerate reaction rates and improve yields, often in aqueous media.[21]
-
Use of Greener Solvents: Water and ethanol are considered more environmentally benign solvents and have been successfully employed in many pyrazole syntheses.[21]
-
Catalysis: The use of reusable catalysts, such as nano-organocatalysts or immobilized enzymes, is a key aspect of green chemistry.[7][24]
Q: Can I use starting materials other than 1,3-dicarbonyl compounds?
A: Absolutely. While the Knorr synthesis is a classic method, several other precursors can be used to construct the pyrazole ring.[4]
-
α,β-Unsaturated Ketones and Aldehydes: These can react with hydrazines to form pyrazolines, which can then be oxidized to pyrazoles.[4][25]
-
Alkynes: 1,3-Dipolar cycloaddition reactions between alkynes and diazo compounds or nitrilimines are powerful methods for pyrazole synthesis.[4][26]
-
Multi-Component Reactions: One-pot reactions involving three or more components can provide rapid access to complex pyrazole derivatives.[27][28]
Q: How can I optimize my reaction conditions for a new pyrazole synthesis?
A: A systematic approach to optimization is key.
Optimization Workflow
Caption: A systematic workflow for optimizing pyrazole synthesis.
Parameter Optimization Summary Table
| Parameter | Initial Condition (Example) | Optimization Strategy | Potential Impact |
| Solvent | Ethanol | Screen a range of solvents (e.g., EtOH, DMF, TFE, water). | Yield, Regioselectivity, Reaction Rate |
| Catalyst | Acetic Acid (catalytic) | Vary catalyst type (Brønsted vs. Lewis acid) and loading. | Reaction Rate, Yield, Side Reactions |
| Temperature | Reflux | Test a range from room temperature to reflux. | Reaction Rate, Selectivity, Impurity Profile |
| Reactant Ratio | 1:1 (Dicarbonyl:Hydrazine) | Vary hydrazine equivalents (e.g., 1.0 to 1.5 eq.). | Conversion, Yield |
| Reaction Time | 2 hours | Monitor by TLC to find the optimal time point. | Yield, Prevention of Degradation |
This guide is intended to be a living document. As new methodologies and insights emerge in the field of pyrazole synthesis, we will continue to update this resource to provide you with the most current and comprehensive support.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Retrieved January 6, 2026, from [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. Retrieved January 6, 2026, from [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). NIH. Retrieved January 6, 2026, from [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved January 6, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved January 6, 2026, from [Link]
-
Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. Retrieved January 6, 2026, from [Link]
-
Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). NIH. Retrieved January 6, 2026, from [Link]
-
A mechanism of pyrazole forming reaction. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2022). Beilstein Journals. Retrieved January 6, 2026, from [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). ACS Publications. Retrieved January 6, 2026, from [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (n.d.). PMC - NIH. Retrieved January 6, 2026, from [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. Retrieved January 6, 2026, from [Link]
-
Various methods for the synthesis of pyrazole.. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl.... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Optimization of the reaction conditions for the synthesis of pyrazole.... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 6, 2026, from [Link]
-
Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. Retrieved January 6, 2026, from [Link]
-
Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. (2021). ACS Publications. Retrieved January 6, 2026, from [Link]
-
Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Publishing. Retrieved January 6, 2026, from [Link]
-
Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved January 6, 2026, from [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2010). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Synthesis of pyrazole under solvent free condition.. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (n.d.). Organic Letters. Retrieved January 6, 2026, from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. Retrieved January 6, 2026, from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]
- Process for the preparation of pyrazole and its derivatives. (n.d.). Google Patents.
-
Knorr Pyrazole Synthesis advice. (2024). Reddit. Retrieved January 6, 2026, from [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). PMC - NIH. Retrieved January 6, 2026, from [Link]
-
Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]
-
Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. (n.d.). RJPT. Retrieved January 6, 2026, from [Link]
-
Paal–Knorr synthesis. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]
-
Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology. Retrieved January 6, 2026, from [Link]
-
Knorr Pyrazole Synthesis Question. (2025). Reddit. Retrieved January 6, 2026, from [Link]
-
Paal-Knorr synthesis of pyrrole-based N-heterocycles 3l–p.. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. name-reaction.com [name-reaction.com]
- 7. jk-sci.com [jk-sci.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents [patents.google.com]
- 13. reddit.com [reddit.com]
- 14. rsc.org [rsc.org]
- 15. reddit.com [reddit.com]
- 16. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 21. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 22. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 26. Pyrazole synthesis [organic-chemistry.org]
- 27. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Stability and degradation of 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde.
Welcome to the technical support center for 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and a deeper understanding of the molecule's behavior under various conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound is influenced by several factors, including exposure to oxidizing agents, pH of the solution, temperature, and light.[1] The aldehyde functional group is particularly susceptible to oxidation, which can convert it into the corresponding carboxylic acid. While the pyrazole ring is generally stable, extreme pH and high temperatures can promote degradation.[2][3]
Q2: I've noticed a new peak in my HPLC analysis after storing the compound in solution. What could be the cause?
A2: A new peak in your chromatogram often indicates the formation of a degradation product. The most common degradant for a pyrazole-4-carbaldehyde is the corresponding pyrazole-4-carboxylic acid, formed via oxidation.[4][5] This is especially likely if the solution was not protected from air (oxygen) or if the solvent was not peroxide-free. To confirm this, you can perform a co-injection with a synthesized standard of the suspected carboxylic acid or use mass spectrometry to identify the new peak.
Q3: My solid sample of this compound has changed color over time. Is it still usable?
A3: A color change in a solid sample often suggests degradation, possibly due to oxidation or prolonged exposure to light.[1] While the compound may not be completely degraded, its purity is compromised. It is highly recommended to re-analyze the sample for purity using a validated analytical method (e.g., HPLC, NMR) before use. For long-term stability, solid pyrazole compounds should be stored in a cool, dry, and dark place, preferably under an inert atmosphere.[1]
Q4: What are the recommended storage conditions for solutions of this compound?
A4: Solutions of this compound should be prepared fresh whenever possible. If short-term storage is necessary, store the solution at a low temperature (e.g., 2-8°C or -20°C), protected from light, and in a tightly sealed container to minimize exposure to air.[1] Using de-gassed, high-purity solvents is also advisable to prevent oxidative degradation.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
-
Symptom: You observe a decrease in the compound's activity or high variability in your assay results over time.
-
Potential Cause: This is likely due to the degradation of the active compound in your assay medium. The aldehyde functional group can be susceptible to oxidation or may react with components in the medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare solutions of the compound immediately before use.
-
Assess Stability in Assay Buffer: Perform a time-course experiment by incubating the compound in your assay buffer for the duration of your experiment. Analyze samples at different time points by HPLC to check for degradation.
-
Control for Oxidation: If oxidation is suspected, consider adding a small amount of an antioxidant to your stock solution, ensuring it does not interfere with your assay.
-
pH Considerations: Be mindful of the pH of your assay buffer, as extreme pH can accelerate degradation.[6][7]
-
Issue 2: Formation of an Insoluble Precipitate in Solution
-
Symptom: A precipitate forms in your stock solution or upon dilution.
-
Potential Cause: This could be due to the low solubility of a degradation product. For instance, the corresponding carboxylic acid may be less soluble in the chosen solvent system.
-
Troubleshooting Steps:
-
Characterize the Precipitate: If possible, isolate and analyze the precipitate to confirm its identity.
-
Adjust Solvent System: If the precipitate is a known degradant, you may need to adjust the pH or the solvent composition to keep it in solution for analytical purposes.
-
Re-evaluate Storage Conditions: The formation of a precipitate over time is a clear indicator of instability under the current storage conditions. Revisit the recommended storage practices.
-
Forced Degradation Studies: A Proactive Approach
To systematically investigate the stability of this compound, a forced degradation study is recommended.[8][9] This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.
Summary of Forced Degradation Conditions
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, room temperature to 60°C | Degradation of substituents, potential pyrazole ring opening under harsh conditions.[2] |
| Base Hydrolysis | 0.1 M NaOH, room temperature to 60°C | Degradation of substituents.[2] |
| Oxidation | 3% H₂O₂, room temperature | Oxidation of the aldehyde to a carboxylic acid.[2][4] |
| Thermal Degradation | Solid and solution at 60-80°C | Cleavage of C-C, C-N, and C-O bonds.[10][11] |
| Photodegradation | Exposure to UV and visible light (ICH Q1B) | Photochemical reactions leading to various degradants.[12] |
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acidic: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Basic: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Oxidative: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%.
-
Thermal: Place a sample of the stock solution and a sample of the solid compound in an oven at a controlled temperature.
-
Photolytic: Expose a sample of the stock solution and a sample of the solid compound to a calibrated light source.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: For acidic and basic samples, neutralize them before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method, preferably with a mass spectrometer detector, to identify and quantify the parent compound and any degradation products.
Visualizing Degradation and Workflows
Potential Degradation Pathway
Caption: Potential degradation pathway of the target compound.
Troubleshooting Workflow for Unexpected HPLC Peaks
Caption: Workflow for troubleshooting unexpected HPLC peaks.
References
- Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC - NIH. (2024-12-11).
- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC - NIH.
- An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem.
- Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed - NIH.
- Technical Support Center: Stability and Storage of Pyrazole Compounds - Benchchem.
- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed. (2009-10-01).
- Electrochemically enabled oxidative aromatization of pyrazolines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00671A. (2023-05-17).
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - MDPI.
- Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules.
- Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10 - PubMed. (2019-05-01).
- Oxidation of pyrazoles containing the 2-hydroxyethyl group on a NiO(OH) electrode in aqueous alkali - ResearchGate. (2016-02-04).
- Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - MDPI.
- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - MDPI.
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed. (2024-04-27).
- (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - ResearchGate. (2025-10-12).
- Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - RSC Publishing.
- Forced Degradation Studies - MedCrave online. (2016-12-14).
- A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD. (2024-07-07).
- Forced degradation studies of Brexpiprazole | Download Scientific Diagram - ResearchGate.
- Forced degradation studies | Download Table - ResearchGate.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023-09-05).
- An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties - MDPI. (2024-12-05).
- Pyrazole-4-carbaldehyde derivatives. | Download Scientific Diagram - ResearchGate.
- Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC. (2022-05-20).
- Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry.
- Experimental and theoretical studies of pyrazole-4-carbaldehyde derivatives by X-ray crystallography, DFT, molecular do… - OUCI.
- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (2023-11-07).
- Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline.
- Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022-11-30).
- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. (2025-08-09).
- Synthetic pathway for fluorinated pyrazole aldehydes. - ResearchGate.
- This compound - PubChemLite.
- 3,5-dimethyl-1-phenyl-1h-pyrazole-4-carbaldehyde - ChemicalBook.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. (2025-08-06).
- 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC - NIH.
- 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde DiscoveryCPR 201008-71-1 - Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijnrd.org [ijnrd.org]
- 4. Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. biomedres.us [biomedres.us]
- 10. mdpi.com [mdpi.com]
- 11. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting common issues in pyrazole derivatization.
Welcome to the Technical Support Center for pyrazole derivatization. This guide is designed for researchers, scientists, and professionals in drug development who are actively working with pyrazole synthesis and functionalization. Here, we address common challenges encountered in the lab, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Reaction & Synthesis Issues
Question 1: My pyrazole synthesis is resulting in a low yield. What are the likely causes and how can I optimize the reaction?
Answer: Low yields in pyrazole synthesis are a frequent issue stemming from several factors, often related to reaction kinetics and side reactions. The classic Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is sensitive to several parameters.[1][2]
Underlying Causes & Expert Insights:
-
Incomplete Reaction: The condensation reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or an inappropriate solvent. The choice of solvent is critical; for instance, polar protic solvents like ethanol are commonly used, but in some cases, aprotic dipolar solvents such as DMF or NMP can lead to better results, especially for arylhydrazines.[3]
-
Side Reactions: The formation of byproducts, such as hydrazones from the reaction of hydrazine with only one carbonyl group, can significantly reduce the yield of the desired pyrazole.[3] Additionally, if the reaction is run at too high a temperature, degradation of starting materials or the product can occur.
-
Reagent Stability: Hydrazine and its derivatives can be unstable. Ensure the purity and proper storage of your hydrazine source.
-
Catalyst Issues: In catalyzed reactions, such as those employing Lewis acids or nano-catalysts, the catalyst may be deactivated or used in a suboptimal amount.[3][4]
Troubleshooting Protocol:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product over time. This will help you determine the optimal reaction time.
-
Optimize Temperature: Start with the reported literature temperature for your specific substrate. If the reaction is sluggish, consider a modest increase in temperature while monitoring for byproduct formation. Conversely, if side reactions are prevalent, lowering the temperature might be beneficial.
-
Solvent Screening: If the yield remains low, perform a solvent screen. Consider testing ethanol, methanol, acetic acid, or aprotic polar solvents like DMF. The choice of solvent can influence the solubility of intermediates and the reaction rate.[3][5]
-
pH Adjustment: The pH of the reaction medium can be critical. For reactions involving hydrazine hydrochlorides, an acidic medium is often employed. In other cases, a base might be required to facilitate the initial nucleophilic attack.[3]
-
Reagent Stoichiometry: While a 1:1 stoichiometry of the dicarbonyl compound and hydrazine is typical, a slight excess of the more volatile or less stable reagent might be necessary to drive the reaction to completion.
Question 2: I am observing the formation of multiple products, and I suspect they are regioisomers. How can I control the regioselectivity of my pyrazole synthesis?
Answer: The formation of regioisomers is a classic challenge in pyrazole synthesis, particularly when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[4][6] This leads to a mixture of products that can be difficult to separate and reduces the yield of the desired isomer.
Causality of Regioisomer Formation:
Regioselectivity is primarily governed by the differential reactivity of the two carbonyl groups in the 1,3-dicarbonyl starting material. The nucleophilic hydrazine can attack either carbonyl, leading to two different cyclization pathways. The outcome is influenced by:
-
Electronic Effects: Electron-withdrawing groups on the dicarbonyl backbone will render the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[6]
-
Steric Hindrance: Bulky substituents near one of the carbonyl groups will sterically hinder the approach of the hydrazine, favoring attack at the less hindered carbonyl.[6]
-
Reaction Conditions: This is a critical factor that you can manipulate. The pH, solvent, and temperature can significantly alter the regiochemical outcome.[6] For instance, acidic conditions can protonate the hydrazine, altering its nucleophilicity and potentially reversing the selectivity observed under neutral conditions.[6]
Strategies for Controlling Regioselectivity:
-
pH Control: This is often the first parameter to optimize. Running the reaction under acidic conditions (e.g., using hydrazine hydrochloride or adding a catalytic amount of acid) can favor the formation of one regioisomer. Conversely, basic conditions might favor the other. A systematic screen of pH is recommended.
-
Solvent Effects: The polarity and nature of the solvent can influence the transition states leading to the different regioisomers. It has been shown that fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can dramatically increase regioselectivity in some cases.[7]
-
Temperature Modulation: Lowering the reaction temperature can sometimes enhance the kinetic control of the reaction, favoring the formation of the product from the faster-forming intermediate.
-
Alternative Synthetic Routes: If controlling the regioselectivity of the Knorr synthesis proves difficult, consider alternative methods:
-
1,3-Dipolar Cycloaddition: This method offers excellent control over regioselectivity by reacting a 1,3-dipole (like a diazo compound) with an alkyne.[8]
-
Use of Pre-functionalized Substrates: Employing starting materials where the two reactive sites have been differentiated, such as β-enaminones or α,β-ethynyl ketones, can direct the initial attack of the hydrazine to a specific position.[8]
-
Workflow for Tackling Regioisomer Formation
Caption: A decision-making workflow for addressing regioselectivity issues in pyrazole synthesis.
Question 3: My pyrazole N-alkylation is giving a mixture of products at both nitrogen atoms. How can I achieve selective N-alkylation?
Answer: Selective N-alkylation of unsymmetrical pyrazoles is a common challenge due to the similar nucleophilicity of the two ring nitrogen atoms.[9] The resulting mixture of N1- and N2-alkylated regioisomers can be difficult to separate.
Factors Influencing N-Alkylation Regioselectivity:
-
Steric Hindrance: Bulky substituents on the pyrazole ring will direct the incoming alkylating agent to the less sterically hindered nitrogen atom.
-
Electronic Effects: The electronic nature of the substituents on the pyrazole ring can influence the electron density at each nitrogen, thereby affecting their nucleophilicity.
-
Reaction Conditions: The choice of base, solvent, and alkylating agent can play a significant role. For instance, the use of phase-transfer catalysts has been shown to improve regioselectivity in some cases.
Strategies for Regiocontrolled N-Alkylation:
-
Steric Directing Groups: Introduce a bulky protecting group at one of the positions adjacent to a ring nitrogen. This will sterically block that nitrogen, forcing alkylation to occur at the other nitrogen. The protecting group can then be removed.
-
Use of Specific Alkylating Agents: Trichloroacetimidates have been used for N-alkylation under Brønsted acid catalysis, with the major regioisomer being controlled by sterics.[10]
-
Directed C-H Functionalization followed by Rearrangement: While more advanced, certain methods allow for the functionalization of a C-H bond, which can then be used to direct the introduction of a nitrogen-containing group.
-
Strategic Atom Replacement: A novel approach involves the synthesis of N-alkyl pyrazoles from isothiazoles, which circumvents the direct N-alkylation of a pyrazole ring and avoids the formation of regioisomers.[11]
Section 2: Purification & Isolation Challenges
Question 4: I am having difficulty purifying my crude pyrazole product. What are the best practices for purification?
Answer: Purification of pyrazole derivatives can be challenging due to the presence of unreacted starting materials, regioisomers, and other byproducts.[12] The choice of purification method depends on the physical properties of your compound (solid vs. liquid) and the nature of the impurities.
Common Purification Techniques:
| Method | Best For | Key Considerations |
| Recrystallization | Crystalline solids with impurities of different solubility. | Solvent selection is crucial. Common solvents include ethanol, methanol, or mixed solvent systems like ethanol/water or hexane/ethyl acetate.[13] |
| Column Chromatography | Separating compounds with different polarities, including regioisomers. | Use silica gel for most applications. For basic pyrazoles that may interact strongly with acidic silica, consider deactivating the silica with triethylamine or using neutral alumina.[12] |
| Acid-Base Extraction | Pyrazoles with basic nitrogen atoms. | The pyrazole can be protonated with an acid to form a water-soluble salt, allowing for the removal of non-basic organic impurities. The pyrazole is then recovered by neutralization.[14][15] |
| Distillation | Liquid pyrazoles with boiling points that are significantly different from impurities. | Best performed under reduced pressure to avoid thermal decomposition. |
Troubleshooting "Oiling Out" during Recrystallization:
"Oiling out" occurs when a compound precipitates from solution at a temperature above its melting point.[13] To prevent this:
-
Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point.[13]
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.
-
Use a Seed Crystal: If available, add a small crystal of the pure compound to the cooled, supersaturated solution to induce crystallization.[13]
Workflow for Pyrazole Purification
Caption: A general workflow for the purification of pyrazole derivatives.
Question 5: My purified pyrazole is colored. How can I decolorize it?
Answer: A colored product often indicates the presence of trace, highly conjugated impurities or degradation products.[12]
Decolorization Techniques:
-
Activated Charcoal Treatment: Dissolve the colored compound in a suitable organic solvent, add a small amount of activated charcoal, and stir. The charcoal will adsorb the colored impurities. Filter the mixture through Celite to remove the charcoal and then recover your product by recrystallization or solvent evaporation.[12] Be aware that charcoal can also adsorb some of your product, potentially lowering the yield.[13]
-
Silica Gel Plug: Dissolve your compound in a minimal amount of a relatively non-polar solvent and pass it through a short plug of silica gel in a pipette or small column. The more polar, colored impurities will often be retained on the silica.[12]
-
Recrystallization: This technique itself is often effective at removing colored impurities, which may remain in the mother liquor.[12]
References
-
El-Sayed, M. A.-A., & Abdel-Aziz, A. A.-M. (Year). Isolation and identification of the intermediates during pyrazole formation of some carbohydrate hydrazone derivatives. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. ResearchGate. Retrieved from [Link]
-
Fouad, M., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Retrieved from [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
NIH. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH. Retrieved from [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles. Google Patents.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrazole based pyrido[2,3-d] pyrimidine-diones under thermal conditions. ResearchGate. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]
-
RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 4. Organic Syntheses Procedure. Retrieved from [Link]
-
Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Retrieved from [Link]
-
NIH. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC. Retrieved from [Link]
-
YouTube. (2021, February 17). Pyrazoles Syntheses, reactions and uses. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Retrieved from [Link]
-
ConnectSci. (1979). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. ConnectSci. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Chemistry and Therapeutic Review of Pyrazole. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Retrieved from [Link]
-
PubMed. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation. PubMed. Retrieved from [Link]
-
MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Retrieved from [Link]
-
ACS Publications. (n.d.). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. Retrieved from [Link]
-
IJCSR. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. IJCSR. Retrieved from [Link]
-
ResearchGate. (2016). How is the mechanism of reaction of cyclization synthesis pyrazoline? is it possible to produce adverse reactions?. ResearchGate. Retrieved from [Link]
-
RSC Publishing. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. Retrieved from [Link]
-
Wiley Online Library. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Wiley Online Library. Retrieved from [Link]
-
ResearchGate. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS?. ResearchGate. Retrieved from [Link]
Sources
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Strategic atom replacement enables regiocontrol in pyrazole alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Purification of 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde
Welcome to the technical support center for the purification of 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, step-by-step protocols for obtaining this compound in high purity.
Introduction: Understanding the Purification Challenge
This compound is a substituted heterocyclic aldehyde, a class of molecules of significant interest in medicinal chemistry and materials science. Its synthesis most commonly proceeds via the Vilsmeier-Haack formylation of 3,5-dimethyl-1-propyl-1H-pyrazole.[1][2] This synthetic route, while effective, often introduces specific impurities that necessitate robust purification strategies.
The primary purification challenges stem from:
-
Unreacted Starting Material: Incomplete formylation can leave residual 3,5-dimethyl-1-propyl-1H-pyrazole in the crude product.
-
Vilsmeier Reagent Residues: The Vilsmeier reagent, typically a complex of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), and its hydrolysis byproducts can contaminate the product.[3]
-
Side-Products: Although the Vilsmeier-Haack reaction is generally regioselective for the 4-position on the pyrazole ring, minor side-products can occasionally form.[2]
-
Product Degradation: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air over extended periods.
This guide provides a systematic approach to tackling these challenges, enabling you to obtain your target compound with the desired purity for downstream applications.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses common issues encountered during the purification of this compound in a direct question-and-answer format.
Q1: My crude product is a dark, oily residue. What is the likely cause and how should I proceed?
A1: A dark, oily crude product often indicates the presence of residual DMF and byproducts from the Vilsmeier-Haack reaction. It is crucial to perform an aqueous workup to remove these highly polar impurities before attempting other purification methods.
-
Causality: The Vilsmeier reagent is prepared in situ from POCl₃ and a stoichiometric excess of DMF. During the reaction quench with water, these reagents hydrolyze, but residual DMF can be difficult to remove completely by simple extraction.
-
Recommended Action:
-
Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any acidic byproducts), water, and finally, a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. This should yield a less colored, more solid crude product.
-
Q2: After an initial workup, my TLC analysis still shows a significant spot corresponding to the starting pyrazole. How can I efficiently remove it?
A2: The starting pyrazole, being more basic than the product aldehyde, can be selectively removed by an acid wash or by converting the pyrazole into a water-soluble salt.
-
Method 1: Acid Wash (for small scale)
-
Dissolve the crude product in an organic solvent.
-
Wash the organic layer with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl). The basic pyrazole will be protonated and partition into the aqueous layer.
-
Follow with a water and brine wash to remove any residual acid.
-
-
Method 2: Acid Addition Salt Formation (for larger scale or stubborn cases) A patent for purifying pyrazoles suggests the formation of acid addition salts to facilitate their separation.[4][5]
-
Dissolve the crude mixture in a suitable organic solvent (e.g., acetone, ethanol, or isopropanol).[4]
-
Add an equimolar amount of an acid (relative to the estimated amount of starting pyrazole), such as phosphoric acid or oxalic acid, dropwise.[4]
-
The pyrazole salt may precipitate and can be removed by filtration. The desired aldehyde will remain in the filtrate.
-
Q3: I'm attempting column chromatography, but I'm getting poor separation or my product seems to be degrading on the column. What should I do?
A3: Aldehydes can sometimes be sensitive to the acidic nature of silica gel.[6]
-
Troubleshooting Steps:
-
TLC Optimization: Before running a column, meticulously optimize your solvent system using TLC. A good starting point for a moderately polar compound like this would be a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for your product.
-
Deactivate the Silica Gel: To mitigate degradation, you can deactivate the silica gel by adding a small amount of a neutral or basic modifier to your eluent, such as 0.1-1% triethylamine.
-
Alternative Stationary Phase: If degradation persists, consider using a less acidic stationary phase like neutral alumina.
-
Flash Chromatography: Employ flash column chromatography to minimize the time the compound spends on the stationary phase.
-
Q4: My final product shows a new, more polar spot on TLC that appeared after storage. What is this impurity and how can I prevent it?
A4: This is likely the corresponding carboxylic acid, formed by the oxidation of the aldehyde.
-
Prevention:
-
Store the purified aldehyde under an inert atmosphere (nitrogen or argon).
-
Keep the compound in a cool, dark place.
-
If possible, use the purified aldehyde immediately in the next synthetic step.
-
-
Removal:
-
A simple wash with a dilute aqueous sodium bicarbonate solution can remove the acidic impurity.
-
Alternatively, a quick pass through a short plug of silica gel can also be effective.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a recrystallization solvent for this compound?
-
Recommended Solvent Systems to Screen:
-
Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow to cool slowly.
-
Isopropanol/Water: Similar to the ethanol/water system.
-
Hexanes/Ethyl Acetate: Dissolve in a minimal amount of hot ethyl acetate and add hexanes until the solution becomes cloudy.
-
Toluene or Xylenes: These less polar aromatic solvents can also be effective for recrystallizing pyrazole derivatives.
-
Q2: Can I use distillation to purify this compound?
A2: Distillation might be a viable option if the compound is a liquid or a low-melting solid and is thermally stable. The boiling point of the analogous 1-phenyl derivative is estimated to be around 338 °C, which is quite high.[8] The 1-propyl derivative will likely have a lower boiling point, but it may still be high enough to risk thermal degradation. Vacuum distillation would be necessary to lower the boiling point to a safer temperature range. A preliminary small-scale distillation (e.g., using a Kugelrohr apparatus) would be advisable to assess its feasibility and stability.
Q3: Is bisulfite adduct formation a suitable purification method?
A3: Yes, the formation of a water-soluble bisulfite adduct is a classic and effective method for purifying aldehydes. This technique is particularly useful for removing non-aldehydic impurities.
-
General Principle: The aldehyde reacts with sodium bisulfite to form a solid adduct that can be separated by filtration. The aldehyde is then regenerated by treating the adduct with a base.
-
Considerations: This method may not be suitable if other components in your mixture also react with bisulfite (e.g., some ketones).
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis.
-
Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (e.g., dichloromethane) and then adding the silica gel. Evaporate the solvent completely.
-
Column Packing: Dry pack or wet pack a chromatography column with silica gel in your chosen eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexanes).
-
Loading: Carefully load the dried slurry onto the top of the column.
-
Elution: Begin elution with the chosen solvent system, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
This protocol provides a starting point for recrystallization from an ethanol/water mixture.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot ethanol.
-
Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise with swirling until the solution just begins to turn cloudy.
-
Clarification: If the solution is cloudy, add a few drops of hot ethanol until it becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Data Presentation
| Purification Method | Advantages | Disadvantages | Typical Purity |
| Column Chromatography | High resolution for separating closely related impurities. | Can be time-consuming and may lead to product loss or degradation on the stationary phase. | >98% |
| Recrystallization | Excellent for removing small amounts of impurities, scalable. | Requires finding a suitable solvent system; can have lower yields than chromatography. | >99% |
| Acid-Base Extraction | Effective for removing basic or acidic impurities. | Not effective for neutral impurities. | Purity depends on the nature of the impurities. |
| Bisulfite Adduct Formation | Highly specific for aldehydes. | May not be suitable for complex mixtures; involves an additional reaction step. | Can achieve very high purity. |
Visualization of Purification Workflow
Caption: General purification workflow for this compound.
Logical Troubleshooting Flowchart
Caption: Troubleshooting flowchart for purification based on impurity profile.
References
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). [Link]
- Google Patents. (2009).
-
Asiri, A. M., et al. (2012). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1051. [Link]
-
ResearchGate. (2025). Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF. [Link]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. [Link]
-
Organic Syntheses. (n.d.). 3,5-dimethylpyrazole. [Link]
-
National Center for Biotechnology Information. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(11), 13393–13403. [Link]
-
Chemistry Stack Exchange. (2021). About the Vilsmeier-Haack formylation of this compound. [Link]
- Google Patents. (2004). CN1482119A - Method for preparing 3.5-dimethylpyrazole.
-
National Center for Biotechnology Information. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365–27395. [Link]
-
Semantic Scholar. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. [Link]
-
Taylor & Francis Online. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2013). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. [Link]
- Google Patents. (2009). CN100506798C - Method for preparing 3.5-dimethylpyrazole.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. (n.d.). 3,5-Dimethylpyrazole. [Link]
-
PubChem. (n.d.). 3,5-Dimethyl-4-propyl-1H-pyrazole. [Link]
-
Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. [Link]
-
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]
-
MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]
-
MDPI. (2022). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. [Link]
-
PubChemLite. (n.d.). This compound. [Link]
-
Chemical Methodologies. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. [Link]
-
MDPI. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]
-
ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. [Link]
-
NIST. (n.d.). 1H-Pyrazole, 3,5-dimethyl-1-phenyl-. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 5. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 6. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
Technical Support Center: Solvent Effects on the Synthesis of Substituted Pyrazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing substituted pyrazoles. The choice of solvent is a critical parameter that profoundly influences reaction rate, yield, regioselectivity, and impurity profiles. This document provides field-proven insights and troubleshooting advice in a direct question-and-answer format to help you overcome common challenges and optimize your synthetic routes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of substituted pyrazoles, with a focus on resolving them through strategic solvent selection.
Q1: My pyrazole synthesis is giving very low yields or failing completely. Could the solvent be the culprit?
A1: Absolutely. Solvent choice is fundamental to success, especially in classic cyclocondensation reactions like the Knorr synthesis.[1][2] A complete failure or low yield can often be traced back to one of the following solvent-related issues:
-
Poor Solubility of Reactants: If your 1,3-dicarbonyl compound or hydrazine salt is not fully dissolved, the reaction becomes a heterogeneous mixture, drastically slowing down the kinetics. Ensure your chosen solvent can fully dissolve all starting materials at the reaction temperature.
-
Inappropriate Polarity: The mechanism of pyrazole formation involves several intermediates of varying polarity, including hydrazones and carbinolamines.[3] The solvent must be able to stabilize these transition states.
-
Non-polar solvents like toluene are often poor choices, sometimes leading to no reaction at all because they cannot stabilize the polar intermediates.[2]
-
Polar protic solvents (e.g., ethanol, methanol, acetic acid) are the traditional and often effective choice.[2][4] They can participate in hydrogen bonding, which helps to stabilize intermediates and facilitate the crucial dehydration steps.[5]
-
Polar aprotic solvents (e.g., DMF, DMAc, DMSO) can also be highly effective, sometimes outperforming protic solvents by accelerating dehydration steps and improving yields, particularly with arylhydrazine hydrochloride salts.[4][6]
-
-
Solvent-Induced Degradation: Some starting materials may be unstable in highly acidic or basic conditions, which can be exacerbated by the solvent. For instance, using a strong acid catalyst in a solvent that promotes side reactions can lead to decomposition.
Solution Pathway:
-
Check Solubility: First, confirm that your reactants are soluble in the chosen solvent at the reaction temperature.
-
Switch Solvent Class: If you are using a non-polar solvent, switch to a polar protic solvent like ethanol or methanol as a baseline.[2]
-
Try a Polar Aprotic Alternative: If yields are still low in alcohols, evaluate a polar aprotic solvent such as DMF or DMAc, especially if your reaction involves acid catalysis.[4][6]
Q2: I'm synthesizing a pyrazole from an unsymmetrical 1,3-diketone and getting a mixture of regioisomers. How can solvent choice improve selectivity?
A2: Regioisomerism is a classic challenge in pyrazole synthesis.[7] The solvent plays a crucial role in directing the initial nucleophilic attack of the hydrazine onto one of the two non-equivalent carbonyl carbons.
-
Mechanism Insight: The reaction proceeds via two competing pathways. The regioselectivity is determined by the relative rates of attack at the two carbonyls and the stability of the resulting intermediates. Solvent properties can influence this balance.
-
Protic Solvents and Hydrogen Bonding: Polar protic solvents like ethanol can form hydrogen bonds with both the hydrazine and the dicarbonyl compound. This can modulate the nucleophilicity of the hydrazine's nitrogen atoms and the electrophilicity of the carbonyl carbons.
-
Fluorinated Alcohols for Enhanced Selectivity: A significant advancement in controlling regioselectivity involves the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents, through their strong hydrogen-bond-donating ability and low nucleophilicity, can dramatically increase the preference for one regioisomer over the other.[8]
Recommended Protocol for Improving Regioselectivity:
-
Establish a Baseline: Quantify the regioisomeric ratio in a standard solvent like ethanol using 1H NMR or HPLC.
-
Implement Fluorinated Alcohols: Rerun the reaction in TFE or HFIP under the same temperature and concentration conditions.[8] You will often observe a significant improvement in the isomeric ratio.
-
Consider pH: The regioselectivity can also be highly dependent on the reaction pH.[7] Acid catalysis can protonate a carbonyl oxygen, activating it for attack. The interplay between solvent and pH is critical.[9]
Q3: My reaction is extremely slow, even at reflux. What solvent modifications can accelerate it?
A3: Slow reaction kinetics are often a sign that the energy barrier for a key step, typically the dehydration of an intermediate, is too high.[7]
-
High-Boiling Point Solvents: Switching from a low-boiling solvent like ethanol (78 °C) to a higher-boiling one like n-butanol (118 °C) or toluene (111 °C, often with a Dean-Stark trap to remove water) can provide the necessary thermal energy.
-
Polar Aprotic Solvents: Dipolar aprotic solvents such as DMF, NMP, or DMAc can significantly accelerate these reactions.[4][6] They are excellent at solvating cations and do not "cage" nucleophiles via hydrogen bonding as strongly as protic solvents, which can increase the rate of nucleophilic attack.[5][10]
-
Microwave-Assisted Synthesis: This technique is exceptionally effective for accelerating pyrazole synthesis.[11][12] Microwave irradiation can rapidly heat the reaction mixture, often reducing reaction times from hours to minutes.[13][14] Polar solvents (protic or aprotic) are required as they absorb microwave energy efficiently, leading to rapid localized heating.[13]
Troubleshooting Workflow for Slow Reactions:
Caption: Decision workflow for accelerating slow pyrazole syntheses.
Frequently Asked Questions (FAQs)
This section covers broader concepts regarding the role of solvents in pyrazole synthesis.
Q4: What is the mechanistic role of protic vs. aprotic solvents in the Knorr pyrazole synthesis?
A4: The choice between protic and aprotic solvents directly influences the reaction intermediates and transition states.
-
Polar Protic Solvents (e.g., Ethanol, Acetic Acid): These solvents act as both a reaction medium and a proton source/sink.
-
Stabilization: They excel at stabilizing charged intermediates through hydrogen bonding.[5]
-
Proton Transfer: They facilitate the proton transfers necessary for the formation of the carbinolamine intermediate and its subsequent dehydration to the pyrazole ring.[9] The final aromatization step, which involves the elimination of water, is often the rate-determining step and can be accelerated by acid catalysis, for which protic solvents are a natural medium.[7]
-
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents possess large dipole moments but lack acidic protons.
-
Enhanced Nucleophilicity: They do not form a strong hydrogen-bonding "cage" around the hydrazine nucleophile, leaving it more reactive and potentially increasing the rate of the initial attack on the dicarbonyl.[5][10]
-
Higher Reaction Temperatures: Their higher boiling points allow for greater thermal energy input, which can overcome activation barriers.
-
Improved Yields: For certain substrates, particularly when using hydrazine hydrochlorides, aprotic solvents like DMF or DMAc have been shown to provide superior yields compared to traditional protic solvents like ethanol.[4][6]
-
Visualizing Solvent-Intermediate Interactions:
Caption: Protic vs. Aprotic solvent effects on the hydrazine nucleophile.
Q5: Are "green" or solvent-free conditions a viable option for pyrazole synthesis?
A5: Yes, there is a significant and successful push towards greener synthetic protocols for pyrazoles.[15][16]
-
Water as a Solvent: Water is an excellent green solvent for some pyrazole syntheses, especially when coupled with catalysts like CeO2/CuO nanocomposites or surfactants like CTAB.[17] It is non-toxic, inexpensive, and can promote reactions through hydrophobic effects.
-
Solvent-Free Reactions: Many pyrazole syntheses can be performed under solvent-free conditions, often with microwave irradiation or by using a catalytic amount of a substance like tetrabutylammonium bromide (TBAB) as a reaction medium.[14][18][19][20] These methods are highly efficient, reduce waste, and simplify product work-up.[18]
-
Recyclable Catalysts: The use of solid acid catalysts like Amberlyst-70 in aqueous media provides a green and efficient route, with the added benefit of easy catalyst removal and recycling.[21]
Q6: How does solvent choice impact microwave-assisted pyrazole synthesis?
A6: In microwave-assisted synthesis, the solvent's primary role is to absorb microwave energy and rapidly transfer it to the reactants.[13]
-
Polarity is Key: Only polar solvents (e.g., DMF, ethanol, methanol) can absorb microwaves efficiently. Non-polar solvents like toluene are "transparent" to microwaves and are ineffective unless a polar catalyst or reactant can absorb the energy.[13]
-
High-Boiling Polar Solvents: Solvents with high boiling points and high polarity, like DMF, are often ideal as they allow the reaction to reach high temperatures quickly and safely in a sealed microwave vessel.
-
Solvent-Free Microwave Synthesis: It is also possible to run microwave reactions without any solvent, provided one of the reactants is polar enough to absorb the energy.[13][20] This is a particularly green and efficient approach.[12][14]
Data Summary & Protocols
Table 1: General Influence of Solvent Class on Pyrazole Synthesis
| Solvent Class | Representative Solvents | Typical Effect on Yield | Effect on Regioselectivity | Effect on Reaction Rate | Key Considerations |
| Polar Protic | Ethanol, Methanol, Acetic Acid | Good to Excellent[4] | Moderate; pH-dependent[7] | Moderate | Traditional choice, facilitates proton transfer.[5] |
| Fluorinated Alcohols | TFE, HFIP | Good | Can be dramatically improved[8] | Variable | Excellent for controlling regioselectivity.[8] |
| Polar Aprotic | DMF, DMAc, DMSO | Often Excellent[4][6] | Substrate-dependent | Fast to Very Fast[6] | Good for difficult substrates; high boiling points. |
| Non-Polar | Toluene, Hexane | Poor to None[2] | N/A | Very Slow | Generally not recommended unless using a Dean-Stark trap. |
| Green Solvents | Water, PEG-400 | Good to Excellent[17][22] | Catalyst-dependent | Often requires a catalyst | Environmentally friendly; specific catalyst systems needed.[17] |
| Solvent-Free | Neat, TBAB | Good to Excellent[18] | Substrate-dependent | Fast (especially with MW)[13] | Reduces waste; ideal for microwave-assisted synthesis.[14] |
Experimental Protocol: Conventional Reflux Synthesis
Objective: Synthesis of 1-phenyl-3,5-dimethylpyrazole from phenylhydrazine and acetylacetone.
Methodology:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetylacetone (1.0 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol).
-
Solvent Addition: Add 20 mL of ethanol. [This is the critical solvent choice. For troubleshooting, this could be replaced with DMF or TFE].
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.[23]
-
Heating: Heat the reaction mixture to reflux (approx. 75-80 °C for ethanol) and maintain for 2 hours.[23]
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent), observing the disappearance of the starting materials.
-
Work-up: After completion, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
References
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). Archiv der Pharmazie.
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (n.d.). PubMed.
- Pyrazole synthesis under microwave irradiation and solvent-free conditions. (n.d.). SciELO.
- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). SynOpen.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). Taylor & Francis Online.
- Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Bentham Science.
- Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (n.d.). MDPI.
- Green synthesis of pyrazole systems under solvent-free conditions. (2017). Semantic Scholar.
- Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (2025). PMC - NIH.
- Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2025).
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- The homogenous catalytic system “FeCl3/PVP” and green solvent system “water/PEG‐400”... (n.d.).
- Recent Advances in the Synthesis of Pyrazole Deriv
- Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry.
- A Comparative Guide to Pyrazole Synthesis: Conventional vs. Microwave-Assisted Methods. (n.d.). Benchchem.
- Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps.
- Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. (2025). Tenger Chemical.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.).
- 1-BENZYL-3-(4-CHLOROPHENYL)-5-p-TOLYL-1H-PYRAZOLE. (n.d.). Organic Syntheses.
- Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. (n.d.).
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog
Sources
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. thieme-connect.com [thieme-connect.com]
- 18. tandfonline.com [tandfonline.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Preventing byproduct formation in Vilsmeier-Haack reactions.
Welcome to the technical support center for the Vilsmeier-Haack (V-H) reaction. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this powerful formylation reaction. Here, we move beyond simple protocols to provide in-depth, field-tested insights into preventing byproduct formation, ensuring the integrity and success of your synthesis.
Introduction: Understanding the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction employs a "Vilsmeier reagent," typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. The resulting electrophilic iminium salt, often called the Vilsmeier reagent, is then attacked by the electron-rich aromatic ring, leading to the formation of an aldehyde after aqueous workup.
The general mechanism involves three key stages: formation of the Vilsmeier reagent, electrophilic attack by the aromatic substrate, and hydrolysis to the final aldehyde product.
Figure 1: Generalized mechanism of the Vilsmeier-Haack reaction.
Troubleshooting Guide & FAQs
This section addresses common challenges and byproduct formation issues encountered during the Vilsmeier-Haack reaction.
FAQ 1: My reaction is sluggish or not proceeding to completion. What are the likely causes?
Answer:
A stalled or incomplete Vilsmeier-Haack reaction is often due to one of two primary factors: insufficient substrate reactivity or issues with the Vilsmeier reagent itself.
-
Substrate Reactivity: The V-H reaction is an electrophilic aromatic substitution. Therefore, substrates with electron-withdrawing groups (EWGs) will be significantly less reactive than those with electron-donating groups (EDGs). For weakly activated or deactivated systems, more forcing conditions, such as higher temperatures or a more reactive Vilsmeier reagent, may be necessary. However, this can also lead to byproduct formation.
-
Vilsmeier Reagent Integrity: The Vilsmeier reagent is highly moisture-sensitive. Any water present in the solvent (e.g., DMF) or glassware will rapidly hydrolyze the reagent, quenching the reaction. It is crucial to use anhydrous solvents and properly dried glassware. The quality of the POCl₃ is also critical; older bottles that have been opened multiple times may be partially hydrolyzed.
Troubleshooting Workflow:
Figure 2: Decision-making workflow for a stalled Vilsmeier-Haack reaction.
FAQ 2: I am observing double formylation on my product. How can I prevent this?
Answer:
Double formylation is a common byproduct when the aromatic substrate is highly activated. The mono-formylated product, still being electron-rich enough, can undergo a second formylation. This is particularly prevalent in substrates like pyrroles, indoles, and activated phenols.
Causality & Prevention:
-
Stoichiometry Control: The most direct way to mitigate double formylation is to control the stoichiometry of the Vilsmeier reagent. Using a slight excess (e.g., 1.1-1.5 equivalents) is often sufficient for complete conversion of the starting material without driving the reaction towards the di-formylated product. A large excess of the Vilsmeier reagent should be avoided.
-
Temperature Management: The rate of the second formylation is often more sensitive to temperature than the first. Running the reaction at the lowest possible temperature that allows for a reasonable reaction rate can significantly improve selectivity for the mono-formylated product. It is recommended to add the Vilsmeier reagent to the substrate at a low temperature (e.g., 0-5 °C) and then allow the reaction to slowly warm to room temperature or be gently heated if necessary.
-
Solvent Choice: While DMF is the most common solvent (as it is also a reagent), in some cases, using a non-participating solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) and adding the pre-formed Vilsmeier reagent can offer better control.
Comparative Table for Controlling Formylation:
| Parameter | Standard Condition (Risk of Byproduct) | Recommended for High Selectivity | Rationale |
| Vilsmeier Reagent (eq.) | > 2.0 | 1.1 - 1.5 | Minimizes excess electrophile available for a second attack. |
| Temperature | Room Temp to 80 °C | 0 °C to Room Temp | Exploits differences in activation energy between the first and second formylation. |
| Addition Method | Substrate added to reagent | Reagent added slowly to substrate | Maintains a low instantaneous concentration of the electrophile. |
FAQ 3: My starting material has sensitive functional groups (e.g., esters, amides). What precautions should I take?
Answer:
The Vilsmeier-Haack reaction conditions, particularly the presence of POCl₃ and the acidic nature of the workup, can be harsh on certain functional groups.
-
Esters and Amides: These groups are generally stable under the reaction conditions but can be susceptible to hydrolysis during a harsh aqueous workup, especially if heating is required. It is recommended to perform the workup at low temperatures and to use a buffered aqueous solution (e.g., saturated sodium bicarbonate or a phosphate buffer) for quenching the reaction.
-
Acid-Labile Groups (e.g., Boc, acetals): These protecting groups are often not compatible with the V-H reaction. The Lewis acidic nature of POCl₃ and the generation of HCl can cleave these groups. Alternative protecting groups that are more stable to acidic conditions should be considered.
Recommended Workup for Sensitive Substrates:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully pour the reaction mixture onto crushed ice.
-
Once the initial exotherm has subsided, slowly add a saturated solution of sodium bicarbonate or sodium acetate until the pH is neutral or slightly basic (pH 7-8).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Key Experimental Protocols
Protocol 1: In Situ Preparation of Vilsmeier Reagent and Formylation of a Generic Electron-Rich Heterocycle
Materials:
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Electron-rich heterocycle (e.g., N-methylpyrrole)
-
Anhydrous 1,2-dichloroethane (DCE) (optional, as solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
Procedure:
-
Set up a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.
-
To the flask, add anhydrous DMF (3.0 eq.) and anhydrous DCE (if used). Cool the mixture to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Stir the mixture at 0 °C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Dissolve the electron-rich heterocycle (1.0 eq.) in a minimal amount of anhydrous DCE and add it dropwise to the cold Vilsmeier reagent solution.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Perform the careful workup procedure as described in FAQ 3.
-
Purify the crude product by flash column chromatography or recrystallization.
References
-
Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 56(2), 355–686. [Link]
-
O'Brien, D. H. (1968). The Vilsmeier-Haack Reaction. Journal of Chemical Education, 45(7), 467. [Link]
-
Campaigne, E., & Archer, W. L. (1953). The Vilsmeier Reaction with Thiophenes and Furans. Journal of the American Chemical Society, 75(4), 989–991. [Link]
Validation & Comparative
A Senior Application Scientist's Guide to Alternative Reagents for the Formylation of Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The formylation of pyrazoles, the introduction of an aldehyde group (-CHO) onto the pyrazole ring, is a cornerstone transformation in medicinal chemistry. The resulting pyrazole-4-carbaldehydes are versatile building blocks, pivotal for the synthesis of a diverse array of bioactive molecules and pharmaceuticals. While the Vilsmeier-Haack reaction has traditionally been the go-to method, its reliance on harsh reagents and the occasional lack of selectivity have spurred the exploration of alternative formylating agents. This guide provides an in-depth comparison of established and emerging methods for pyrazole formylation, offering insights into their mechanisms, substrate scope, and practical application.
The Classical Approaches: A Baseline for Comparison
To appreciate the advancements in pyrazole formylation, we must first understand the classical methods that have long served the chemistry community.
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the most widely employed method for the formylation of electron-rich heterocyclic compounds, including pyrazoles.[1] It utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).
Mechanism of Action:
The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion), which then attacks the electron-rich C4 position of the pyrazole ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde. The choice of POCl₃ is critical as it efficiently activates DMF to form the reactive electrophile.
Experimental Protocol: Vilsmeier-Haack Formylation of 1-Phenyl-1H-pyrazole
-
Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30-60 minutes, during which the Vilsmeier reagent forms.
-
Reaction with Pyrazole: Dissolve 1-phenyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product often precipitates and can be collected by filtration. Alternatively, extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
The Duff Reaction
The Duff reaction offers an alternative for the formylation of activated aromatic compounds, including phenols and some heterocycles.[2][3][4] It employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid.
Mechanism of Action:
The Duff reaction is mechanistically more complex than the Vilsmeier-Haack reaction.[2] It is believed to proceed through the aminomethylation of the pyrazole ring by an electrophilic iminium species generated from HMTA under acidic conditions. The resulting aminomethylated intermediate is then oxidized to the corresponding aldehyde.
Experimental Protocol: Duff Formylation of a Substituted Pyrazole
-
Reaction Setup: In a round-bottom flask, combine the substituted pyrazole (1 equivalent), hexamethylenetetramine (HMTA, 1.5 equivalents), and anhydrous glycerol (as solvent).
-
Acid Catalyst: Add boric acid (1.2 equivalents) to the mixture.
-
Reaction Execution: Heat the reaction mixture to 150-160 °C for 6-12 hours. The reaction is typically monitored by TLC.
-
Hydrolysis: After cooling, hydrolyze the reaction mixture by adding dilute sulfuric acid and heating for a short period.
-
Work-up and Purification: Extract the product with a suitable organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude aldehyde by column chromatography.
Modern Alternatives: Expanding the Synthetic Toolbox
While the classical methods are effective, they have limitations. The Vilsmeier-Haack reaction can fail with electron-deficient pyrazoles and uses corrosive reagents. The Duff reaction often requires high temperatures and gives moderate yields.[1] The following alternatives address some of these shortcomings.
Rieche Formylation: A Lewis Acid-Mediated Approach
The Rieche formylation utilizes dichloromethyl methyl ether (Cl₂CHOMe) as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[4][5] This method is particularly effective for electron-rich aromatic compounds.
Mechanism of Action:
The Lewis acid activates the dichloromethyl methyl ether, generating a highly electrophilic dichloromethoxymethyl cation. This cation then undergoes electrophilic aromatic substitution on the pyrazole ring. Subsequent hydrolysis of the resulting acetal yields the aldehyde.
Caption: Mechanism of the Rieche formylation of pyrazoles.
Experimental Protocol: Rieche Formylation of an N-Arylpyrazole [6][7]
-
Reaction Setup: To a solution of the N-arylpyrazole (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add titanium tetrachloride (TiCl₄, 2.2 equivalents) dropwise.
-
Addition of Formylating Agent: Stir the mixture for 5-10 minutes, then add dichloromethyl methyl ether (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to proceed at 0 °C for 1-3 hours, monitoring by TLC.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography.
Triphosgene and DMF: A Safer Alternative to Phosgene
Triphosgene, a solid and safer-to-handle equivalent of phosgene, can be used in combination with DMF to generate the Vilsmeier reagent in situ. This method avoids the use of the highly corrosive and hazardous POCl₃.
Mechanism of Action:
Triphosgene reacts with DMF to form the same electrophilic Vilsmeier reagent as in the classical Vilsmeier-Haack reaction. The subsequent steps of electrophilic attack on the pyrazole ring and hydrolysis are identical.
Experimental Protocol: Formylation using Triphosgene/DMF
-
Vilsmeier Reagent Generation: In a fume hood, dissolve triphosgene (0.4 equivalents) in anhydrous DCM. In a separate flask, prepare a solution of the pyrazole substrate (1 equivalent) in anhydrous DMF.
-
Reaction Execution: Slowly add the triphosgene solution to the pyrazole/DMF solution at 0 °C.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up and Purification: Quench the reaction with a saturated sodium bicarbonate solution. Extract the product with DCM, dry the organic phase, and purify by column chromatography.
Metal-Free C-H Formylation with DMSO
Recent advancements have led to the development of metal-free formylation methods, which are environmentally benign. One such method utilizes dimethyl sulfoxide (DMSO) as both the solvent and the formylating agent source, often in the presence of an activating agent.
Mechanism of Action:
While the precise mechanism can vary depending on the specific conditions, it generally involves the activation of DMSO to generate an electrophilic sulfur species. This species reacts with the pyrazole, and subsequent rearrangement and hydrolysis lead to the formylated product. For some substrates, the reaction is co-controlled by directing groups on the pyrazole ring.[8]
Experimental Protocol: Metal-Free Formylation of a Phenolated 1,2,3-Triazole (as an analogous system) [8]
-
Reaction Setup: In a pressure tube, dissolve the phenolated 1,4-disubstituted 1,2,3-triazole (1 equivalent) in DMSO (3 mL for a 0.5 mmol scale).
-
Reaction Conditions: Seal the tube and heat the mixture at 140 °C for 48 hours.
-
Work-up: After cooling, add water to the reaction mixture and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Comparative Performance Analysis
The choice of a formylation reagent is dictated by several factors, including the electronic nature of the pyrazole substrate, desired yield, scalability, and safety considerations. The following table provides a comparative overview of the different methods.
| Method | Reagents | Typical Yields | Substrate Scope | Advantages | Limitations |
| Vilsmeier-Haack | POCl₃, DMF | Good to Excellent (70-95%)[9][10] | Electron-rich pyrazoles | High yields, well-established, reliable. | Harsh and corrosive reagents, may not work for electron-deficient pyrazoles, potential for side reactions.[11] |
| Duff Reaction | HMTA, Acid | Moderate (30-60%)[1] | Electron-rich pyrazoles, particularly phenols | Milder than Vilsmeier-Haack for some substrates. | Lower yields, high temperatures, long reaction times, complex mechanism.[1] |
| Rieche Formylation | Cl₂CHOMe, Lewis Acid | Good to Excellent (70-90%) | Electron-rich aromatics | High yields, good for substrates sensitive to Vilsmeier-Haack conditions. | Requires highly toxic and moisture-sensitive reagents, strong Lewis acids needed. |
| Triphosgene/DMF | Triphosgene, DMF | Good (60-85%) | Similar to Vilsmeier-Haack | Safer alternative to POCl₃ and phosgene. | Triphosgene is still a hazardous reagent and requires careful handling. |
| Metal-Free (DMSO) | DMSO, (optional activator) | Moderate to Good (50-80%)[8] | Substrates with directing groups | Environmentally friendly, avoids toxic metal catalysts. | High temperatures, long reaction times, substrate scope can be limited.[8] |
Experimental Workflows and Logical Relationships
The general workflow for pyrazole formylation involves three key stages: reagent activation, electrophilic attack, and product formation. The specific reagents and conditions in each stage differentiate the methods.
Caption: A generalized workflow for the formylation of pyrazoles.
Safety and Handling of Hazardous Reagents
Dichloromethyl methyl ether (Cl₂CHOMe): This reagent is highly toxic, corrosive, and a suspected carcinogen. It should be handled only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including neoprene gloves, safety goggles, and a lab coat.[12] Containers should be kept tightly closed and protected from moisture.
Triphosgene (Bis(trichloromethyl) carbonate): Triphosgene is a toxic solid that can release phosgene upon heating or contact with nucleophiles. It is a lachrymator and causes severe skin burns and eye damage.[13] It is fatal if inhaled.[13] All manipulations should be performed in a fume hood, and appropriate PPE, including respiratory protection, is mandatory.[13]
Conclusion and Future Perspectives
The formylation of pyrazoles remains a critical transformation in synthetic chemistry. While the Vilsmeier-Haack reaction is a robust and widely used method, a range of viable alternatives now exist, each with its own set of advantages and disadvantages. The Rieche formylation and the use of triphosgene/DMF offer high yields for certain substrates, while metal-free methods using DMSO are gaining traction due to their improved environmental profile.
The selection of the optimal formylation reagent is not a one-size-fits-all decision. It requires a careful consideration of the pyrazole's electronic properties, the desired scale of the reaction, and the available laboratory infrastructure and safety protocols. As the demand for novel pyrazole-based pharmaceuticals continues to grow, the development of even more efficient, selective, and sustainable formylation methods will undoubtedly remain an active area of research.
References
-
de Faria, A. R., et al. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. PubMed. [Link]
-
de Faria, A. R., et al. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. ResearchGate. [Link]
-
Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. [Link]
-
Wikipedia. (n.d.). Duff reaction. [Link]
-
Srikrishna, D., et al. (2014). Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3- yl)-1-Phenyl. JOCPR. [Link]
-
SynArchive. (n.d.). Duff Reaction. [Link]
-
SynArchive. (n.d.). Rieche Formylation. [Link]
-
Guo, H., et al. (2022). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. PubMed. [Link]
-
University of California, Santa Barbara. (2016). Acutely Toxic Chemicals (ATCs). [Link]
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. arkat usa. [Link]
-
Wikipedia. (n.d.). Rieche formylation. [Link]
-
Guo, H., et al. (2022). DMSO as a C 1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. ResearchGate. [Link]
-
Kumar, A., et al. (2023). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Beilstein Journal of Organic Chemistry. [Link]
-
Portilla, J., et al. (2009). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. ResearchGate. [Link]
-
da Silva, W. R., et al. (2016). Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction. ResearchGate. [Link]
-
Badalyan, K. S., et al. (2014). Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]
-
Kaur, N., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. [Link]
-
Wang, Y., et al. (2019). Metal-free selective aryl C–H formylation co-controlled by 1,2,3-triazole and hydroxyl using DMSO. Indian Academy of Sciences. [Link]
-
Common Organic Chemistry. (n.d.). Rieche Formylation. [Link]
-
García, O., et al. (2018). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl 4 : Scope and Limitations. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazole‐hybrids; Reagent conditions: i. DMF‐DMA, phenylhydrazine, reflux, 4 h. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines [organic-chemistry.org]
- 4. synarchive.com [synarchive.com]
- 5. Rieche formylation - Wikipedia [en.wikipedia.org]
- 6. Formylation - Rieche Formylation [commonorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. ias.ac.in [ias.ac.in]
- 9. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. arkat-usa.org [arkat-usa.org]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Efficacy of Pyrazole-Based Compounds in Biological Assays
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable structural versatility allows for the synthesis of a vast array of derivatives with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4] This guide provides a comparative analysis of the efficacy of prominent pyrazole-based compounds in various biological assays, offering insights into their mechanisms of action and the experimental data that substantiates their therapeutic potential.
Comparative Efficacy Across Therapeutic Areas
The true measure of a compound's potential lies in its performance in standardized biological assays. Pyrazole derivatives have consistently demonstrated potent activity across several key therapeutic areas.
Anti-inflammatory Activity: Targeting COX-2
A significant class of pyrazole-based drugs exerts its anti-inflammatory effects through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[5] COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[6] Celecoxib, a well-known COX-2 inhibitor, demonstrates this mechanism effectively.[5][7] The selectivity for COX-2 over COX-1 is a critical feature, as it reduces the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.[6]
Anticancer Activity: Diverse Mechanisms of Action
In oncology, pyrazole derivatives have emerged as versatile agents that target multiple pathways involved in cancer progression.[8][9] Their mechanisms include the inhibition of crucial cellular regulators like cyclin-dependent kinases (CDKs), receptor tyrosine kinases, and the JAK/STAT signaling pathway.[9][10][11] For instance, Ruxolitinib, a potent inhibitor of JAK1 and JAK2, interferes with the JAK/STAT signaling pathway, which is critical for the inflammatory response and myeloproliferation.[11][12]
Antimicrobial Activity: Combating Resistant Pathogens
The rise of drug-resistant bacteria has spurred the search for novel antimicrobial agents. Pyrazole derivatives have shown considerable promise in this area, with some compounds exhibiting potent activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[13][14] These compounds often work by targeting essential bacterial enzymes, such as DNA gyrase.[14]
The following table summarizes the efficacy of representative pyrazole-based compounds in various biological assays, providing a snapshot of their comparative performance.
| Compound Class | Representative Compound(s) | Target/Mechanism | Assay Type | Efficacy (IC50/MIC) | Reference(s) |
| Anti-inflammatory | Celecoxib | COX-2 Inhibition | Enzyme Immunoassay | IC50: 0.02–0.04 µM (for some derivatives) | [15] |
| Adamantyl-diaryl pyrazole | COX-2 Inhibition | Enzyme Immunoassay | IC50: 2.52 µM | [16] | |
| Anticancer | Ruxolitinib | JAK1/JAK2 Inhibition | Kinase Assay | Potent inhibition of STAT3 phosphorylation | [11][12] |
| Pyrazole Benzothiazole Hybrids | VEGFR-2 Inhibition | Cell Viability Assay (HT29, PC3, A549, U87MG) | IC50: 3.17–6.77 µM | [8] | |
| Pyrazole Carbaldehyde Derivatives | PI3 Kinase Inhibition | Cytotoxicity Assay (MCF7) | IC50: 0.25 µM | [8] | |
| Polysubstituted Pyrazole Derivatives | DNA Intercalation | Antitumor Assay (HepG2) | IC50: 2 µM | [8] | |
| Antimicrobial | Thiazolo-pyrazole derivatives | MRSA Growth Inhibition | Minimum Inhibitory Concentration (MIC) | MIC: as low as 4 µg/mL | [14] |
| Pyrazole-thiazole hybrids | Topoisomerase II/IV Inhibition | Minimum Bactericidal Concentration (MBC) | MBC: <0.2 µM | [14] | |
| Imidazo-pyridine substituted pyrazoles | Broad-spectrum antibacterial | Minimum Bactericidal Concentration (MBC) | MBC: <1 µg/mL (except for MRSA) | [14] |
Visualizing the Mechanism: The JAK/STAT Signaling Pathway
To understand how pyrazole-based inhibitors like Ruxolitinib function at a molecular level, it's crucial to visualize their target pathway. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a key signaling cascade involved in immunity, cell growth, and differentiation.[17] Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and inflammatory conditions.[17]
Ruxolitinib acts as a potent and selective inhibitor of JAK1 and JAK2.[11] By blocking the activity of these kinases, it prevents the phosphorylation and subsequent activation of STAT proteins.[11] This, in turn, downregulates the expression of genes involved in inflammation and cell proliferation.[11]
Caption: The JAK/STAT signaling pathway and the inhibitory action of Ruxolitinib.
Experimental Protocols: A Guide to Key Assays
The data presented in this guide is derived from rigorous biological assays. Below are step-by-step methodologies for two common assays used to evaluate the efficacy of pyrazole-based compounds.
Experimental Workflow: From Compound to Data
The general workflow for evaluating a compound's biological activity involves several key stages, from initial compound preparation to final data analysis.
Caption: A generalized workflow for in vitro biological assays.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., JAK2)
This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.
-
Objective: To determine the IC50 value of a pyrazole-based compound against a target kinase.
-
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase buffer
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., a synthetic peptide with a tyrosine residue)
-
Test compound (in DMSO)
-
Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
Add the recombinant JAK2 enzyme to the wells of a microplate.
-
Add the diluted test compound to the wells and incubate for a pre-determined time to allow for binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the plate at a controlled temperature to allow for phosphorylation of the substrate.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., fluorescence or luminescence) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a dose-response curve.
-
Protocol 2: Cell Viability (MTT) Assay
This assay assesses the cytotoxic effect of a compound on cancer cell lines.
-
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a pyrazole-based compound.
-
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium and supplements
-
Test compound (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or isopropanol with HCl)
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to untreated control cells and determine the GI50 value.[10]
-
Conclusion
The pyrazole scaffold continues to be a cornerstone of modern drug discovery, yielding compounds with potent and diverse biological activities. The comparative efficacy data presented herein, supported by established biological assays, underscores the therapeutic potential of pyrazole-based compounds in addressing a range of diseases. As research progresses, the continued exploration of this versatile scaffold promises to deliver the next generation of innovative medicines.
References
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. [URL: https://www.future-science.com/doi/10.4155/fmc-2023-0220]
- Recent reports on pyrazole-based bioactive compounds as candidate for anticancer agents. [URL: https://www.researchgate.
- The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19. [URL: https://pubmed.ncbi.nlm.nih.gov/32574768/]
- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. [URL: https://pubmed.ncbi.nlm.nih.gov/37455073/]
- Celecoxib - StatPearls - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK537248/]
- A Comparative Analysis of the Biological Activities of Substituted Pyrazole Analogs. [URL: https://www.benchchem.
- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. [URL: https://www.eurekaselect.com/article/134440]
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10454718/]
- Celecoxib - Wikipedia. [URL: https://en.wikipedia.org/wiki/Celecoxib]
- Ruxolitinib Mechanism of Action Action Pathway. [URL: https://pathwhiz.
- Pyrazoles as anticancer agents: Recent advances. [URL: https://srr-pub.com/wp-content/uploads/2021/09/SRR-F-21-103-Pyrazoles-as-anticancer-agents-Recent-advances.pdf]
- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. [URL: https://www.tsijournals.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [URL: https://pubmed.ncbi.nlm.nih.gov/37628906/]
- Antibacterial pyrazoles: tackling resistant bacteria. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8770284/]
- (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. [URL: https://www.researchgate.net/publication/381119766_PYRAZOLE_SCAFFOLDS_A_PROMISING_FRONTIER_IN_DRUG_DISCOVERY]
- The Significance of Pyrazole Derivatives in Modern Drug Discovery. [URL: https://www.inno-pharmchem.com/news/the-significance-of-pyrazole-derivatives-in-modern-drug-discovery-784469.html]
- Review: Anticancer Activity Of Pyrazole. [URL: https://ijpsr.com/bft-article/review-anticancer-activity-of-pyrazole/?view=fulltext]
- The impact of JAK/STAT inhibitor ruxolitinib on the genesis of lymphoproliferative diseases. [URL: https://www.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [URL: https://www.mdpi.com/2227-9059/10/5/1124]
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222802/]
- What is the mechanism of Celecoxib?. [URL: https://www.patsnap.com/synapse/articles/what-is-the-mechanism-of-celecoxib-10172.html]
- Full article: Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2020.1798150]
- (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [URL: https://www.researchgate.
- Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. [URL: https://www.mdpi.com/1420-3049/22/10/1749]
- Celebrex (Celecoxib): Side Effects, Uses, Dosage, Interactions, Warnings. [URL: https://www.rxlist.com/celebrex-drug.htm]
- Celecoxib Pathway, Pharmacodynamics. [URL: https://www.pharmgkb.
- The JAK1/JAK2 inhibitor ruxolitinib inhibits mediator release from human basophils and mast cells. [URL: https://pubmed.ncbi.nlm.nih.gov/39188724/]
- The JAK1/JAK2 inhibitor ruxolitinib inhibits mediator release from human basophils and mast cells. [URL: https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2024.1443704/full]
- Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. [URL: https://www.tandfonline.com/doi/full/10.4155/fmc-2023-0100]
- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. [URL: https://www.jchr.org/journal/index.php/jchr/article/view/1183]
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2021.637839/full]
- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9866946/]
- Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10864380/]
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [URL: https://jcheminf.biomedcentral.com/articles/10.1186/s13321-022-00627-8]
- Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. [URL: https://www.sciencedirect.com/science/article/pii/S187853522400581X]
- Review: Biologically active pyrazole derivatives | Request PDF. [URL: https://www.researchgate.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [URL: https://pharmascope.org/ijpsrr/article/view/2715]
- Examples of pyrazole‐containing drugs and their pharmacological activities. [URL: https://www.researchgate.net/figure/Examples-of-pyrazole-containing-drugs-and-their-pharmacological-activities_fig1_371691882]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jchr.org [jchr.org]
- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 7. Celecoxib - Wikipedia [en.wikipedia.org]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. PathWhiz [pathbank.org]
- 12. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 17. The impact of JAK/STAT inhibitor ruxolitinib on the genesis of lymphoproliferative diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Spectroscopic Differentiation of 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde Isomers
In the landscape of modern drug discovery and materials science, pyrazole derivatives stand out as privileged scaffolds, forming the core of numerous approved pharmaceuticals and advanced materials.[1] The specific arrangement of substituents on the pyrazole ring is paramount, as it dictates the molecule's three-dimensional structure, electronic properties, and ultimately, its biological activity. Consequently, the unambiguous structural confirmation of a desired isomer is a critical step in any synthetic campaign.
This guide provides an in-depth comparison of the spectroscopic characteristics of 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde and its key positional isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering both predictive data based on known chemical principles and established experimental protocols. Our focus is not merely on the data itself, but on the underlying causality—explaining why these isomers can be distinguished, thereby empowering researchers to confidently elucidate their molecular structures.
The Isomeric Landscape
The primary molecule of interest is This compound (Isomer A) . For the purpose of this guide, we will compare it with two other logical positional isomers to highlight the most common challenges in characterization:
-
Isomer B: 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde (propyl group replaced by methyl for a simpler comparison of N-substituent effects).
-
Isomer C: 1-Propyl-3-methyl-1H-pyrazole-5-carbaldehyde (A constitutional isomer with a different substitution pattern).
Diagram: Molecular Structures of Pyrazole Carbaldehyde Isomers
Caption: Key positional isomers of substituted pyrazole-carbaldehydes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation
NMR spectroscopy is arguably the most powerful tool for distinguishing constitutional isomers. The chemical shift (δ) of each nucleus is exquisitely sensitive to its local electronic environment, providing a unique fingerprint for each molecule.
In ¹H NMR, the key diagnostic signals are the aldehyde proton, the protons on the N-alkyl group, the methyl protons, and any protons directly attached to the pyrazole ring.
-
Aldehyde Proton (CHO): This proton appears as a sharp singlet far downfield, typically in the δ 9.5-10.5 ppm range, due to the deshielding effect of the carbonyl group. Its position is relatively consistent across isomers.
-
N-Propyl Group Protons (Isomers A & C): These will appear as a characteristic triplet (for the terminal CH₃), a multiplet (sextet) for the central CH₂, and another triplet for the N-CH₂ group. The chemical shift of the N-CH₂ group is particularly informative.
-
Ring and Substituent Protons: The presence or absence of a proton on the pyrazole ring is the most definitive feature. In Isomer C, the H-4 proton will appear as a singlet. In Isomers A and B, this position is substituted, and thus no signal will be present in this region. The chemical shifts of the C-methyl groups also vary based on their position relative to the nitrogen atoms and the aldehyde.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Proton Assignment | Isomer A (Predicted) | Isomer B (Reported Analog)[2] | Isomer C (Predicted) | Rationale for Differences |
| Aldehyde-H (s) | ~9.9 | 9.81 | ~9.8 | Minor shifts due to different overall electronic structure. |
| Pyrazole Ring H-4 (s) | N/A (Substituted) | N/A (Substituted) | ~7.8 | Key Differentiator: The presence of this signal unambiguously identifies the C-4 position as unsubstituted. |
| N-CH₂ (t) / N-CH₃ (s) | ~4.1 (t) | 3.94 (s) | ~4.3 (t) | The N-CH₃ of Isomer B is a singlet. The N-CH₂ of Isomer C is further downfield due to proximity to the C=O group. |
| Propyl-CH₂ (m) | ~1.8 | N/A | ~1.9 | Standard alkyl region. |
| Propyl-CH₃ (t) | ~0.9 | N/A | ~0.9 | Standard alkyl region. |
| C3-CH₃ (s) | ~2.5 | ~2.5 | ~2.4 | The C3-methyl is adjacent to two nitrogen atoms in the ring system. |
| C5-CH₃ (s) | ~2.6 | ~2.5 | N/A (Substituted with C=O) | The C5-methyl is deshielded by the adjacent N-propyl group. |
Note: Predicted values are based on established substituent effects on the pyrazole ring. s=singlet, t=triplet, m=multiplet.
¹³C NMR complements the proton data by providing a map of the carbon skeleton. The chemical shifts of the pyrazole ring carbons are highly diagnostic of the substitution pattern.[3][4]
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Carbon Assignment | Isomer A (Predicted) | Isomer B (Reported Analog)[2] | Isomer C (Predicted) | Rationale for Differences |
| Aldehyde C=O | ~185 | 184.8 | ~183 | The carbonyl carbon chemical shift is influenced by the electronic nature of the ring. |
| Pyrazole C-3 | ~150 | 152.1 | ~153 | The position varies depending on whether it's adjacent to the N-alkyl group or the other nitrogen. |
| Pyrazole C-4 | ~115 | 118.9 | ~140 | Key Differentiator: The C-4 carbon shift changes dramatically from a shielded (substituted) to a deshielded (protonated) state. |
| Pyrazole C-5 | ~142 | 142.5 | ~145 | Attached to the electron-withdrawing aldehyde in Isomer C, causing a downfield shift. |
| N-Alkyl Carbons | ~50, 24, 11 | ~38 | ~52, 24, 11 | Reflects the different alkyl groups (propyl vs. methyl). |
| C-Methyl Carbons | ~14, ~11 | ~14, ~11 | ~12 | Generally found in the upfield region. |
Diagram: General NMR Analysis Workflow
Caption: Standard workflow for structural elucidation using NMR.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying functional groups. While it is less powerful than NMR for distinguishing positional isomers, subtle shifts in key vibrational frequencies can provide corroborating evidence.
-
C=O Stretch: All isomers will show a strong, sharp absorption band for the aldehyde carbonyl stretch. This typically appears between 1670-1700 cm⁻¹ .[1] The exact position can be influenced by conjugation with the pyrazole ring.
-
C-H Stretch (Aldehyde): Look for two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹ , which are characteristic of the C-H bond of an aldehyde.
-
C=N and C=C Stretches: The pyrazole ring itself will have characteristic stretching vibrations in the 1400-1600 cm⁻¹ region. The pattern of these bands can sometimes differ between isomers.
-
Alkyl C-H Stretches: Absorptions for the propyl and methyl C-H stretches will be present just below 3000 cm⁻¹ .
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | Expected Range | Isomer-Specific Notes |
| Aldehyde C=O Stretch | 1670 - 1700 | The degree of conjugation may cause minor shifts (~5-10 cm⁻¹) between isomers. |
| Aldehyde C-H Stretch | 2720 & 2820 | Should be present in all isomers. |
| Pyrazole Ring Stretches | 1400 - 1600 | The fingerprint region (<1500 cm⁻¹) will show the most significant, albeit complex, differences.[5] |
| N-H Stretch | ~3100 - 3500 | Absence is key: The absence of a broad N-H stretch confirms N1-substitution in all isomers.[3] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which can be used to deduce its structure. All three isomers have different molecular formulas and thus distinct molecular ion peaks.
-
Isomer A (C₉H₁₄N₂O): Expected M⁺• at m/z 166.11.
-
Isomer B (C₇H₁₀N₂O): Expected M⁺• at m/z 138.08.
-
Isomer C (C₈H₁₂N₂O): Expected M⁺• at m/z 152.10.
Beyond the molecular ion, the fragmentation pathways are diagnostic.[6][7]
-
Loss of Propyl Radical (•C₃H₇): Isomers A and C can lose the propyl group (mass 43), leading to a fragment at [M-43]⁺. This fragmentation is not possible for Isomer B.
-
Loss of CO: A common fragmentation for aldehydes is the loss of a neutral carbon monoxide molecule (mass 28), resulting in a peak at [M-28]⁺.[8]
-
Loss of H•: Aldehydes readily lose the hydrogen radical to form a stable acylium ion, giving a strong peak at [M-1]⁺.[8]
-
Ring Cleavage: Pyrazole rings can undergo characteristic cleavage, often involving the expulsion of N₂ or HCN, leading to smaller fragments that can help piece together the original structure.[7]
Table 4: Predicted Key Fragments in Mass Spectrometry (m/z)
| Fragmentation | Isomer A (m/z) | Isomer B (m/z) | Isomer C (m/z) | Notes |
| [M]⁺• (Molecular Ion) | 166 | 138 | 152 | Primary Differentiator: The molecular weight is unique to each isomer. |
| [M-1]⁺ | 165 | 137 | 151 | Loss of the aldehyde hydrogen; expected to be a prominent peak in all three. |
| [M-28]⁺ ([M-CO]⁺) | 138 | 110 | 124 | Loss of carbon monoxide. |
| [M-43]⁺ ([M-C₃H₇]⁺) | 123 | N/A | 109 | Key Differentiator: Loss of the propyl group is only possible for isomers A and C. |
| [M-15]⁺ ([M-CH₃]⁺) | 151 | 123 | 137 | Loss of a methyl radical is possible from multiple positions. |
Experimental Protocols
5.1. General Protocol for NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the pyrazole sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[2]
-
Solvent Choice: Chloroform-d (CDCl₃) is a good starting point for these compounds. Ensure the sample is fully dissolved; gentle vortexing can be applied.[2]
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be tuned and the magnetic field locked to the deuterium signal of the solvent.
-
¹H Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment requires significantly more scans than ¹H NMR (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Data Processing: Fourier transform the raw data. Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
5.2. General Protocol for Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Method: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph. Use a suitable column (e.g., a non-polar DB-5 or similar) and a temperature program that allows for the separation of the analyte from any impurities (e.g., ramp from 50°C to 250°C).
-
MS Method: The separated compound will enter the mass spectrometer. Use Electron Ionization (EI) at a standard energy of 70 eV. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern and compare it to the predicted pathways for the possible isomers.
Conclusion
The differentiation of this compound from its constitutional isomers is a task readily accomplished through a systematic application of modern spectroscopic techniques. While IR and MS provide valuable confirmatory data, NMR spectroscopy, particularly the combination of ¹H and ¹³C data, offers the most definitive and unambiguous evidence. The presence or absence of a pyrazole ring proton signal, coupled with the precise chemical shifts of the ring carbons and N-alkyl substituents, provides a robust and reliable fingerprint for each unique isomer. By understanding the causal relationships between molecular structure and spectral output, researchers can confidently verify their synthetic outcomes, ensuring the integrity of their subsequent studies in drug development and materials science.
References
- BenchChem. (2025). Comparative NMR Analysis of 1-isopropyl-1H-pyrazole-4-carbaldehyde and its N-Alkyl Analogues.
- MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
- ResearchGate. (n.d.). Key 1 H (red), 13 C (black) and 15 N (blue) NMR chemical shifts (δ, ppm) in isomers A and B of compound 6a.
- PMC - NIH. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix.
- RSC Publishing. (n.d.). A vibrational assignment for pyrazole - Journal of the Chemical Society B.
- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- ResearchGate. (n.d.). Structures and tautomerism of substituted pyrazoles studied in....
- Open Research Library. (2025). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- ResearchGate. (2025). 1H and 13C NMR study of perdeuterated pyrazoles.
- Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy.
- ResearchGate. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives.
- ChemicalBook. (n.d.). Pyrazole(288-13-1) IR Spectrum.
- ResearchGate. (n.d.). GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value.
- IJTSRD. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds.
- BenchChem. (n.d.). An In-depth Technical Guide to the Isomers of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
- ResearchGate. (2018). mass spectral study on the fragmentation of 3-[2-(3,5-dimethyl-1h-pyrazol-1-yl)thiazol-4-yl]-2h-chromen-2-one by am1 method.
- YouTube. (2022). Lec-28 || Mass fragmentation pattern of aldehydes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. BiblioBoard [openresearchlibrary.org]
- 8. youtube.com [youtube.com]
A Senior Application Scientist's Guide to the Structural Validation of Synthesized Pyrazole Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Pyrazoles and the Imperative of Structural Integrity
Pyrazoles, five-membered heterocyclic organic compounds with two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry and materials science.[1][2] Their derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] Given their therapeutic potential, the unambiguous structural validation of newly synthesized pyrazole derivatives is not merely a procedural step but a fundamental requirement for advancing drug discovery and ensuring the reliability of scientific findings.[1][6]
This guide provides an in-depth comparison of the essential analytical techniques required to rigorously validate the structure of synthesized pyrazoles. Moving beyond a simple checklist of methods, we will explore the causality behind experimental choices, demonstrating how a multi-faceted, self-validating analytical system provides the highest degree of confidence in a proposed chemical structure.
The Integrated Validation Workflow: A Self-Validating System
No single analytical technique is sufficient to unequivocally determine the structure of a novel compound. True confidence is achieved when multiple, independent methods provide converging data that all support the same structural hypothesis. This integrated approach forms a self-validating system, minimizing the risk of misinterpretation.
Below is a diagram illustrating the logical workflow for the structural validation of a synthesized pyrazole derivative.
Caption: Overall workflow for pyrazole structure validation.
Core Analytical Techniques: A Comparative Guide
The structural elucidation of a novel pyrazole relies on piecing together evidence from several spectroscopic and analytical methods. Each technique provides a unique part of the puzzle.
| Technique | Information Provided | Strengths for Pyrazole Analysis | Limitations |
| Mass Spectrometry (MS) | Molecular Weight (MW) of the compound. | Quickly confirms the MW of the target molecule. | Does not provide structural/connectivity information; isomers cannot be distinguished.[7] |
| High-Resolution MS (HRMS) | Exact mass, allowing for determination of the molecular formula. | Distinguishes between formulas with the same nominal mass (e.g., C₈H₈N₂O vs. C₇H₄N₂O₂).[8] Essential for confirming elemental composition.[9][10] | Does not differentiate between isomers.[7] |
| ¹H NMR Spectroscopy | Number of unique protons, their chemical environment, and proximity to other protons (connectivity). | Provides clear signals for pyrazole ring protons (H-3, H-4, H-5) and substituents, revealing substitution patterns.[6] | Complex spectra can arise from overlapping signals, requiring 2D techniques for resolution. |
| ¹³C NMR Spectroscopy | Number of unique carbons and their chemical environment (e.g., C=C, C=N, C-H). | Confirms the carbon skeleton of the pyrazole ring and any attached functional groups.[11] | Low natural abundance of ¹³C requires longer acquisition times. |
| 2D NMR (COSY, HSQC, HMBC) | Atom-to-atom connectivity (H-H, C-H). | Crucial for unambiguously assigning protons and carbons, especially in complex or highly substituted pyrazoles.[12][13] | Requires more instrument time and expertise in interpretation.[14] |
| FTIR Spectroscopy | Presence or absence of specific functional groups. | Quickly identifies key groups like N-H (for N-unsubstituted pyrazoles), C=O, C=N, and NO₂.[15][16][17] | Provides limited information about the overall molecular skeleton. |
| Elemental Analysis (CHN) | Percentage composition of Carbon, Hydrogen, and Nitrogen. | Provides an independent, quantitative confirmation of the elemental composition determined by HRMS.[18][19][20] | Requires a highly pure sample; less informative than HRMS for complex structures.[21] |
In-Depth Analysis & Experimental Protocols
Molecular Formula Determination: Mass Spectrometry
Expertise & Causality: The first step after synthesis and purification is to confirm that the target molecule has been formed. Low-resolution MS provides the nominal molecular weight, but this is insufficient for novel compounds. High-Resolution Mass Spectrometry (HRMS) is critical because it measures mass to several decimal places.[8] This precision leverages the slight mass differences between isotopes (e.g., ¹²C = 12.00000 amu, ¹H = 1.00783 amu, ¹⁴N = 14.0031 amu) to calculate a unique molecular formula, which is a foundational piece of evidence.[8]
Protocol 1: HRMS Analysis via ESI-TOF
-
Sample Preparation: Prepare a dilute solution of the purified pyrazole derivative (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer with an Electrospray Ionization (ESI) source.
-
Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.
-
Data Analysis: Use the instrument's software to determine the exact mass of the [M+H]⁺ ion. Input this mass into a formula calculator, specifying possible elements (C, H, N, O, etc.) to generate a list of potential molecular formulas.[22] The correct formula should have the lowest ppm error and align with the expected structure.
The Carbon-Hydrogen Framework: NMR Spectroscopy
NMR is the most powerful tool for elucidating the detailed connectivity of a molecule. For pyrazoles, a combination of 1D (¹H, ¹³C) and 2D experiments is essential for a complete and validated assignment.[23]
¹H and ¹³C NMR - Assigning the Core Structure
The chemical shifts of the pyrazole ring protons and carbons are highly dependent on the substituents.[6] However, typical ranges can be referenced. For example, in CDCl₃, the H-4 proton often appears around 6.0-8.0 ppm, while H-3 and H-5 protons can vary more widely based on N-substitution and other groups.[6]
2D NMR - Confirming Connectivity
When 1D spectra are ambiguous, 2D NMR is used to definitively map out the molecular structure.[24]
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically through 2 or 3 bonds). This helps identify adjacent protons, such as those on an ethyl substituent (-CH₂-CH₃).[13]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (one-bond C-H correlation).[25] This is the primary method for assigning carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away.[13] This is the key experiment for piecing together the entire molecular puzzle, connecting substituents to the pyrazole ring and linking non-protonated (quaternary) carbons to the framework.[12]
The diagram below illustrates how 2D NMR correlations establish the structure of a hypothetical ethyl-substituted pyrazole.
Caption: Using 2D NMR to map molecular connectivity.
Protocol 2: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[6]
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.
-
2D Spectra Acquisition: Based on the complexity of the 1D spectra, acquire the following 2D experiments:
-
COSY: To establish proton-proton spin systems.
-
HSQC: To assign protonated carbons.
-
HMBC: To establish long-range connectivity and assemble the final structure.
-
-
Data Interpretation: Analyze all spectra in conjunction. Use the HSQC to anchor proton and carbon assignments. Use COSY to trace out fragments. Use HMBC to connect all fragments and confirm the positions of substituents on the pyrazole ring.
Functional Group Confirmation: FTIR Spectroscopy
Expertise & Causality: While NMR and MS define the molecular formula and atomic connectivity, Fourier-Transform Infrared (FTIR) spectroscopy provides rapid, independent confirmation of the functional groups present.[2][26] This is a crucial cross-check. For instance, if the proposed structure contains a carboxylic acid, a strong C=O stretch (1700-1750 cm⁻¹) and a broad O-H stretch (~2500-3300 cm⁻¹) must be observed. For an N-unsubstituted pyrazole, a characteristic N-H stretch should be present around 3100-3500 cm⁻¹.[6]
Protocol 3: FTIR Analysis
-
Sample Preparation: Prepare the sample using an appropriate method (e.g., KBr pellet for solids, thin film for oils).
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands and match them to the functional groups in the proposed structure.[6]
| Functional Group | Typical Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch (on ring) | 3100 - 3500 | Broad band |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Strong |
| C=O Stretch (e.g., ester) | 1700 - 1750 | Strong, sharp |
| C=N / C=C Stretch (ring) | 1400 - 1600 | Medium to weak |
| N-O Stretch (nitro group) | 1500-1560 & 1300-1360 | Two strong bands |
Case Study: Convergent Data Validation
Let's consider a hypothetical synthesized product: Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate .
| Analysis | Expected Data | Observed Data | Conclusion |
| HRMS | C₁₃H₁₄N₂O₂; [M+H]⁺ = 231.1128 | [M+H]⁺ = 231.1131 (1.3 ppm error) | Molecular formula confirmed. |
| ¹H NMR (CDCl₃) | H-3 (s, 1H, ~8.0 ppm), Ar-H (m, 5H, ~7.4-7.5 ppm), OCH₂ (q, 2H, ~4.3 ppm), CH₃-ring (s, 3H, ~2.7 ppm), OCH₂CH₃ (t, 3H, ~1.35 ppm) | Matched the expected shifts, multiplicities, and integrations.[6] | Substitution pattern consistent. |
| ¹³C NMR (CDCl₃) | ~10 unique signals including C=O (~165 ppm), pyrazole carbons (C3, C4, C5), aromatic carbons, and ethyl/methyl carbons. | All expected carbon signals observed in appropriate regions. | Carbon skeleton confirmed. |
| HMBC | Key correlations: CH₃-ring protons to C5 and C4; OCH₂ protons to ester C=O. | All key long-range correlations observed. | Unambiguous placement of substituents. |
| FTIR | Strong C=O stretch (~1710 cm⁻¹), C-O stretch (~1250 cm⁻¹), aromatic C=C stretches. No N-H stretch. | Strong band at 1708 cm⁻¹, other expected bands present. Absence of N-H band confirmed N1-substitution. | Functional groups confirmed. |
| Elemental Analysis | C: 67.81%; H: 6.13%; N: 12.17% | C: 67.75%; H: 6.18%; N: 12.11% | Elemental composition quantitatively confirmed. |
References
- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. Benchchem.
- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing).
- Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. Published 2022-07-27.
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH.
- Characteristic 1 H and 13 C NMR chemical shift values of the synthesized ring A- fused pyrazole regioisomers. ResearchGate.
-
Formula Prediction in HRMS Analysis on LC Q TOF. YouTube. Published 2025-03-27. Available from: [Link]
- Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. IJTSRD.
-
13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Chemistry LibreTexts. Published 2014-08-18. Available from: [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. Published 2024-11-22. Available from: [Link]
-
High-resolution mass spectrometry: more than exact mass. Bioanalysis Zone. Published 2020-04-27. Available from: [Link]
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
-
1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Published 2025-08-06. Available from: [Link]
-
Formula determination by high resolution mass spectrometry. YouTube. Published 2019-03-18. Available from: [Link]
-
¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. Available from: [Link]
-
Theoretical NMR correlations based Structure Discussion. PMC - PubMed Central. Published 2011-07-28. Available from: [Link]
-
Overview of synthesis of pyrazole derivatives [a]. ResearchGate. Available from: [Link]
-
A Look at Elemental Analysis for Organic Compounds. AZoM. Published 2021-05-06. Available from: [Link]
- In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents.
-
Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers (RSC Publishing). Published 2021-12-21. Available from: [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. ResearchGate. Published 2025-12-02. Available from: [Link]
-
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing. Published 2023-07-10. Available from: [Link]
-
-
Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Available from: [Link]
-
- The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry.
- Elemental analyses: Significance and symbolism. Published 2025-10-02.
-
Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. ResearchGate. Available from: [Link]
- Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science.
-
FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate. Available from: [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Published 2020-08-10. Available from: [Link]
-
Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. ResearchGate. Published 2025-08-05. Available from: [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC - NIH. Published 2024-12-10. Available from: [Link]
-
Elemental Analysis - Organic & Inorganic Compounds. Eltra. Available from: [Link]
-
The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere). ResearchGate. Available from: [Link]
-
Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. PubMed. Published 2021-07-20. Available from: [Link]
-
Functional group identification for FTIR spectra using image-based machine learning models. NSF Public Access Repository. Available from: [Link]
Sources
- 1. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. visnav.in [visnav.in]
- 3. ijpbs.com [ijpbs.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. measurlabs.com [measurlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. par.nsf.gov [par.nsf.gov]
- 18. azom.com [azom.com]
- 19. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 20. Elemental analyses: Significance and symbolism [wisdomlib.org]
- 21. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 22. youtube.com [youtube.com]
- 23. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 26. ijtsrd.com [ijtsrd.com]
A Strategic Guide to Pyrazole Synthesis: A Cost-Benefit Analysis for the Modern Laboratory
Introduction: The Enduring Value of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal and agricultural chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold in a vast array of biologically active compounds, from blockbuster anti-inflammatory drugs like Celecoxib to vital fungicides and herbicides.[3][4] Given its prevalence, the efficient and economical synthesis of pyrazole derivatives is a critical consideration for researchers in both academic and industrial settings.
This guide provides an in-depth cost-benefit analysis of the most common synthetic routes to pyrazoles. We move beyond simple procedural descriptions to offer a comparative evaluation grounded in field-proven insights. The analysis weighs factors such as the cost and availability of starting materials, reaction efficiency, energy consumption, scalability, and alignment with green chemistry principles. Our objective is to empower researchers, chemists, and drug development professionals to make informed, strategic decisions when selecting a synthetic pathway, balancing the demands of budget, timeline, and environmental responsibility.
I. The Classical Workhorse: Knorr Pyrazole Synthesis and Related Condensations
First reported by Ludwig Knorr in 1883, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative remains one of the most fundamental and widely used methods for pyrazole synthesis.[4][5][6] Its enduring popularity is a testament to its reliability and the low cost of its primary starting materials.
Mechanistic Rationale
The reaction proceeds via an initial nucleophilic attack of one nitrogen atom of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate.[7] This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration yields the stable aromatic pyrazole ring.[8][9] The use of an unsymmetrical 1,3-dicarbonyl or a substituted hydrazine can lead to a mixture of regioisomers, a key consideration in synthesis planning.[4][6]
Caption: Generalized workflow of the Knorr Pyrazole Synthesis.
Experimental Protocol: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole
This protocol is a representative example of the Knorr synthesis.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (1.0 g, 10 mmol) and ethanol (20 mL).
-
Reagent Addition: While stirring, add phenylhydrazine (1.08 g, 10 mmol) dropwise to the solution. A slight exotherm may be observed.
-
Reaction Conditions: Add 2-3 drops of glacial acetic acid as a catalyst.[7] Heat the reaction mixture to reflux (approximately 80°C) and maintain for 1 hour.
-
Workup and Purification: After cooling to room temperature, reduce the solvent volume under vacuum. Add 20 mL of cold water to the residue to precipitate the product. Filter the resulting solid using a Buchner funnel, wash with a small amount of cold water, and air dry. The crude product can be recrystallized from ethanol/water to yield the pure pyrazole.
Cost-Benefit Analysis
| Parameter | Knorr Synthesis & Related Condensations |
| Starting Material Cost | Low to Moderate. 1,3-dicarbonyls (e.g., acetylacetone, ethyl acetoacetate) and simple hydrazines (e.g., hydrazine hydrate, phenylhydrazine) are commodity chemicals.[10] |
| Yield & Efficiency | Good to Excellent. Yields often exceed 80-90%, especially for simple substrates.[7] Reaction times are typically short (1-3 hours). |
| Scalability | Excellent. The procedure is robust and easily scaled for industrial production. |
| Energy Consumption | Moderate. Often requires heating to reflux, contributing to energy costs.[10] |
| Green Metrics | Fair. Generates two molecules of water as a byproduct. The use of organic solvents for reaction and purification can lower the overall greenness. The atom economy is generally good. |
| Key Advantages | High reliability, straightforward procedure, low-cost starting materials, excellent scalability. |
| Key Disadvantages | Potential for regioisomer formation with unsymmetrical substrates, moderate energy consumption, reliance on organic solvents. |
II. The Regioselective Alternative: 1,3-Dipolar Cycloadditions
1,3-Dipolar cycloaddition reactions offer a powerful and often highly regioselective method for constructing the pyrazole ring.[5] This synthetic strategy typically involves the reaction of a 1,3-dipole, such as a diazo compound, with a dipolarophile containing a carbon-carbon multiple bond, like an alkyne or alkene.[11][12]
Mechanistic Rationale
The reaction is a concerted [3+2] cycloaddition where the three atoms of the dipole react with two atoms of the dipolarophile to form a five-membered ring in a single step.[13] The regioselectivity is controlled by the electronic properties of the substituents on both the dipole and the dipolarophile, as dictated by frontier molecular orbital theory. This high degree of control is a significant advantage over classical condensation methods.
Caption: Conceptual workflow of pyrazole synthesis via [3+2] cycloaddition.
Experimental Protocol: Synthesis of a Polysubstituted Pyrazole from an α-diazoester and an Alkyne
This protocol is adapted from modern methodologies for pyrazole synthesis.[12]
-
Reaction Setup: In a nitrogen-flushed Schlenk tube, dissolve the terminal alkyne (1.0 mmol) and the α-diazoester (1.2 mmol) in 5 mL of anhydrous toluene.
-
Catalyst Addition: Add a suitable catalyst, such as Cu(I) iodide (5 mol%), to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-80°C) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Once the reaction is complete, filter the mixture through a short pad of silica gel to remove the catalyst. Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired pyrazole derivative.
Cost-Benefit Analysis
| Parameter | 1,3-Dipolar Cycloaddition |
| Starting Material Cost | Moderate to High. While simple alkynes are accessible, the synthesis of functionalized diazo compounds can be complex and require hazardous precursors (e.g., tosylhydrazones).[14] |
| Yield & Efficiency | Good to Excellent. Yields are typically high, and the reaction often proceeds under mild conditions. |
| Scalability | Fair to Good. The use of potentially unstable diazo compounds can present challenges for large-scale synthesis. However, in situ generation methods are improving scalability. |
| Energy Consumption | Low. Many reactions proceed at room temperature or with mild heating, resulting in lower energy costs. |
| Green Metrics | Good. These reactions are often highly atom-economical. The main waste comes from solvent used in purification. The use of metal catalysts can be a drawback, although catalyst loading is low. |
| Key Advantages | Excellent regioselectivity, mild reaction conditions, high functional group tolerance, high atom economy. |
| Key Disadvantages | Higher cost and potential instability of diazo precursors, requirement for metal catalysts in some cases, purification often requires chromatography. |
III. The Efficiency Champions: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants are combined in a single pot to form a product that incorporates portions of all starting materials, represent a highly efficient and green approach to pyrazole synthesis.[15][16]
Mechanistic Rationale
MCRs proceed via a domino or tandem sequence of reactions. For pyrazole synthesis, a common strategy involves the Knoevenagel condensation of an aldehyde and an active methylene compound (like malononitrile), followed by a Michael addition of a hydrazine, and subsequent intramolecular cyclization and aromatization.[1][15] This entire sequence occurs without the need to isolate intermediates, saving time, solvents, and resources.
Caption: A typical multicomponent reaction pathway to pyrazoles.
Experimental Protocol: One-Pot Synthesis of a 5-Aminopyrazole-4-carbonitrile
This protocol is representative of a green, solvent-free MCR approach.[1]
-
Reactant Mixing: In a mortar, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol).
-
Catalyst Addition: Add a catalytic amount of an eco-friendly catalyst, such as sodium p-toluenesulfonate (NaPTS) in a few drops of water.[1]
-
Reaction Conditions: Grind the mixture with a pestle at room temperature for 10-15 minutes. The mixture will typically become a paste and then solidify.
-
Workup and Purification: Add 10 mL of water to the solid mass and stir. Filter the product, wash with water, and dry. The product is often of high purity, but can be recrystallized from ethanol if necessary.
Cost-Benefit Analysis
| Parameter | Multicomponent Reactions (MCRs) |
| Starting Material Cost | Low to Moderate. Utilizes readily available aldehydes, active methylene compounds, and hydrazines. |
| Yield & Efficiency | Very Good to Excellent. High yields are common. Reaction times are exceptionally short, often minutes to a few hours.[15] |
| Scalability | Good. The simplicity of the one-pot procedure is advantageous for scaling, though heat management for exothermic steps may be required. |
| Energy Consumption | Very Low. Many MCRs are performed at room temperature or with minimal heating (e.g., microwave irradiation), drastically reducing energy costs.[17] |
| Green Metrics | Excellent. MCRs are a cornerstone of green chemistry. They exhibit high atom economy, reduce solvent usage (especially in solvent-free protocols), and minimize waste by avoiding intermediate isolation and purification steps.[18][19] |
| Key Advantages | Exceptional efficiency (time, steps, resources), high atom economy, operational simplicity, environmentally friendly, rapid generation of molecular diversity. |
| Key Disadvantages | The reaction mechanism can be complex, and optimization may be required for new substrate combinations. |
Comparative Summary and Strategic Recommendations
| Synthetic Route | Starting Material Cost | Typical Yield | Regioselectivity | Greenness | Best For... |
| Knorr Synthesis | Low | High | Variable | Fair | Large-scale, industrial synthesis of simple, established pyrazoles where raw material cost is the primary driver.[10] |
| 1,3-Dipolar Cycloaddition | Moderate-High | High | Excellent | Good | Synthesis of complex, highly functionalized pyrazoles where precise regiochemical control is essential. Ideal for discovery chemistry. |
| Multicomponent Reactions | Low-Moderate | Very High | Good-Excellent | Excellent | Rapid library synthesis, process optimization for green manufacturing, and efficient production of diverse, polysubstituted pyrazoles.[17] |
Final Recommendations for the Practicing Scientist
-
For Large-Scale Industrial Production: The Knorr synthesis remains a highly competitive and cost-effective method due to its robustness and the low cost of bulk starting materials. The primary focus for optimization should be on minimizing solvent waste and energy consumption.
-
For Medicinal Chemistry & Novel Scaffolds: When targeting complex architectures with specific substitution patterns, the superior regiocontrol of 1,3-dipolar cycloadditions often justifies the higher cost of reagents. The investment is returned in the form of reduced purification efforts and unambiguous structural assignment.
-
For Green Chemistry & High-Throughput Synthesis: Multicomponent reactions are unparalleled in their efficiency and environmental credentials. They are the ideal choice for academic labs and discovery settings aiming to rapidly generate diverse libraries of compounds while adhering to sustainable chemistry principles.
By carefully considering the trade-offs between cost, efficiency, scalability, and environmental impact, researchers can select the optimal synthetic strategy to advance their projects effectively and responsibly.
References
-
Hassan, A. A., et al. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5633. [Link]
-
Silva, T. M. S., et al. (2011). Recent Advances in the Synthesis of Pyrazoles. A Review. Organic Preparations and Procedures International, 43(5), 425-460. [Link]
-
Bonacorso, H. G., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. SciSpace, August 29, 2022. [Link]
-
Thomas, A., et al. (2021). Recent Advances in the Synthesis of Pyrazole Derivatives. Current Organic Synthesis, 18(2), 197-213. [Link]
-
Lassaletta, J. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific. [Link]
-
Pramanik, A., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Giradkar, V. (2021). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]
-
Giradkar, V. (2021). knorr pyrazole synthesis. Slideshare. [Link]
-
Ahmed, N. (2023). Synthesis of pyrazole derivatives via 1,3,-dipolar cycloaddition reaction. ResearchGate. [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Name-Reaction.com. [Link]
-
Konwar, D., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6539. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Schmidt, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-223. [Link]
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Chem Help ASAP. [Link]
-
Venkatesh, P. D. (2021). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]
-
Li, X., et al. (2021). Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. Chinese Chemical Letters, 32(1), 223-226. [Link]
-
ResearchGate. (n.d.). Synthetic Routes to Pyrazoles. ResearchGate. [Link]
-
Cravotto, G., et al. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules, 12(7), 1365-1373. [Link]
-
Kumar, N., et al. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Current Green Chemistry, 11(4), 336-350. [Link]
-
Kumar, N., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ChemistrySelect. [Link]
-
Cravotto, G., et al. (2007). New "green" approaches to the synthesis of pyrazole derivatives. Molecules, 12(7), 1365-73. [Link]
-
El-Metwaly, N., et al. (2023). Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. Scientific Reports, 13, 17743. [Link]
-
GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia Technical Note. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Advancements in Pyrazole Synthesis: The Morpholine-Catalyzed Approach for Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Lassaletta, J. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
A new insight into the synthesis and biological activities of pyrazole based derivatives. (2025). Journal of the Indian Chemical Society. [Link]
-
Zhang, Z., et al. (2021). Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020). Molecules, 26(11), 3169. [Link]
-
ResearchGate. (n.d.). One‐Pot Synthesis of Pyrazoles from Sulfonyl Hydrazides and Alkynyl Ketones Using Environmentally Benign Sulfonium Iodate (I) Reagent. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. jk-sci.com [jk-sci.com]
- 9. name-reaction.com [name-reaction.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. ccspublishing.org.cn [ccspublishing.org.cn]
- 13. researchgate.net [researchgate.net]
- 14. Pyrazole synthesis [organic-chemistry.org]
- 15. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 17. Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benthamdirect.com [benthamdirect.com]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to HPLC Purity Assessment of 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. However, the rigor of purity assessment must extend to its precursors and intermediates. 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde is a key building block in the synthesis of various pharmaceutical compounds. Its structural integrity and purity directly influence the yield, impurity profile, and ultimately, the safety and efficacy of the final drug product.
The synthesis of this pyrazole derivative, often involving Vilsmeier-Haack or similar formylation reactions on a substituted pyrazole core, can introduce a variety of process-related impurities.[1][2] These can include unreacted starting materials, by-products from side reactions, and degradation products. Therefore, a robust, accurate, and precise analytical method is paramount for quality control. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of this critical intermediate, grounded in established scientific principles and regulatory expectations.
Method Selection: Why HPLC is the Gold Standard
While other techniques like Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) have their place in chemical analysis, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the preferred method for non-volatile, polar to moderately non-polar compounds like our target analyte.[3] Its high resolving power, sensitivity, and quantitative accuracy make it ideal for separating structurally similar impurities from the main compound.[3]
RP-HPLC, where the stationary phase is non-polar and the mobile phase is polar, is particularly well-suited for this compound. The combination of the alkyl (propyl) and aryl-like (pyrazole) character of the molecule allows for effective retention and separation on common stationary phases like C18 or C8.[3][4]
In-Depth HPLC Method Development: A Mechanistic Approach
Developing a reliable HPLC method is a systematic process of optimizing parameters to achieve the desired separation. The choices made are dictated by the physicochemical properties of the analyte and potential impurities.
Column Chemistry Selection: The Heart of the Separation
The choice of the HPLC column is the most critical factor in achieving a successful separation.[4][5] For our target molecule, a C18 (octadecylsilane) column is the logical starting point.
-
Rationale: The propyl group and the pyrazole ring backbone provide sufficient hydrophobicity to interact strongly with the C18 stationary phase, ensuring adequate retention.[3] This allows for the use of a moderately strong organic mobile phase, which is ideal for good chromatography. A high-purity, silica-based C18 column is recommended to minimize peak tailing and ensure column stability.[3]
Mobile Phase Optimization: Driving the Selectivity
The mobile phase composition fine-tunes the separation by altering the interactions between the analytes and the stationary phase.
-
Solvent Selection: A combination of a weak solvent (e.g., water with a buffer or acid modifier) and a strong organic solvent (e.g., acetonitrile or methanol) is standard for RP-HPLC. Acetonitrile is often preferred over methanol due to its lower viscosity and stronger elution strength, which can lead to sharper peaks and shorter run times.
-
pH Control: The pyrazole ring contains nitrogen atoms that can be protonated at low pH. Controlling the pH of the mobile phase with a buffer (e.g., phosphate) or an acid modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is crucial for ensuring consistent retention times and peak shapes.[6][7] For this molecule, a slightly acidic pH (e.g., 3.0-4.0) would ensure the pyrazole nitrogen is not protonated, preventing peak tailing.
-
Isocratic vs. Gradient Elution: For a purity assessment where impurities with a range of polarities are expected, a gradient elution is superior. A gradient program, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase, allows for the elution of highly polar impurities early in the run while ensuring that more retained, non-polar impurities are eluted with sharp peaks in a reasonable time.
Detector Selection: Seeing the Separated Components
The choice of detector depends on the chromophoric properties of the analyte.
-
Photodiode Array (PDA/DAD) Detector: this compound possesses a conjugated system involving the pyrazole ring and the carbaldehyde group, which will absorb UV radiation. A Photodiode Array (PDA) or Diode Array Detector (DAD) is the ideal choice.[8][9][10] Unlike a standard UV-Vis detector that measures at a single wavelength, a PDA/DAD detector acquires the entire UV-Vis spectrum for each point in the chromatogram.[8][11]
-
Key Advantages of PDA/DAD:
-
Optimal Wavelength Selection: It allows for the determination of the λmax (wavelength of maximum absorbance) for the main peak, ensuring maximum sensitivity.
-
Peak Purity Analysis: It can assess the spectral homogeneity across a single chromatographic peak. If the spectra at the upslope, apex, and downslope of the peak are identical, it provides strong evidence that the peak is pure and not co-eluting with an impurity.[9] This is a critical function for a purity-indicating method.
-
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be robust and compliant with the principles outlined in the ICH Q2(R1) guidelines for analytical procedure validation.[12][13][14][15]
Objective: To determine the purity of this compound and quantify any related impurities.
Workflow Diagram:
Caption: High-level workflow for HPLC purity analysis.
Step-by-Step Methodology:
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.[16]
-
Chromatography Data System (CDS) for instrument control and data processing.
-
-
Chromatographic Conditions:
-
Column: High-purity C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detection, 200-400 nm. Monitor at λmax of the main peak (e.g., ~265 nm).
-
Injection Volume: 10 µL.
-
-
Solution Preparation:
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration ~0.1 mg/mL).
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the diluent.
-
-
System Suitability Testing (SST):
-
Before sample analysis, perform five replicate injections of the Standard Solution.
-
Acceptance Criteria:
-
Tailing Factor (Tf): ≤ 2.0 for the main peak.
-
Theoretical Plates (N): ≥ 2000 for the main peak.
-
Repeatability (%RSD): ≤ 2.0% for the peak area of the five replicate injections.[4]
-
-
This step validates that the chromatographic system is performing adequately on the day of analysis.
-
-
Analysis Sequence:
-
Inject Blank (diluent) to ensure no carryover or system contamination.
-
Inject Standard Solution.
-
Inject Sample Solution.
-
-
Data Analysis and Calculations:
-
Identify the peak for this compound in the sample chromatogram by comparing its retention time to that of the reference standard.
-
Integrate all peaks in the sample chromatogram.
-
Calculate the percentage of each impurity using the area percent method (assuming a relative response factor of 1.0 for unknown impurities).
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100%
-
Use the PDA detector to perform peak purity analysis on the main analyte peak to check for co-eluting impurities.
-
Comparative Performance Analysis
The following table compares the optimized gradient HPLC method with a less suitable isocratic method to highlight the importance of proper method development.
| Parameter | Optimized Gradient RP-HPLC (Method A) | Sub-optimal Isocratic RP-HPLC (Method B) | Justification |
| Mobile Phase | Gradient: 30-80% ACN w/ 0.1% TFA | Isocratic: 60% ACN w/ Water | The gradient allows for the separation of impurities with a wide range of polarities.[17] |
| Resolution (Rs) | > 2.0 for all specified impurities | < 1.5 for early eluting impurities | Gradient elution provides superior resolution, especially for peaks close to the main analyte or the solvent front. |
| Peak Shape (Tf) | Tailing factor < 1.5 | Tailing factor > 2.0 for some peaks | The use of TFA in the mobile phase improves peak shape by minimizing unwanted interactions with the silica backbone.[7] |
| Run Time | ~35 minutes (including re-equilibration) | ~15 minutes | While shorter, the isocratic method risks not eluting highly retained impurities, giving a false impression of purity. |
| Impurity Detection | Detects both polar and non-polar impurities | May miss highly retained, non-polar impurities | The strong final mobile phase composition in the gradient ensures all components are eluted from the column. |
| Overall Suitability | Excellent for quality control and impurity profiling. | Poor; not suitable for a formal purity assessment. |
Conclusion
The purity assessment of this compound is a critical step in ensuring the quality of downstream pharmaceutical manufacturing. A well-developed, gradient-based Reversed-Phase HPLC method using a C18 column and PDA detection provides a robust, sensitive, and specific system for this purpose.[7] This approach not only allows for accurate quantification of the main component but also provides invaluable information about the impurity profile, including the detection of co-eluting peaks through spectral analysis. By adhering to systematic method development and implementing rigorous system suitability criteria, researchers and quality control scientists can have high confidence in their analytical results, ensuring that only high-quality intermediates proceed in the drug development pipeline.
References
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. .
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. .
-
Agilent Technologies. What is High-Performance Liquid Chromatography (HPLC)? .
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). .
-
Hitachi High-Tech. Principle and Feature of Various Detection Methods (1). .
-
Thermo Fisher Scientific. How HPLC Detectors Work. .
-
SCION Instruments. Diode Array Detector HPLC | DAD. .
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). .
-
In-vitro, In-vivo, In-silico Journal. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. .
-
LCGC International. Method Development for Drug Impurity Profiling: Part 1. .
-
Contract Testing Laboratories of America. HPLC Analysis with Diode Array Detection. .
-
Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. .
-
BenchChem. A Researcher's Guide to Selecting the Optimal HPLC Column for Erlotinib Impurity Separation. .
-
LCGC International. Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. .
-
ResearchGate. Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. .
-
International Journal of Chemical and Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. .
-
Sigma-Aldrich. HPLC and UHPLC Column Selection Guide. .
-
Wiley Online Library. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazolone Derivative. .
-
Semantic Scholar. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. .
-
Autech Industry Co., Limited. Optimizing Your Synthesis: The Advantage of High-Purity Pyrazole Derivatives. .
-
ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. .
-
Sigma-Aldrich. 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde. .
-
MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. .
-
National Center for Biotechnology Information. 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. .
-
Trade Science Inc. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. .
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ijcpa.in [ijcpa.in]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. hitachi-hightech.com [hitachi-hightech.com]
- 9. How HPLC Detectors Work | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 11. ctlatesting.com [ctlatesting.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. fda.gov [fda.gov]
- 14. jordilabs.com [jordilabs.com]
- 15. database.ich.org [database.ich.org]
- 16. agilent.com [agilent.com]
- 17. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to Pyrazole Synthesis: Benchmarking New Methods Against Established Protocols
Introduction: The Enduring Importance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern chemistry. Its derivatives are integral to numerous fields, most notably in medicinal chemistry and materials science. Pyrazoles are privileged structures, forming the core of blockbuster drugs such as the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and the kinase inhibitor Xalkori.[1][2] Their prevalence stems from their ability to act as versatile pharmacophores, engaging in various biological interactions, and their utility as ligands and functional materials.[2][3][4]
For decades, the synthesis of this crucial scaffold has been dominated by classical condensation reactions. However, the ever-increasing demand for molecular diversity, improved efficiency, and greener chemical processes has spurred the development of innovative synthetic strategies.[5][6] This guide provides a comparative analysis of established protocols, such as the Knorr synthesis, against modern catalytic, flow chemistry, and C-H activation methods. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of these approaches to arm researchers with the knowledge needed to select the optimal synthetic route for their specific application.
Part 1: Established Protocols - The Foundations of Pyrazole Synthesis
The Knorr Pyrazole Synthesis: A Timeless Workhorse
First reported by Ludwig Knorr in 1883, this reaction remains one of the most fundamental and widely used methods for constructing the pyrazole ring.[7][8]
Mechanism and Rationale: The Knorr synthesis involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[7][8] The reaction begins with the nucleophilic attack of one nitrogen atom of the hydrazine onto one of the carbonyl groups, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. A subsequent dehydration step yields the stable, aromatic pyrazole ring.[9][10] The choice of an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine can lead to mixtures of regioisomers, a primary drawback of this classical method.[2]
Generalized Reaction Scheme:
Caption: Workflow for a two-stage continuous-flow pyrazole synthesis.
Protocol Outline: Flow Synthesis of 3,5-Disubstituted Pyrazoles [11]1. Stream A Preparation: Prepare a solution of the starting acetophenone and dimethylformamide dimethyl acetal (DMADMF) (2 equivalents) in DMF. 2. Stream B Preparation: Prepare a solution of hydrazine (3 equivalents) in DMF. 3. System Setup: Pump Stream A through a heated stainless-steel coil reactor (e.g., 5 mL volume at 170°C with a flow rate of 0.5 mL/min for a 10-minute residence time). 4. Second Stage Reaction: Introduce Stream B via a T-mixer into the output from the first reactor. Pass the combined stream through a second heated reactor (e.g., a 2 mL glass mixer-chip at 150°C). 5. Collection: The output stream passes through a back-pressure regulator and is collected for analysis and purification.
Multicomponent and Microwave-Assisted Syntheses
-
Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single pot to form a product that contains portions of all starting materials. [12]This approach is highly convergent and efficient. For example, a one-pot, three-component reaction of aldehydes, 1,3-dicarbonyls, and diazo compounds can yield polyfunctional pyrazoles through a tandem Knoevenagel condensation/1,3-dipolar cycloaddition sequence. [13]* Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields. [14]Solvent-free microwave conditions for the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds provide a green and efficient route to 3,5-disubstituted-1H-pyrazoles. [14][15]
Part 3: Comparative Performance Analysis
The choice of a synthetic method is a multifactorial decision. The following table provides a comparative overview of the discussed protocols to guide this selection process.
| Method | Key Reagents | Typical Conditions | Yields | Regioselectivity | Advantages | Disadvantages/Limitations |
| Knorr Synthesis | 1,3-Dicarbonyl, Hydrazine | Acid catalyst (e.g., AcOH), Reflux, 1-24h [9][10] | Good to Excellent | Often poor; can produce mixtures of regioisomers [2] | Versatile, simple, readily available starting materials. | Harsh conditions, potential for isomer mixtures, long reaction times. |
| Catalytic (General) | Varies (e.g., Hydrazones, Alkynes) | Metal catalyst (Cu, Ag, Pd), often milder temps (RT-80°C) [16][13] | Moderate to Excellent [14][16] | Generally high; catalyst-controlled. | Milder conditions, high efficiency, improved selectivity, broad scope. | Catalyst cost and toxicity, may require inert atmosphere. |
| C-H Activation | Hydrazones, Alkenes/Alkynes | Pd or Cu catalyst, Oxidant, 100-120°C [1] | Good to Excellent [1] | High | Atom-economical, avoids pre-functionalization, novel disconnections. | Requires specific directing groups, can require high temperatures. |
| Flow Chemistry | Varies (e.g., Acetophenones, Hydrazine) | High temp (150-170°C), short residence time (mins) [11] | Good to Excellent [17][11] | High | Enhanced safety, scalable, precise control, rapid optimization. [6][17][18] | Requires specialized equipment, potential for clogging. |
| Microwave-Assisted | Tosylhydrazones, α,β-Unsaturated Ketones | Base, Microwave irradiation, often solvent-free, 5-30 mins [15] | High to Excellent [14][15] | High | Extremely fast reaction times, improved yields, green (solvent-free). | Scalability can be challenging, requires microwave reactor. |
| Multicomponent | ≥3 components (e.g., Aldehyde, 1,3-Dicarbonyl, Diazo compound) | Varies, often one-pot at RT or elevated temp [13][12] | Good to Excellent [12] | Often high | High efficiency, molecular diversity, operational simplicity. | Complex optimization, finding compatible components can be difficult. |
Conclusion and Future Outlook
While the Knorr synthesis remains a valuable tool for its simplicity and accessibility, the landscape of pyrazole synthesis has been profoundly reshaped by modern innovations. For researchers prioritizing speed and green chemistry, microwave-assisted protocols offer compelling advantages. When molecular complexity and diversity are paramount, multicomponent reactions provide an elegant and efficient solution. For industrial applications and process development, the scalability, safety, and control afforded by flow chemistry are unparalleled. [6][18] Looking forward, methods that maximize atom economy and minimize pre-functionalization, such as C-H activation, will continue to gain prominence. [1][19]The integration of these modern strategies—for instance, performing catalytic C-H activation reactions in a continuous flow setup—represents the next frontier, promising even more powerful, sustainable, and efficient pathways to this indispensable class of heterocyclic compounds. The choice of method is no longer one of simple tradition but a strategic decision based on the specific goals of yield, purity, scale, safety, and molecular design.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2025). MDPI. [Link]
-
Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. (n.d.). RSC Publishing. [Link]
-
Heteroannulative C–H Activation Route to Pyrazoles and Indazoles. (2013). J. Org. Chem.[Link]
-
Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). RSC Publishing. [Link]
-
Novel synthesis of new pyrazole thioglycosides as pyrazomycin analogues. (2019). PubMed. [Link]
-
Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia. [Link]
-
Recent Advances in the Synthesis of Pyrazoles. A Review. (n.d.). Taylor & Francis Online. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). SciSpace. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC - NIH. [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). ResearchGate. [Link]
-
New “Green” Approaches to the Synthesis of Pyrazole Derivatives. (n.d.). MDPI. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2025). PubMed. [Link]
-
Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (n.d.). Organic Letters. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. [Link]
-
Synthetic strategies of pyrazole‐directing C−H activation. (n.d.). ResearchGate. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]
-
Pechmann Pyrazole Synthesis. (n.d.). Merck Index. [Link]
-
Various methods for the synthesis of pyrazole. (n.d.). ResearchGate. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
- Catalytic hydrogenation process for preparing pyrazoles. (n.d.).
-
Pd-Catalyzed intramolecular C–H activation and C–S formation to synthesize pyrazolo[5,1-b]benzothiazoles without an additional oxidant. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Direct C–H Alkenylation of Functionalized Pyrazoles. (n.d.). The Journal of Organic Chemistry. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Pechmann pyrazole synthesis. (n.d.). ResearchGate. [Link]
-
Pechmann Pyrazole Synthesis. (n.d.). Named Reactions. [Link]
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. name-reaction.com [name-reaction.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. galchimia.com [galchimia.com]
- 12. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Pyrazole synthesis [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis: The Strategic Advantages of 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde in Modern Synthesis
Abstract: In the landscape of synthetic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the success of a research program. Heterocyclic aldehydes are a cornerstone of this process, offering versatile handles for molecular elaboration. This guide provides an in-depth comparison of 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde against other common heterocyclic building blocks. We will explore its distinct advantages in terms of synthetic tractability, its role in optimizing physicochemical properties for drug-like molecules, and its contribution to metabolic stability. The discussion is supported by experimental data, detailed protocols, and mechanistic insights to provide researchers, scientists, and drug development professionals with a clear rationale for its strategic implementation.
Introduction to Heterocyclic Aldehydes as Privileged Scaffolds
Heterocyclic compounds are foundational to medicinal chemistry, with nitrogen-containing heterocycles being particularly prominent in the world's top-selling drugs.[1] Among these, the pyrazole nucleus is a "privileged structure," a distinction earned due to its presence in a multitude of approved therapeutic agents like Celecoxib, Sildenafil, and Rimonabant.[2][3][4] The pyrazole ring is not merely a passive scaffold; its unique electronic and steric properties can profoundly influence the pharmacological and pharmacokinetic profile of a molecule.[4]
The aldehyde functional group, when appended to such a scaffold, provides a reactive nexus for a vast array of chemical transformations, including reductive aminations, Wittig reactions, and multi-component reactions like the Biginelli condensation.[5][6] The choice of which heterocyclic aldehyde to use can therefore dictate not only the synthetic routes available but also the ultimate properties of the final compounds. This guide focuses on a particularly well-substituted building block, this compound, to illustrate its superior utility compared to other common alternatives.
Molecular Profile and Physicochemical Comparison
The structure of this compound is meticulously designed to offer a unique combination of features beneficial for synthetic and medicinal chemistry.
Caption: Structure of this compound.
The key features are:
-
A Fully Substituted Pyrazole Core: The N1-propyl group and the C3, C5-dimethyl groups provide steric bulk and modulate the electronic nature of the ring, enhancing metabolic stability.
-
An N-Alkyl Group: The propyl group offers a handle to fine-tune lipophilicity and solubility, a critical parameter in drug design.
-
A Versatile Aldehyde: Positioned at C4, the carbaldehyde is readily accessible for a wide range of synthetic transformations.[7]
To contextualize its advantages, a comparison of key physicochemical properties against other common building blocks is presented below.
| Property | This compound | Furan-2-carbaldehyde | Pyridine-3-carbaldehyde | Indole-3-carbaldehyde |
| Molecular Weight | 166.22 g/mol | 96.08 g/mol | 107.11 g/mol | 145.16 g/mol |
| cLogP (Predicted) | 1.8 - 2.2 | 0.3 - 0.5 | 0.4 - 0.6 | 1.9 - 2.1 |
| H-Bond Acceptors | 2 (N2, O) | 2 (O-ring, O-ald) | 2 (N, O) | 2 (N-H, O) |
| H-Bond Donors | 0 | 0 | 0 | 1 (N-H) |
| Metabolic Liability | Low (Substituted Ring) | High (Furan Ring Oxidation) | Moderate | Moderate (Indole Oxidation) |
Data is estimated using standard computational models and literature review.
This comparison highlights that our target pyrazole offers a higher lipophilicity (cLogP) out-of-the-box, which can be advantageous for penetrating cell membranes, while avoiding the metabolic liabilities associated with scaffolds like furan.
Advantage 1: Superior Synthetic Accessibility and Reactivity
The synthesis of pyrazole-4-carbaldehydes is often achieved via the Vilsmeier-Haack reaction on corresponding hydrazones.[8] This method is robust and allows for the generation of diverse analogs.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol describes a general procedure for the synthesis of the title compound.
Materials:
-
3,5-Dimethyl-1-propyl-1H-pyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed Ice
-
Sodium bicarbonate (aq. solution, saturated)
-
Dichloromethane (DCM)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reagent Preparation: In a three-neck flask under a nitrogen atmosphere, cool anhydrous DMF to 0°C. Add POCl₃ (1.2 equivalents) dropwise with vigorous stirring, ensuring the temperature does not exceed 10°C. Stir for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Addition of Pyrazole: Dissolve 3,5-Dimethyl-1-propyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90°C for 2-4 hours. Monitor the reaction progress by TLC.
-
Scientist's Note: The heating step is crucial for driving the electrophilic substitution onto the electron-rich pyrazole ring. The reaction is typically complete when the starting pyrazole spot disappears.
-
-
Workup: Cool the reaction mixture to room temperature and pour it slowly onto a large volume of crushed ice with stirring.
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. A precipitate should form.
-
Extraction & Purification: Extract the aqueous mixture with DCM (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure aldehyde.
This straightforward and scalable synthesis provides a distinct advantage over more complex multi-step syntheses required for some substituted heterocyclic aldehydes.
Caption: General workflow for Vilsmeier-Haack formylation of pyrazoles.
Advantage 2: Enhanced Metabolic Stability
A significant challenge in drug development is overcoming rapid metabolism by cytochrome P450 enzymes. Certain heterocyclic rings, like furan, are notoriously susceptible to oxidative metabolism, leading to poor pharmacokinetic profiles. The pyrazole ring, in contrast, is generally considered a metabolically stable heterocycle.[2][9]
The stability of this compound is further enhanced by its substitution pattern:
-
Blocked Positions: The methyl groups at the C3 and C5 positions sterically hinder and electronically deactivate these sites, which are often susceptible to oxidation.
-
Robust Aromatic System: The inherent aromaticity of the pyrazole ring makes it resistant to many common metabolic pathways that affect other five-membered heterocycles.[2]
| Building Block | Common Metabolic Pathway | Result |
| Furan-2-carbaldehyde | Epoxidation followed by ring-opening | Formation of reactive, potentially toxic, α,β-unsaturated dialdehydes. |
| This compound | N-dealkylation (propyl group) or Aldehyde oxidation | Predictable metabolism to alcohol/acid or N-depropylated pyrazole. Ring core remains intact. |
| Indole-3-carbaldehyde | Hydroxylation at various ring positions (C4, C5, C6, C7) | Multiple metabolites, potentially complicating the PK/PD profile. |
This enhanced stability means that molecules derived from this pyrazole building block are more likely to have longer half-lives and more predictable metabolic fates, which are highly desirable properties for drug candidates.[9]
Advantage 3: Tunable Physicochemical Properties for Drug Discovery
The "Lipinski's Rule of Five" provides a well-known guideline for the drug-likeness of a molecule, with lipophilicity (measured as LogP) being a key parameter. The N-propyl group on this compound provides an ideal handle for tuning this property.
Caption: Tuning lipophilicity via N-alkylation of the pyrazole core.
By systematically varying the N-alkyl substituent (e.g., from methyl to propyl to larger groups), chemists can precisely control the LogP of the resulting molecules. The propyl group often represents a "sweet spot," providing sufficient lipophilicity to enhance membrane permeability without drastically reducing aqueous solubility. This contrasts with building blocks like pyridine-3-carbaldehyde or furan-2-carbaldehyde, which lack such an obvious and synthetically accessible position for modulation.
Conclusion and Future Outlook
While simpler heterocyclic aldehydes have their place, this compound offers a compelling combination of advantages for modern chemical synthesis, particularly in the context of drug discovery. Its robust and scalable synthesis, inherent metabolic stability, and tunable physicochemical properties make it a superior choice for projects demanding high-performance molecular scaffolds.
The strategic incorporation of this building block can de-risk medicinal chemistry programs by mitigating common failure points such as poor pharmacokinetics and metabolic instability. As the demand for novel, effective, and safe therapeutics continues to grow, the adoption of well-designed, multifunctional building blocks like this substituted pyrazole will undoubtedly become increasingly critical.
References
-
Faria, J. V., et al. (2017). Pyrazole: an emerging privileged scaffold in drug discovery. RSC Medicinal Chemistry. Available at: [Link]
-
Asif, M. (2015). A mini review on pharmacological activities of pyrazole derivatives. Chronicles of Young Scientists. Available at: [Link]
-
Zhou, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Medicinal Chemistry. Available at: [Link]
-
Zambon, A., et al. (2021). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. Available at: [Link]
-
Baskakov, A. A., et al. (2010). Synthesis and reactions of pyrazole-4-carbaldehydes. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Aggarwal, N., et al. (2021). Predicted pharmacokinetics and drug-like properties of compounds 2a-d and 3a-d. ResearchGate. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. Available at: [Link]
-
Bekhit, A. A., & Abdel-Aziem, T. (2004). 1,3,5-Trisubstituted Pyrazole-4-carbaldehydes: Synthesis and Reactions. Arkivoc. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Isomeric Purity Analysis of Substituted Pyrazoles
For researchers, scientists, and professionals navigating the complexities of drug development, ensuring the isomeric purity of substituted pyrazoles is a critical, non-negotiable step. The seemingly subtle differences between isomers can have profound impacts on a compound's pharmacological activity, pharmacokinetic profile, and toxicity. This guide provides an in-depth comparison of the primary analytical techniques for assessing the isomeric purity of substituted pyrazoles, grounded in experimental data and field-proven insights.
The synthesis of substituted pyrazoles can often lead to the formation of various isomers, including regioisomers and enantiomers.[1][2] Regioisomers possess the same molecular formula but differ in the arrangement of substituents on the pyrazole ring, arising from the reaction of unsymmetrical starting materials.[1][3] Enantiomers, on the other hand, are non-superimposable mirror images of each other that can exhibit vastly different biological activities.[4][5] Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the thorough characterization of the stereoisomeric composition of any new drug substance, making robust analytical methods for isomeric purity assessment indispensable.[6][7]
This guide will explore and compare the most effective analytical methodologies for tackling this challenge: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Pyrazole Isomer Separation
HPLC stands as a cornerstone technique for the analysis of pyrazole isomers due to its versatility and high resolving power. A key advantage of HPLC is the wide array of available stationary phases and mobile phase compositions, allowing for the fine-tuning of selectivity for different types of isomers.
Chiral HPLC for Enantiomeric Purity
For chiral pyrazoles, enantioselective HPLC is the method of choice. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose, have demonstrated exceptional success in resolving pyrazole enantiomers.[4][5] The separation mechanism on these CSPs relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to differential retention times.
The choice of mobile phase elution mode—normal phase, reversed-phase, or polar organic—is critical for achieving optimal separation.[4][5] Normal phase, typically employing hexane and an alcohol modifier, and polar organic modes, using pure alcohols or acetonitrile, are often favored for their sharp peaks and good resolution.[4][5]
Experimental Protocol: Enantioselective HPLC of Substituted Pyrazoles [4][5]
-
Column: Lux Cellulose-2 or Lux Amylose-2 (or equivalent polysaccharide-based CSP).
-
Mobile Phase:
-
Normal Phase: n-Hexane/Ethanol (e.g., 90:10 v/v).
-
Polar Organic Mode: 100% Methanol, 100% Ethanol, or 100% Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve the pyrazole sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 5-10 µL.
Reversed-Phase HPLC for Regioisomer and Impurity Analysis
For the analysis of regioisomers and other process-related impurities, reversed-phase HPLC (RP-HPLC) is a robust and widely used technique. C18 columns are the most common stationary phases, offering good retention and separation of a broad range of pyrazole derivatives.[8][9]
Experimental Protocol: RP-HPLC for Pyrazole Purity [8]
-
Column: Eclipse XDB-C18 (250 mm × 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: Isocratic mixture of water and methanol (e.g., 20:80 v/v) containing 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a suitable wavelength (e.g., 206 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Injection Volume: 5 µL.
Data Presentation: Comparison of HPLC Elution Modes for Chiral Pyrazole Separation [4][5][10]
| Elution Mode | Typical Mobile Phase | Advantages | Disadvantages |
| Normal Phase | n-Hexane/Alcohol | High resolution, good for preparative separations | Lower sample solubility, solvent cost and disposal concerns |
| Polar Organic | Pure Alcohol or Acetonitrile | Short analysis times, sharp peaks, high sample solubility | May have lower selectivity for some compounds |
| Reversed-Phase | Water/Acetonitrile or Methanol | Broad applicability, good for impurity profiling | May not be as effective for all chiral separations |
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Pyrazoles
For volatile and thermally stable substituted pyrazoles, GC-MS offers excellent separation efficiency and definitive identification through mass spectral data.[1] The separation in GC is based on the compound's boiling point and its interaction with the stationary phase of the GC column. The mass spectrometer then provides information about the molecular weight and fragmentation pattern, which can be used to distinguish between isomers.[11]
A common stationary phase for this application is a 5% phenyl-methylpolysiloxane column, which provides good selectivity for a wide range of compounds.[1]
Experimental Protocol: GC-MS Analysis of Pyrazole Regioisomers [1]
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (split injection).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to a final temperature suitable for the analytes.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a range appropriate for the expected molecular ions and fragments.
Supercritical Fluid Chromatography (SFC): A Greener and Faster Alternative for Chiral Separations
SFC has emerged as a powerful technique for chiral separations, often outperforming HPLC in terms of speed and efficiency.[12][13] SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. The lower viscosity and higher diffusivity of supercritical fluids lead to faster separations and reduced solvent consumption, making it a "greener" analytical technique.[13][14]
Polysaccharide-based CSPs are also widely used in SFC for chiral pyrazole separations.[12][14]
Experimental Protocol: Chiral SFC of a Pyrazole Intermediate [12]
-
Column: (S,S)Whelk-O1 or other suitable chiral stationary phase.
-
Mobile Phase: Supercritical CO2 and a modifier (e.g., methanol).
-
Flow Rate: Typically 2-5 mL/min for analytical scale.
-
Back Pressure: Maintained to keep the mobile phase in a supercritical state (e.g., 100-150 bar).
-
Column Temperature: Often slightly above ambient (e.g., 35-40 °C).
-
Detection: UV or Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation
While chromatography is essential for separation and quantification, NMR spectroscopy is unparalleled for the definitive structural elucidation of isomers.[15][16] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. For distinguishing between regioisomers, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful.[15][17]
-
NOESY identifies protons that are close in space. A correlation between the N-substituent and a substituent at either the C3 or C5 position can definitively identify the regioisomer.[17]
-
HMBC shows correlations between protons and carbons that are two or three bonds apart, which helps in piecing together the connectivity of the molecule.[15][16]
For chiral analysis, NMR can be used in conjunction with chiral solvating agents to differentiate enantiomers.[18]
Experimental Protocol: NMR for Regioisomer Assignment [15][17]
-
Sample Preparation: Dissolve the pyrazole sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a standard one-dimensional carbon spectrum.
-
2D NMR (NOESY and HMBC): Run these experiments to establish through-space and through-bond correlations for unambiguous structural assignment.
Visualizing the Workflow: A Comparative Overview
The following diagrams illustrate the typical analytical workflows for HPLC/SFC and GC-MS analysis of substituted pyrazoles.
Caption: HPLC/SFC workflow for pyrazole isomer analysis.
Caption: GC-MS workflow for volatile pyrazole isomer analysis.
Conclusion: A Multi-faceted Approach to Isomeric Purity
The selection of the most appropriate analytical technique for the isomeric purity analysis of substituted pyrazoles depends on the specific nature of the isomers and the analytical question being addressed.
-
HPLC is the undisputed workhorse, offering unparalleled versatility for both chiral and achiral separations.
-
GC-MS is a powerful alternative for volatile and thermally stable pyrazoles, providing definitive structural information.
-
SFC presents a faster and more environmentally friendly option for chiral separations.
-
NMR is indispensable for the unambiguous structural elucidation of isomers.
In many cases, a combination of these techniques will be necessary to fully characterize and quantify the isomeric composition of a substituted pyrazole, ensuring the safety, efficacy, and regulatory compliance of these important pharmaceutical compounds.
References
-
Al-Qurafi, S. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25619–25630. [Link]
-
Al-Qurafi, S. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25619–25630. [Link]
-
Szczerba, T. (n.d.). New Chiral Method for Resolving a Chiral Pyrazole Intermediate – Analytical and Scale Up. Regis Technologies, Inc. Retrieved from [Link]
-
Hu, G.-X., et al. (2017). Interactions between pyrazole derived enantiomers and Chiralcel OJ. Queen's University Belfast. [Link]
-
Cirilli, R., et al. (2004). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. Chirality, 16(9), 625–636. [Link]
-
Hu, G.-X., et al. (2017). Interactions between pyrazole derived enantiomers and Chiralcel OJ: Prediction of enantiomer absolute configurations and elution order by molecular dynamics simulations. Queen's University Belfast. [Link]
-
Di Mola, A., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5873. [Link]
-
Al-Omar, M. A., & Amr, A.-G. E. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. [Link]
-
Ferreira, V. F., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Mass Spectrometry. IntechOpen. [Link]
-
U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
da Silva, F. M., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 8(19), 17148–17161. [Link]
-
Universitat Autònoma de Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]
-
Kolehmainen, E., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(12), 967–971. [Link]
-
Thieme Chemistry. (2020). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Retrieved from [Link]
-
Chandrasekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 1(4), 170-175. [Link]
-
Al Bratty, M., et al. (2023). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Separations, 10(11), 564. [Link]
-
Golotvin, S., & Williams, A. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. In Structure Elucidation in Organic Chemistry. LibreTexts. [Link]
-
Speybrouck, D., & Thomas, S. (n.d.). Use of SFC for Chiral separation in Pharmaceutical Industry. Chromedia. Retrieved from [Link]
-
Gherman, A. M., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Pharmaceutics, 14(10), 2219. [Link]
-
Reddit. (2024). 1H NMR of pyrazole. r/chemhelp. [Link]
-
Therapeutic Goods Administration. (1994). Investigation of Chiral Active Substances. [Link]
-
ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). Retrieved from [Link]
-
Morrison, M., & Scammells, P. J. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry, 66(14), 9359–9376. [Link]
-
Elguero, J., et al. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 25(21), 5032. [Link]
-
Alkorta, I., et al. (1998). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 22(10), 1109–1114. [Link]
-
Gáspári, Z., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9576–9585. [Link]
-
ChemPartner. (n.d.). Meeting Chiral Separation Efficiency Needs in Pharmaceutical Discovery with Supercritical Fluid Chromatography. Retrieved from [Link]
-
Ielo, L., et al. (2023). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 28(8), 3493. [Link]
-
Al-Qurafi, S. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25619–25630. [Link]
-
International Journal of Chemical and Pharmaceutical Analysis. (2016). SYNTHESIS AND CHIRAL SEPARATION OF SOME PYRAZOLE FUSED PIPERIDINES. Retrieved from [Link]
-
Ielo, L., et al. (2022). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 27(21), 7247. [Link]
-
Martínez, A., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(2), 527–559. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fda.gov [fda.gov]
- 7. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcpa.in [ijcpa.in]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ChemPartner [chempartner.com]
- 14. chromedia.org [chromedia.org]
- 15. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde
This document provides a detailed, procedural guide for the safe and compliant disposal of 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde. As a research chemical, the full toxicological and environmental profile of this specific compound may not be extensively documented. Therefore, this guide is built upon established principles of laboratory safety, regulatory compliance, and data from structurally analogous compounds. The primary directive is to treat this substance as hazardous waste to ensure the protection of personnel, the community, and the environment.
Part 1: Hazard Assessment and Chemical Profile
Understanding the potential hazards is the first step in safe handling and disposal. The structure of this compound incorporates a substituted pyrazole ring and an aldehyde functional group.
-
Pyrazole Derivatives: This class of compounds exhibits a wide spectrum of biological activities.[1][2] While many are used in pharmaceuticals, they should be handled with care in a laboratory setting due to potential bioactivity and the risk of environmental contamination if disposed of improperly.[1] The pyrazole ring itself is generally stable but can undergo various reactions.[2][3]
-
Aldehydes: Many aldehydes are known irritants to the skin, eyes, and respiratory system.[4] Some can be toxic.[5] While there are methods to oxidize aldehydes to less volatile carboxylic acids, these chemical treatments should not be attempted for waste disposal without a specific, validated protocol from your institution's Environmental Health & Safety (EHS) department.[4]
Given the compound's nature as a substituted pyrazole aldehyde, it must be presumed to be an irritant and potentially harmful if swallowed, inhaled, or absorbed through the skin.[6][7][8]
Table 1: Hazard Profile of Structurally Related Compounds
| Compound Name | CAS Number | Hazard Statements (H-Statements) | Disposal Considerations |
| 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde | 201008-71-1 | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[6] | Dispose of contents/container to hazardous waste disposal.[6] |
| 3,5-Dimethylpyrazole | 67-51-6 | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H361: Suspected of damaging fertility or the unborn child.H373: May cause damage to organs through prolonged or repeated exposure.[9] | Dispose of contents/container to an approved waste disposal plant.[10] |
| 3-Phenyl-1H-pyrazole-4-carboxaldehyde | 26033-20-5 | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[8] | Dispose of contents/container to an approved waste disposal plant.[8] |
Part 2: Immediate Safety & Personal Protective Equipment (PPE)
Before handling the chemical for use or disposal, ensure all safety measures are in place. The causality here is simple: preventing exposure is the most effective way to mitigate risk.
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of any vapors or dust.
-
Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory.[11]
-
Eye Protection: Wear safety goggles or glasses with side shields.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for any tears or punctures before use.
-
Body Protection: A buttoned laboratory coat must be worn to protect from skin contact.
-
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) as enforced by the U.S. Environmental Protection Agency (EPA).[12][13] The following protocol ensures compliance and safety.
Step 1: Waste Classification
The compound must be classified as Hazardous Chemical Waste . This is a non-negotiable first step. Because its specific hazards are not fully characterized, it falls under the principle of treating unknown research chemicals as hazardous.[1][11] Under no circumstances should this chemical be poured down the drain or disposed of in regular trash. [11][14]
Step 2: Containerization
Proper containment is critical to prevent leaks and environmental release.
-
Select a Compatible Container: Use a clean, sealable container made of a material chemically compatible with the waste. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable. The container must be in good condition with no cracks or degradation.[1][15]
-
Secure the Lid: The container must have a tight-fitting, screw-on cap. This prevents spills and the release of vapors. Funnels should never be left in the opening of a waste container.[4]
-
Leave Headspace: Do not fill the container to the brim. Leave at least 10% of the volume as headspace to allow for expansion of the contents with temperature changes.[1]
Step 3: Labeling
Accurate labeling is a cornerstone of safe waste management, ensuring everyone who handles the container understands its contents and associated dangers.
-
Attach a Hazardous Waste Label: Affix a completed hazardous waste tag or label as required by your institution.
-
Provide Complete Information: The label must include, at a minimum:[1][4][11]
-
The words "Hazardous Waste "
-
The full, unabbreviated chemical name: "This compound "
-
An accurate list of all constituents and their approximate concentrations if it is a mixed waste stream.
-
The date when waste was first added to the container (accumulation start date).
-
The name of the Principal Investigator and the laboratory location (building and room number).
-
Step 4: Segregation and Storage
Store the properly labeled and sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[14]
-
Chemical Compatibility: Ensure the container is stored separately from incompatible materials, particularly strong oxidizing agents, acids, and bases, to prevent dangerous reactions.[4][15]
-
Secure Location: The SAA should be a secure area, away from drains, sources of ignition, and high-traffic zones.[11]
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through a licensed and approved waste disposal vendor.
-
Follow Institutional Procedures: Adhere to your organization's specific procedures for requesting a hazardous waste pickup from the EHS department.
-
Documentation: Maintain accurate records of waste generation and disposal as required by your institution and regulatory agencies.[16]
Diagram 1: Disposal Workflow for this compound
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. reed.edu [reed.edu]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. angenechemical.com [angenechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. needle.tube [needle.tube]
- 13. m.youtube.com [m.youtube.com]
- 14. odu.edu [odu.edu]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde: Personal Protective Equipment, Operational Plans, and Disposal
For the diligent researcher embarking on the synthesis or application of novel compounds, a deep understanding of the molecule extends beyond its reactive potential to encompass its safe handling. This guide provides essential, field-tested safety and logistical information for 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can construct a robust safety protocol by analyzing its constituent functional groups—a pyrazole ring and an aldehyde—and by referencing data from structurally analogous compounds. This approach, rooted in chemical principles, allows us to anticipate hazards and establish a comprehensive personal protective equipment (PPE) and handling plan.
The foundational safety information for our target molecule is derived from its close analog, 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde. The primary hazards associated with this class of compounds are irritation to the skin, eyes, and respiratory system.[1] Therefore, all handling procedures must be designed to prevent direct contact and inhalation.
Hazard Assessment: Understanding the Risks
Before any laboratory work commences, a thorough risk assessment is paramount. The hazards of this compound can be inferred from its chemical structure:
-
Pyrazole Core: Pyrazole derivatives are known for a wide spectrum of biological activities.[2] While some are developed as pharmaceuticals, this inherent bioactivity necessitates treating them with caution to avoid unintended physiological effects. The base compound, pyrazole, is harmful if swallowed and toxic in contact with skin.[3]
-
Aldehyde Functionality: Aldehydes as a class are reactive compounds.[4] Lower molecular weight aldehydes, in particular, can be toxic and irritants.[5] They can cause irritation to the skin, eyes, and respiratory tract.[6][7][8] The aldehyde group on an aromatic ring, as seen here, makes it a potential skin and respiratory sensitizer.
-
Physical Form: Assuming the compound is a solid (like many similar pyrazole-carbaldehydes), there is a risk of generating airborne dust during handling, which can be easily inhaled. If it is a liquid or dissolved in a solvent, the risk of splashes and vapor inhalation becomes more prominent.[9]
Based on the SDS for the closely related 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde, we will operate under the assumption that our compound causes skin irritation, serious eye irritation, and may cause respiratory irritation .[1][10]
Personal Protective Equipment (PPE): Your Primary Line of Defense
A multi-layered PPE strategy is essential to minimize exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation.[11][12][13] The following table summarizes the required PPE for various laboratory operations involving this compound.
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solids | Chemical safety goggles (ANSI Z87 certified) | Nitrile gloves (check manufacturer's compatibility chart) | Long-sleeved lab coat | N95 respirator or working within a chemical fume hood |
| Solution Preparation | Chemical safety goggles and a face shield | Nitrile gloves | Long-sleeved lab coat | Work within a chemical fume hood |
| Running Reactions | Chemical safety goggles | Nitrile gloves | Long-sleeved lab coat | Work within a chemical fume hood |
| Work-up & Purification | Chemical safety goggles and a face shield | Nitrile gloves | Long-sleeved lab coat | Work within a chemical fume hood |
| Waste Disposal | Chemical safety goggles | Nitrile gloves | Long-sleeved lab coat | Work within a chemical fume hood |
Detailed PPE Specifications and Rationale
-
Eye and Face Protection : Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against dust, splashes, and vapors.[14][15] For procedures with a higher risk of splashing, such as transferring solutions or during reaction work-ups, a full-face shield should be worn over the safety goggles.[13]
-
Hand Protection : Gloves are essential to prevent skin contact.[16] Nitrile gloves are a good starting point for handling many organic chemicals, offering a balance of dexterity and chemical resistance.[14][17] However, it is critical to consult the glove manufacturer's compatibility data for the specific solvents being used. Always inspect gloves for tears or pinholes before use and remove them using the proper technique to avoid contaminating your skin.[16][18] Contaminated gloves must be disposed of as hazardous waste.[16]
-
Body Protection : A long-sleeved, buttoned lab coat is required to protect your skin and clothing from accidental spills.[12][17] Ensure your legs and feet are fully covered; shorts, skirts, and open-toed shoes are not permitted in a laboratory setting.[12][14] For larger scale operations, a chemically resistant apron may be advisable.
-
Respiratory Protection : The primary engineering control for preventing inhalation of hazardous vapors or dust is a certified chemical fume hood.[19] All manipulations of this compound, including weighing, should be performed within a properly functioning fume hood.[20] If a fume hood is not available for a specific short-term task, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., an N95 or P100 filter) must be used.[15][16]
Operational and Disposal Plans: A Step-by-Step Guide
Safe handling extends beyond PPE to include your operational workflow and waste management.
Experimental Workflow Diagram
The following diagram outlines the critical safety checkpoints in a typical workflow involving the handling of this compound.
Caption: A flowchart illustrating the key safety steps from preparation to cleanup.
Step-by-Step Handling Procedures
-
Preparation : Before handling the chemical, ensure your work area is clean and uncluttered. Verify that the chemical fume hood is operational and that an eyewash station and safety shower are accessible.[15] Don all required PPE.[19]
-
Handling :
-
Perform all manipulations of the compound within a fume hood to minimize inhalation exposure.[1]
-
When weighing the solid, use a spatula and handle it gently to avoid creating dust.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Spill Management : In the event of a small spill, contain it with an inert absorbent material (e.g., vermiculite or sand).[9] Sweep up the material carefully, place it in a sealed, labeled container, and dispose of it as hazardous waste. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
-
Decontamination : All glassware and equipment that comes into contact with the compound must be decontaminated. Rinse with an appropriate solvent (e.g., acetone or ethanol), collecting the rinseate as hazardous liquid waste.
Disposal Plan
Improper disposal can lead to environmental contamination.[22][23][24] Never dispose of this compound or its solutions down the drain.[10][22]
-
Waste Segregation :
-
Solid Waste : Unused compound and any materials contaminated with the solid (e.g., weighing paper, contaminated gloves, absorbent pads) should be collected in a clearly labeled, sealed container for solid chemical waste.[22]
-
Liquid Waste : Solutions containing the compound and solvent rinses must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[22] Do not mix with incompatible waste streams.[25]
-
-
Storage and Disposal : Store sealed waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials.[23] Arrange for pickup and disposal through your institution's EHS office or a licensed chemical waste disposal contractor.[2][22]
By adhering to these rigorous safety protocols, you can confidently and safely advance your research while ensuring the protection of yourself, your colleagues, and the environment.
References
- Navigating the Disposal of Methylpiperidino Pyrazole: A Guide to Safe and Compliant Practices. Benchchem.
- Chemical Safety Data Sheet MSDS / SDS - 1H-Pyrazole-4-carboxaldehyde. ChemicalBook.
- Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- Protective Gear - Organic Chemistry at CU Boulder. University of Colorado Boulder.
- Safety steps when synthesizing organic compounds. YouTube.
- Essential Safety and Handling Guide for Methyl Pyrazole Derivatives. Benchchem.
- MSDS of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Capot Chemical.
- Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3vnDIJB1mrpoxSTDN6sohLN2lHnjztnXt1xsNn346WDsnoIoQL2bAJnOX2Vmc-XC-6MK0KguCeB6QM4lOzVI444ehRI-_3RL9aWd8HWCIISzAgQFwRIcts3kBErzTPGMexmxNFrTakgJ6MqYPFfMPTgnO_8Qaws2yjgkSDbpf5K-ZxHgzyeMLRg_8UpkpICFBd9NuN6WHRdFiAg-2V-kuAVLIne6E6sbk4WqmF6X3Ga-DinbDt7L2Jy3hApTy7KeejgS29eHKDrDzD4VHvVmYgWIdEI7-OYrMZwOvdtJPmX_xcMaD9yBhYlSqufl4w6oLR696fnnCCR5IQFSRg61FSnvNWQp0
- Which personal protective equipment (PPE) should you wear while working in the organic chemistry lab? brainly.com.
- 3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. AK Scientific, Inc.
- Proper Protective Equipment. Chemistry LibreTexts.
- Material Safety Data Sheet - 4-Bromo-1h-pyrazole-5-carbaldehyde, 95+%. Cole-Parmer.
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
- Appendix I - Hazards Of Functional Groups. Cornell University EHS.
- Material Safety Data Sheet - Pyrazole, 98%. Cole-Parmer.
- Aldehydes: What We Should Know About Them. MDPI.
- SAFETY DATA SHEET. Sigma-Aldrich.
- OV - Hazards and risk factors - Aldehydes, ketones. Ospedale sicuro.
- Material Safety Data Sheet - 1-Phenyl-1h-pyrazole-5-carbaldehyde, 95+%. Cole-Parmer.
- Aldehydes Waste Compatibility. CP Lab Safety.
- Safety Data Sheet. CymitQuimica.
- Safety Data Sheet. CymitQuimica.
- SAFETY DATA SHEET.
- Safety Data Sheet. Angene Chemical.
- Pyrazole SDS, 288-13-1 Safety Data Sheets. ECHEMI.
- SAFETY DATA SHEET. Fisher Scientific.
- Pyrazole Removal From Water. Arvia Technology.
- Safety Data Sheet. sigma-aldrich.
- Environmental Aldehyde Sources and the Health Implications of Exposure. PMC - NIH.
- SAFETY DATA SHEET. Fisher Scientific.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. mdpi.com [mdpi.com]
- 5. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 6. OV - Hazards and risk factors - Aldehydes, ketones [ospedalesicuro.eu]
- 7. fishersci.com [fishersci.com]
- 8. Environmental Aldehyde Sources and the Health Implications of Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. aksci.com [aksci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. brainly.com [brainly.com]
- 13. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. capotchem.com [capotchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. bio.vu.nl [bio.vu.nl]
- 19. youtube.com [youtube.com]
- 20. static.cymitquimica.com [static.cymitquimica.com]
- 21. chemicalbook.com [chemicalbook.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. arviatechnology.com [arviatechnology.com]
- 25. calpaclab.com [calpaclab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
